Boc-D-tryptophanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609578 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158932-00-4 | |
| Record name | tert-Butyl [(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Boc-D-Tryptophanol
An In-Depth Technical Guide to the Physical Properties of Boc-D-Tryptophanol
This guide provides a comprehensive overview of the essential physical and chemical properties of N-α-(tert-Butoxycarbonyl)-D-tryptophanol, hereafter referred to as this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights for its characterization and handling.
This compound (CAS No. 158932-00-4) is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the natural amino acid D-tryptophan, it features two critical modifications: the reduction of the carboxylic acid to a primary alcohol, and the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety.
The Boc group provides stability and enhances solubility in various organic solvents, while its facile removal under moderately acidic conditions makes it ideal for multi-step synthetic campaigns.[1] The D-configuration at the chiral center is of paramount importance; incorporating D-amino acid derivatives into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[2] Consequently, a thorough understanding and rigorous verification of the physical properties of this compound are foundational to its successful application in research and development.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These parameters serve as the primary benchmark for identity and quality assessment of the material.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | [3] |
| Synonyms | Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol | [4] |
| CAS Number | 158932-00-4 | [3][4] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [3][4] |
| Molecular Weight | 290.36 g/mol | [4] |
| Appearance | White to pale cream solid/powder | [3][4] |
| Melting Point | 117-124 °C | [3][4] |
| Optical Rotation | [α]²³_D_ = +54 ± 2° (c=2 in acetic acid) | [3][4] |
| Purity (Typical) | ≥97.5% (HPLC) | [3] |
| Storage | 0-8 °C, Inert atmosphere, Keep in dark place | [4][5] |
Experimental Characterization: Protocols and Rationale
The following section details the self-validating protocols for the comprehensive characterization of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Chemical Structure Visualization
A clear visualization of the molecular structure is essential for understanding its chemical properties and interpreting spectral data.
Caption: Chemical structure of this compound.
Workflow for Physicochemical Characterization
A systematic workflow ensures all critical parameters are assessed logically, confirming identity, purity, and stereochemistry.
Caption: Systematic workflow for material characterization.
Solubility Assessment
While quantitatively precise data is sparse, this compound is known to be soluble in common polar organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents.[6] Its solubility in alcohols like methanol and ethanol is moderate, while it is expected to be poorly soluble in water and non-polar solvents like hexanes.
Protocol for Quantitative Solubility Determination:
-
Preparation: Add a known mass (e.g., 20 mg) of this compound to a small, tared vial.
-
Solvent Addition: Add the solvent of interest (e.g., Methanol) in small, precise increments (e.g., 100 µL) using a calibrated pipette.
-
Equilibration: After each addition, cap the vial and vortex for 60 seconds. Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C) for 5-10 minutes.
-
Observation: Visually inspect for any undissolved solid against a dark background.
-
Endpoint Determination: The endpoint is reached when the solution becomes completely clear. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL. Repeat the experiment (n=3) to ensure reproducibility.
-
Causality: This gravimetric/volumetric method is straightforward and provides a practical solubility limit essential for preparing solutions for synthesis or analysis without requiring complex instrumentation.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range. DSC provides a highly accurate and reproducible measurement.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of dry, powdered this compound into a Tzero aluminum DSC pan.[7] Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the onset of the endothermic melting peak.[8] The peak should be sharp for a pure compound.
-
Causality: DSC measures the heat flow required to raise the sample's temperature relative to an inert reference.[9] The absorption of heat without a temperature change signifies a phase transition (melting). A heating rate of 10 °C/min provides a good balance between resolution and experimental time.
Optical Rotation for Stereochemical Integrity
As a chiral molecule, the direction and magnitude of optical rotation are defining properties that confirm the correct enantiomer (D-form) is present.
Protocol:
-
Solution Preparation: Accurately prepare a 2 g/100 mL (20 mg/mL) solution of this compound in glacial acetic acid. Ensure the solid is fully dissolved.
-
Instrument Blank: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.[1] Fill the sample cell (path length, l, typically 1 dm) with the blank solvent (acetic acid) and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[10] Place the cell in the instrument and measure the observed rotation, α. Record the temperature.
-
Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) Where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
-
Causality: Chiral molecules rotate the plane of polarized light.[11] The specific rotation is an intrinsic physical property. Measuring it under standardized conditions (defined concentration, solvent, path length, and wavelength) allows for direct comparison to reference values to confirm enantiomeric identity. Acetic acid is used as the solvent to match the reference literature value.[4]
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates this compound from more polar or less polar impurities.
Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of this compound in 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Causality: The C18 stationary phase is non-polar. A gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of compounds across a wide polarity range. TFA acts as an ion-pairing agent to improve peak shape. Detection at 220 nm is effective for observing the peptide-like amide bond and the indole chromophore.
Structural Confirmation by Spectroscopy
FTIR confirms the presence of key functional groups.
-
Expected Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.
-
~3300 cm⁻¹ (sharp): N-H stretch from the indole and the carbamate N-H.
-
~3000-2850 cm⁻¹: C-H stretches from the alkyl portions (indole side chain, t-butyl group).
-
~1680-1700 cm⁻¹ (strong): C=O stretch from the Boc group carbonyl. This is a highly characteristic peak.[12]
-
~1500-1600 cm⁻¹: N-H bending and C=C stretching from the indole ring.
-
~1160 cm⁻¹ & ~1365 cm⁻¹: Stretches associated with the C-O and t-butyl group of the carbamate.
-
~740 cm⁻¹: C-H out-of-plane bend, characteristic of ortho-disubstituted benzene rings (within the indole moiety).[6]
-
NMR provides a detailed map of the carbon and proton environments, confirming the exact connectivity of the structure. The spectrum is run in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
Expected ¹H NMR Signals (Approximate):
-
~8.1 ppm (broad singlet, 1H): Indole N-H.
-
~7.0-7.6 ppm (multiplets, 4H): Aromatic protons on the indole ring.
-
~7.0 ppm (singlet, 1H): Proton at the C2 position of the indole ring.
-
~4.8 ppm (broad doublet, 1H): Carbamate N-H.
-
~3.8-4.0 ppm (multiplet, 1H): Cα-H proton.
-
~3.5-3.7 ppm (multiplet, 2H): CH₂OH protons.
-
~2.9-3.1 ppm (multiplet, 2H): Cβ-H₂ protons (adjacent to indole ring).
-
~1.4 ppm (singlet, 9H): The highly characteristic signal for the nine equivalent protons of the t-butyl group on the Boc protector.
-
-
Expected ¹³C NMR Signals (Approximate):
-
~156 ppm: Carbonyl carbon of the Boc group.[1]
-
~136 ppm: Quaternary carbon of the indole ring (C7a).
-
~110-128 ppm: Carbons of the indole ring.
-
~80 ppm: Quaternary carbon of the t-butyl group.[1]
-
~65 ppm: CH₂OH carbon.
-
~55 ppm: Cα carbon.
-
~28 ppm: The three equivalent methyl carbons of the t-butyl group.[1]
-
~28 ppm: Cβ carbon.
-
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using Electrospray Ionization (ESI) in positive mode is common.
-
Expected Ions:
-
[M+H]⁺: ~291.17 m/z
-
[M+Na]⁺: ~313.15 m/z
-
-
Expected Fragmentation:
-
Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, resulting in a fragment around m/z 235 . This occurs via a McLafferty-like rearrangement.
-
Loss of the Boc group (100 Da): Cleavage of the entire t-butoxycarbonyl group, leading to a fragment around m/z 191 .
-
Cleavage of the N-Cα bond: Tryptophan derivatives are known to fragment at the N-Cα bond, which can lead to a characteristic indole-containing fragment.[10]
-
Safety, Handling, and Storage
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Handling: Handle in a well-ventilated area or fume hood. The compound is stable under normal conditions.
-
Storage: For long-term stability and to prevent degradation, this compound should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C), protected from light and moisture.[4][5]
Conclusion
The physical properties of this compound—from its melting point and optical rotation to its chromatographic and spectral fingerprints—are integral to its quality control and successful use in synthesis. The protocols outlined in this guide provide a robust framework for researchers to verify the identity, purity, and stereochemical integrity of this valuable reagent, ensuring the reliability and reproducibility of downstream applications in drug discovery and peptide science.
References
- 1. mdpi.com [mdpi.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. rsc.org [rsc.org]
- 5. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 6. hmdb.ca [hmdb.ca]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azooptics.com [azooptics.com]
- 11. hmdb.ca [hmdb.ca]
- 12. reddit.com [reddit.com]
The Alchemist's Amino Alcohol: A Technical Guide to Boc-D-Tryptophanol
For the discerning researcher, scientist, and drug development professional, this guide provides an in-depth exploration of Boc-D-tryptophanol (CAS Number: 158932-00-4). We move beyond a simple datasheet to offer a practical and scientifically grounded resource for the effective application of this critical chiral building block.
At its core, this compound, systematically named tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate, is more than just a protected amino alcohol. It is a key that unlocks specific stereochemical pathways in the synthesis of complex peptides, peptidomimetics, and pharmacologically active molecules. Its utility is rooted in the strategic interplay between the D-chiral center, the nucleophilic indole side chain of the tryptophan moiety, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group. This guide will illuminate the nuances of its properties, handling, and application, with a focus on the causal relationships that govern its reactivity and utility.
Part 1: Foundational Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The characteristics of this compound are summarized below, providing a clear reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 158932-00-4 | [1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| Appearance | White to pale cream solid/powder | [1][3] |
| Melting Point | 118-123 °C | [1] |
| Optical Rotation | [α]D²³ = +54 ± 2º (c=2.0 in Acetic Acid) | [1] |
| Purity (Typical) | ≥ 99% (HPLC) | [1] |
| Synonyms | Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol | [1] |
The Boc protecting group imparts a significant alteration to the solubility profile of the parent D-tryptophanol. While D-tryptophan itself exhibits limited solubility in many organic solvents, this compound is soluble in a range of common laboratory solvents including methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[4][5] This enhanced solubility is a direct consequence of the lipophilic tert-butyl group, facilitating its use in a broader array of reaction conditions.
Part 2: The Art of Protection and Deprotection: A Mechanistic Perspective
The utility of this compound is intrinsically linked to the chemistry of the Boc protecting group. Understanding the mechanisms of its application and removal is critical for its successful deployment in multi-step syntheses.
Synthesis of this compound
The synthesis of this compound from its parent amino alcohol, D-tryptophanol, is a standard nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).
Diagram 1: Synthesis of this compound
A schematic representation of the Boc protection of D-Tryptophanol.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard Boc protection methodologies.[6]
-
Dissolution: Dissolve D-tryptophanol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.
-
Basification: Add a base, such as sodium hydroxide (NaOH) or triethylamine (TEA) (1.5-2.0 eq), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture to a pH of 2-3 with a suitable acid (e.g., aqueous HCl).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
The Critical Step: Boc Deprotection and the Indole Ring Challenge
The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7] The mechanism involves protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[7]
However, for tryptophan derivatives, this step is fraught with peril. The tert-butyl cation generated is a potent electrophile that can readily alkylate the electron-rich indole ring of the tryptophan side chain, a significant and often problematic side reaction.[7][8] This leads to the formation of a side product with a mass increase of 56 Da.[7]
Diagram 2: The Challenge of Boc Deprotection in Tryptophan Derivatives
Deprotection pathway and the critical role of scavengers.
To mitigate this, the use of "scavengers" is imperative. These are nucleophilic species added to the deprotection cocktail that are more reactive towards the tert-butyl cation than the indole ring.[9]
Commonly Used Scavengers for Tryptophan Protection:
-
Triisopropylsilane (TIS): A highly effective carbocation scavenger.[7]
-
Triethylsilane (TES): Another effective silane-based scavenger.[7]
-
Anisole: A classic scavenger that acts as a decoy for the electrophile.[9]
-
1,2-Ethanedithiol (EDT): Particularly effective at preventing acid-catalyzed oxidation of the indole ring, another potential side reaction.[7]
Experimental Protocol: Acidic Deprotection of this compound
This protocol provides a general guideline for the deprotection of this compound in solution.
-
Preparation: Dissolve the this compound in an appropriate anhydrous solvent, such as dichloromethane (DCM), in a round-bottom flask under an inert atmosphere.
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail. A common and effective choice is Triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[7]
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA), typically in a 1:1 ratio with the DCM, to the stirred solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).
-
Work-up:
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM. Co-evaporation with toluene can aid in the removal of residual TFA.[10]
-
Precipitation: The deprotected product, often as a TFA salt, can be precipitated by adding the concentrated reaction mixture to a cold non-polar solvent like diethyl ether. The precipitate can then be collected by filtration.
-
Aqueous Work-up: Alternatively, the reaction mixture can be diluted with an organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the excess acid. The organic layer is then dried and concentrated.
-
-
Purification: The crude product can be further purified by recrystallization or chromatography if necessary.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of this compound. Below are the expected spectral characteristics.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the indole ring protons (in the aromatic region, ~7-8 ppm), and the protons of the tryptophanol backbone. The chiral center will lead to diastereotopic protons in the methylene groups. |
| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the indole ring and the tryptophanol backbone. |
| FT-IR | Characteristic absorption bands for the N-H stretch of the carbamate and indole (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), a strong C=O stretch of the carbamate (~1690 cm⁻¹), and C=C stretches of the aromatic indole ring (~1400-1600 cm⁻¹). |
| Mass Spec | The molecular ion peak [M+H]⁺ is expected at m/z 291.17. Fragmentation patterns would likely show the loss of the Boc group or parts of it. |
Part 4: Applications in Research and Development
The unique structural features of this compound make it a valuable tool in several areas of scientific research.
-
Peptide Synthesis: As a protected amino alcohol, it serves as a versatile building block for creating peptidomimetics and modifying peptide backbones. The D-configuration is particularly important for synthesizing peptides with enhanced stability against enzymatic degradation.[1]
-
Drug Development: The tryptophan moiety is a key pharmacophore in many neurologically active compounds. This compound is utilized in the design and synthesis of compounds targeting serotonin receptors, which are implicated in mood disorders.[1]
-
Biochemical Research: It is used as a tool to study tryptophan metabolism and its influence on various physiological and pathological processes.[1]
-
Protein Engineering: The incorporation of this non-canonical amino alcohol can be used to modify proteins, potentially enhancing their stability, activity, or introducing novel functionalities.[1]
Part 5: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a cool (0-8°C), dry, and well-ventilated place.[1]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and do not breathe dust. Use in a well-ventilated area.[5]
Conclusion
This compound is a sophisticated chemical tool whose effective use requires a nuanced understanding of its properties and reactivity. This guide has aimed to provide not just the "what" but the "why" behind its application, with a particular focus on the critical considerations for its deprotection. By appreciating the delicate balance of reactivity within this molecule, researchers can more effectively harness its potential in the pursuit of novel therapeutics and a deeper understanding of biological systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound(158932-00-4) 1H NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
Boc-D-tryptophanol molecular weight
An In-Depth Technical Guide to Boc-D-Tryptophanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound (Boc-D-Trp-ol), a pivotal chiral building block in modern synthetic chemistry and pharmaceutical development. The document elucidates the core physicochemical properties of the molecule, with a primary focus on its molecular weight of 290.36 g/mol and its molecular formula, C₁₆H₂₂N₂O₃.[1][2] We delve into the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the D-enantiomeric configuration, explaining the causality behind their use in enhancing peptide stability and directing stereospecific synthesis. This guide details the compound's synthesis, analytical characterization, and provides validated experimental workflows for its application in solid-phase peptide synthesis (SPPS). Authored from the perspective of a Senior Application Scientist, this paper synthesizes technical data with field-proven insights, offering researchers an authoritative resource for leveraging this compound in their work.
Introduction: The Strategic Importance of a Chiral Amino Alcohol
This compound is a derivative of the non-proteinogenic D-tryptophan, structurally distinguished by two key modifications: the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety and the reduction of the carboxylic acid to a primary alcohol. This transformation yields a chiral amino alcohol that serves as a versatile intermediate in organic synthesis.[2]
Its significance in drug discovery and peptide chemistry is rooted in several strategic advantages:
-
Stereochemical Control: The 'D' configuration is crucial for designing peptides and peptidomimetics with enhanced resistance to enzymatic degradation by proteases, which primarily recognize L-amino acids. This leads to improved in-vivo half-life and bioavailability of potential therapeutics.[3]
-
Boc Protecting Group: The Boc group provides robust protection of the amine under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality is fundamental to the controlled, stepwise elongation of peptide chains.
-
Structural Versatility: As an amino alcohol, it allows for the introduction of ester or ether linkages in place of traditional amide bonds, enabling the synthesis of depsipeptides and other peptidomimetics with unique conformational properties and biological activities.
This guide will explore these facets, beginning with the foundational physicochemical properties that define this compound.
Core Physicochemical and Structural Properties
The precise characterization of this compound is essential for its effective use. Its molecular weight is a cornerstone of this characterization, dictating stoichiometric calculations in synthesis protocols.
Molecular Identity and Weight
The empirical formula of this compound is C₁₆H₂₂N₂O₃.[1][2] Based on this composition, the calculated molecular weight is:
The chemical structure, depicted below, consists of an indole side chain characteristic of tryptophan, a chiral center at the α-carbon, the Boc-protected amine, and a terminal hydroxyl group.
Caption: Chemical structure of this compound.
Key Physicochemical Data
A summary of essential quantitative data is presented below for easy reference. These values are critical for experimental design, including solvent selection, reaction temperature, and storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| CAS Number | 158932-00-4 | [1][2][4] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][2] |
| Molecular Weight | 290.36 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][5] |
| Melting Point | 118-123 °C | [1] |
| Purity | ≥ 97-99% (Typically by HPLC) | [1] |
| Optical Rotation | [a]D²³ = +54 ± 2º (c=2 in Acetic Acid) | [1] |
| Storage | 0-8 °C, under inert atmosphere | [1][2] |
| Solubility | Soluble in methanol, chloroform, and other organic solvents | [2] |
The Chemistry of Protection: A Self-Validating System
The utility of this compound hinges on the predictable behavior of the Boc protecting group. The choice of this group is a deliberate one, designed to create a self-validating system for synthesis.
Causality of Boc Protection
The tert-butoxycarbonyl group is installed to temporarily render the highly nucleophilic α-amino group unreactive. Its efficacy is due to:
-
Steric Hindrance: The bulky tert-butyl group physically blocks the amine from participating in unwanted side reactions (e.g., acting as a nucleophile) during the activation and coupling of other residues.
-
Electronic Deactivation: The carbonyl group withdraws electron density from the nitrogen, reducing its nucleophilicity.
-
Acid-Labile Cleavage: The stability of the tert-butyl carbocation that forms upon cleavage makes the Boc group highly susceptible to removal by moderately strong acids like TFA. This deprotection reaction is rapid and typically quantitative, leaving a protonated amine ready for the next coupling step.
Caption: Logical workflow of Boc group deprotection.
Applications in Drug Development and Peptide Synthesis
This compound is not merely a synthetic intermediate; it is a strategic tool for creating molecules with enhanced therapeutic potential.
-
Peptide Synthesis: It is a fundamental building block for constructing complex peptides. Its incorporation can induce specific secondary structures (e.g., β-turns) and increase metabolic stability.[1][6]
-
Drug Development: The indole moiety of tryptophan is a well-known pharmacophore that interacts with various biological targets. Using this compound allows for the synthesis of analogs targeting serotonin receptors, which are implicated in mood disorders.[1]
-
Neuropharmacology: The compound is used to create probes and ligands for studying neurotransmitter systems and receptor interactions.[1]
-
Protein Engineering: It can be used to modify proteins to enhance their stability or activity, a valuable application in biotechnology.[1]
Experimental Protocol: Incorporation into a Peptide Sequence
This section provides a validated, step-by-step methodology for the incorporation of this compound onto a resin-bound peptide using standard Boc-based solid-phase peptide synthesis (SPPS).
Workflow Diagram
Caption: SPPS workflow for coupling this compound.
Step-by-Step Methodology
Objective: To couple this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Gly-Merrifield resin) with the N-terminal Boc group removed.
-
This compound (1.0 eq).
-
Diisopropylcarbodiimide (DIC) (1.0 eq).
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq).
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA).
-
Base: Diisopropylethylamine (DIEA).
-
Kaiser Ninhydrin test kit.
Protocol:
-
Resin Preparation: Start with the peptide-resin that has undergone a prior deprotection step to expose the N-terminal amine. Confirm the presence of the free amine using a positive Kaiser test (a deep blue bead color).
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in a minimal amount of DMF.
-
Add DIC (1.0 eq) to the solution.
-
Allow the activation to proceed for 15-20 minutes at room temperature. This pre-activation step minimizes side reactions.
-
-
Coupling Reaction:
-
Add the activated amino alcohol solution to the reaction vessel containing the neutralized peptide-resin.
-
Add DCM to achieve a suitable slurry consistency.
-
Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.
-
-
Monitoring and Validation:
-
After the coupling period, take a small sample of the resin beads, wash them thoroughly with DCM and methanol, and dry them.
-
Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that all free amines have reacted and the coupling is complete.
-
Contingency: If the test is positive, the coupling reaction is incomplete. The resin should be drained, washed, and the coupling step repeated with freshly activated this compound.
-
-
Washing: Once the coupling is complete, drain the reaction solvent and wash the resin extensively to remove excess reagents and byproducts. A typical wash cycle is:
-
3x with DMF
-
3x with IPA
-
3x with DCM
-
Conclusion
This compound, with a precise molecular weight of 290.36 g/mol , is a cornerstone chiral building block for modern medicinal chemistry and peptide science.[1] Its value extends far beyond its mass, residing in the strategic combination of a D-stereocenter for biological stability and an acid-labile Boc protecting group for synthetic control. Understanding its core properties and the logic behind its application empowers researchers to design and execute complex synthetic routes with greater precision and confidence, ultimately accelerating the discovery of novel therapeutics and advanced biomaterials.
References
A Comprehensive Technical Guide to the Melting Point of N-α-Boc-D-tryptophanol
Executive Summary: N-α-tert-butyloxycarbonyl-D-tryptophanol (Boc-D-tryptophanol) is a pivotal chiral building block in modern pharmaceutical and peptide synthesis.[1][2] Its high purity is paramount for the successful construction of stereochemically defined molecules. The melting point serves as a critical, frontline indicator of this purity and identity. This guide provides an in-depth analysis of the physicochemical principles governing the melting point of this compound, presents a compilation of reported data, details a rigorous experimental protocol for its accurate determination, and outlines a comprehensive workflow for quality control verification. The objective is to equip researchers, scientists, and drug development professionals with the technical understanding and practical methodology required to confidently assess the quality of this essential reagent.
Introduction to N-α-Boc-D-tryptophanol
Chemical Identity
N-α-Boc-D-tryptophanol is a derivative of the non-proteinogenic amino acid D-tryptophan where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group.[3] This protection strategy is fundamental in synthetic organic chemistry, preventing the nucleophilic amine from participating in unintended reactions during multi-step syntheses, such as peptide coupling.[1][4][]
-
IUPAC Name: tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate[6]
-
Synonyms: Boc-D-Trp-ol, (R)-(+)-N-Boc-2-amino-3-(3-indolyl)-1-propanol[1]
-
Molecular Weight: 290.36 g/mol [1]
Significance in Pharmaceutical and Chemical Synthesis
The this compound moiety is integral to the development of therapeutic peptides and complex chiral molecules.[1] The Boc group is stable under a wide range of basic and nucleophilic conditions but can be readily removed under mild acidic conditions, making it an ideal choice for orthogonal protection strategies in solid-phase peptide synthesis (SPPS).[3][4][8] Its specific stereochemistry is crucial, as the biological activity of chiral drugs is often confined to a single enantiomer.
The Critical Role of the Melting Point as a Physicochemical Descriptor
In the context of pharmaceutical development and synthesis, the melting point is more than a simple physical constant; it is a cornerstone of quality assessment.[9][10] It provides critical information for:
-
Purity Verification: Pure crystalline solids exhibit a sharp and narrow melting point range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range.[9][11][12]
-
Identity Confirmation: The measured melting point of a sample can be compared against literature values or a certified reference standard to confirm its identity.[9]
-
Characterization of New Materials: For newly synthesized batches, the melting point is a fundamental characteristic that is documented and used for quality control.[9]
Physicochemical Principles Governing Melting Point
Intermolecular Forces and Crystal Lattice Energy
The melting point is the temperature at which a substance transitions from a highly ordered solid state to a disordered liquid state. This transition requires sufficient thermal energy to overcome the intermolecular forces holding the molecules together in a crystal lattice.[12] For this compound, these forces include:
-
Hydrogen Bonding: Occurring between the N-H of the indole ring, the carbamate N-H, and the hydroxyl (-OH) group.
-
Van der Waals Forces: Arising from the large, nonpolar regions of the tert-butyl group and the indole ring system. The strength and efficiency of these interactions, dictated by how well the molecules pack into a crystal, determine the overall lattice energy and, consequently, the melting point.[13][14]
The Impact of Purity: Melting Point Depression
The presence of a soluble impurity disrupts the uniform crystal lattice of this compound. This disruption weakens the overall intermolecular forces, meaning less energy is required to break the solid structure apart.[12] Consequently, an impure sample will exhibit:
-
A Lower Melting Point: The onset of melting occurs at a lower temperature.
-
A Broader Melting Range: The melting process occurs over a wider temperature range as different regions of the solid melt at different temperatures.[11] A narrow melting range (typically ≤ 2 °C) is a strong indicator of high purity.[12]
Stereochemistry and Crystal Packing
Chirality can significantly influence crystal packing. Enantiomers (like D- and L-tryptophanol derivatives) will have identical melting points as they pack with the same efficiency, just in a mirror-image lattice. However, a racemic mixture (a 50:50 mix of D and L) can form a separate crystalline phase (a racemic compound or conglomerate) with a different melting point. The efficiency of molecular packing in the crystal lattice is a key determinant of the melting point; more symmetrical or tightly packed structures generally have higher melting points.[14][15][16]
Potential for Polymorphism
Polymorphism is the ability of a solid material to exist in multiple crystalline forms or "polymorphs." Each polymorph has a unique crystal lattice arrangement and, therefore, distinct physical properties, including a different melting point. While specific polymorphs of this compound are not widely reported in standard literature, it is a critical consideration for any pharmaceutical solid. Different synthesis or purification conditions (e.g., solvent, cooling rate) could potentially yield different polymorphs.
Reported Melting Point Data for N-α-Boc-D-tryptophanol
The melting point of this compound is consistently reported within a defined range. The slight variations between suppliers can be attributed to differences in analytical methods, instrument calibration, and residual impurity profiles at or below the stated purity level.
| Supplier/Source | Reported Melting Point Range (°C) | Stated Purity |
| Chem-Impex | 118-123 °C[1] | ≥ 99% (HPLC)[1] |
| ChemBK | 119-121 °C[7] | Not Specified |
| Thermo Fisher Scientific | 117.0-124.0 °C[6] | ≥ 97.5% (HPLC)[6] |
Standard Operating Procedure: Accurate Melting Point Determination
This protocol describes the definitive method for determining the melting point of this compound using the capillary method, in accordance with pharmacopeial standards.[17]
Principle of the Capillary Method
A small, finely powdered sample is packed into a thin-walled glass capillary tube. The tube is heated at a controlled, slow rate in a calibrated apparatus. The temperatures at which melting begins and is complete are visually observed and recorded as the melting range.[9][10]
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp, Stuart SMP series, or equivalent)
-
Calibrated thermometer or digital temperature probe (± 0.1 °C resolution)
-
Glass capillary tubes (sealed at one end)
-
Sample of N-α-Boc-D-tryptophanol (must be completely dry)
-
Spatula and watch glass
-
Packing rod or tube tapper
-
Certified melting point reference standards (e.g., vanillin, caffeine)
Step-by-Step Experimental Protocol
-
System Calibration:
-
Rationale: To ensure the accuracy and trustworthiness of the instrument's temperature reading.[17]
-
Procedure: Before analyzing the sample, verify the apparatus's calibration using at least two certified reference standards that bracket the expected melting point of this compound (~120 °C). The measured values must fall within the certified range of the standards.
-
-
Sample Preparation:
-
Rationale: A finely powdered, homogenous sample ensures uniform heat transfer and sharp, reproducible melting.
-
Procedure: Place a small amount of the sample on a clean watch glass. If it is not already a fine powder, gently grind it. The sample must be thoroughly dry, as residual solvent will act as an impurity and depress the melting point.
-
-
Capillary Packing:
-
Rationale: A properly packed sample is dense enough for easy observation but not so large as to cause thermal gradients within the sample itself.
-
Procedure: Invert the open end of a capillary tube and press it into the sample powder until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the packed sample height is 2.5-3.5 mm.[17]
-
-
Measurement - Rapid Determination (Optional but Recommended):
-
Rationale: To quickly find an approximate melting point and save time.[11]
-
Procedure: Place the packed capillary in the apparatus. Heat rapidly (10-20 °C/min) and note the approximate temperature at which the sample melts. Let the apparatus cool significantly before the next step.
-
-
Measurement - Accurate Determination:
-
Rationale: A slow heating rate is essential for thermal equilibrium, allowing for an accurate reading.[17][18]
-
Procedure: Place a fresh capillary in the apparatus. Rapidly heat to a temperature approximately 10-15 °C below the approximate melting point found in the previous step.[18] Then, reduce the heating rate to 1-2 °C per minute.[17]
-
Data Interpretation and Reporting
-
Record Two Temperatures:
-
Report the Melting Range: The result is always reported as a range: T1 - T2. For example, "119.5 - 121.0 °C."
-
Assessing Purity: A narrow range (e.g., ≤ 2 °C) that falls within the expected literature values indicates high purity. A depressed and broad range (e.g., 114 - 119 °C) is a clear indication of impurities.[12][19]
Workflow for Melting Point Verification and Troubleshooting
The following diagram illustrates a systematic workflow for using melting point as a quality control tool for incoming batches of this compound.
Caption: Workflow for the QC analysis of this compound melting point.
Conclusion
The melting point of N-α-Boc-D-tryptophanol is a fundamental and powerful indicator of material quality. A sharp melting range, typically observed between 117 °C and 124 °C , provides strong evidence of high purity. Deviations from this range, particularly depression and broadening, are definitive signs of impurities or, potentially, the presence of a different polymorphic form. Adherence to a rigorous, standardized protocol, including meticulous sample preparation and instrument calibration, is essential for generating trustworthy and reproducible data. For researchers and developers in the pharmaceutical industry, the diligent application of melting point analysis remains an indispensable, efficient, and cost-effective tool for ensuring the integrity of this critical chiral starting material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-D-tryptophanol [myskinrecipes.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]
- 6. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chembk.com [chembk.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chm.uri.edu [chm.uri.edu]
- 13. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 15. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. thinksrs.com [thinksrs.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Optical Rotation of Boc-D-tryptophanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stereochemical identity of chiral building blocks is a cornerstone of modern pharmaceutical development and peptide synthesis. The presence of an undesired enantiomer can drastically alter a drug's efficacy and safety profile. This compound, a crucial derivative of the amino acid tryptophan, is a prime example where stereochemical purity is not merely a quality metric but a fundamental prerequisite for its intended biological applications. This guide provides an in-depth exploration of the optical rotation of this compound, a critical physical property used to define its stereochemical identity. We will delve into the foundational principles of chirality and polarimetry, present a validated experimental protocol for determining specific rotation, analyze the factors influencing this measurement, and discuss the interpretation of this data in the context of quality control and enantiomeric purity.
The Foundation: Chirality and Optical Activity
The concept of chirality is central to understanding the significance of this compound's optical properties. A molecule is chiral if it is non-superimposable on its mirror image, much like a left hand and a right hand. These non-superimposable mirror images are known as enantiomers .[1]
Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2] However, they differ in one defining characteristic: their interaction with plane-polarized light.[2] This property is termed optical activity .[3][4]
When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated.[3][4]
-
If the rotation is clockwise (to the right), the compound is termed dextrorotatory and is designated with a (+) sign.
-
If the rotation is counter-clockwise (to the left), it is termed levorotatory and is designated with a (-) sign.
A 50:50 mixture of two enantiomers, known as a racemic mixture, will not rotate plane-polarized light as the equal and opposite rotations of each enantiomer cancel each other out.[1]
Profile of a Chiral Workhorse: this compound
This compound, also known as N-Boc-D-tryptophanol or Boc-D-Trp-ol, is a derivative of the natural amino acid tryptophan.[5] It serves as an invaluable chiral building block for creating compounds with specific three-dimensional structures, a critical factor in drug design and development.[5]
Key Structural Features
-
D-Tryptophanol Core: The 'D' designation signifies the specific stereochemical configuration at the alpha-carbon, making it the enantiomer of the more common L-tryptophan. This specific configuration is essential for its role in synthesizing peptides and pharmaceuticals designed to interact with specific biological targets.
-
tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is attached to the amino functional group. In the context of solid-phase peptide synthesis (SPPS), this group serves as a temporary shield.[6][7] It prevents the amino group from reacting out of turn and can be selectively removed under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA) to allow for the stepwise addition of the next amino acid in the sequence.[6][7] This stability and ease of removal make it a cornerstone of the Boc/Bzl protection strategy in SPPS.[6]
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 158932-00-4 | [5] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [5][8] |
| Molecular Weight | 290.36 g/mol | [5][8] |
| Appearance | White solid | [5] |
| Melting Point | 118-123 °C | [5][8] |
| Specific Optical Rotation | [α]D23 = +54 ± 2° (c=2.0 in Acetic Acid) | [5] |
Applications in Research and Development
The primary application of this compound is in the synthesis of peptides and peptidomimetics.[5] Its defined stereochemistry is crucial for constructing molecules with precise biological functions.[5] Beyond peptide synthesis, it is used in:
-
Drug Development: Designing compounds that target specific receptors, such as serotonin receptors, which are important in treating mood disorders.[5]
-
Biochemical Research: Studying tryptophan metabolism and its effects on biological systems.[5]
-
Neuropharmacology: Serving as a tool to study neurotransmitter systems and receptor interactions.[5]
The Principle of Measurement: Polarimetry
The measurement of optical rotation is performed using an instrument called a polarimeter .[1] The fundamental principle involves passing a beam of monochromatic light (light of a single wavelength) through a polarizing filter to create plane-polarized light. This light then passes through a sample tube containing the chiral substance in solution. The chiral molecules rotate the plane of polarization, and a second polarizing filter (the analyzer) is rotated to measure the angle of this rotation.[9]
Caption: Schematic diagram of a polarimeter's core components.
The measured rotation, known as the observed rotation (α) , is dependent on several experimental variables.[3] To standardize this measurement into an intrinsic physical property of the compound, we calculate the specific rotation [α] . This is achieved using Biot's Law:[9]
[α]Tλ = α / (l × c)
Where:
-
[α]Tλ is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).[3][4]
-
α is the observed rotation in degrees.
-
l is the path length of the sample tube in decimeters (dm).[3][9]
-
c is the concentration of the sample in grams per milliliter (g/mL).[3][9]
Critical Factors Influencing Optical Rotation Measurements
A trustworthy measurement of specific rotation requires meticulous control over experimental parameters. The causality behind this is clear: any deviation can lead to inaccurate and misleading data, compromising quality assessment.
| Factor | Influence on Measurement & Rationale |
| Concentration (c) | The observed rotation (α) is directly proportional to the concentration.[10] A higher concentration means more chiral molecules are present to interact with the polarized light, resulting in a greater rotation. Precise sample preparation is therefore non-negotiable. |
| Solvent | The choice of solvent can significantly impact the specific rotation value. Solvents can interact with the solute through hydrogen bonding or dipole-dipole interactions, altering the solute's conformation and, consequently, its optical properties.[10] For this reason, the solvent must always be specified when reporting a specific rotation value. |
| Path Length (l) | The observed rotation is directly proportional to the path length of the sample tube.[10] A longer path provides more opportunity for the light to interact with the chiral molecules. Path length is standardized by using calibrated cells, typically 1 dm (10 cm) in length.[9] |
| Wavelength (λ) | Optical rotation is highly dependent on the wavelength of light, a phenomenon known as optical rotatory dispersion (ORD).[10] To ensure comparability, measurements are almost universally performed at the sodium D-line (589 nm), a standard specified in most pharmacopeias.[3][4] |
| Temperature (T) | Temperature can affect molecular motion, solvent density, and the equilibrium of conformations, all of which can influence optical rotation. Measurements should be conducted in a temperature-controlled environment (e.g., 20°C or 25°C) and the temperature must be reported. |
A Self-Validating Protocol for Determining Specific Rotation
This protocol is designed as a self-validating system. By first calibrating with a pure solvent (the "blank"), we establish a zero point that accounts for any minor instrument or solvent-induced rotation, ensuring the final measurement is solely attributable to the solute.
Objective
To accurately determine the specific rotation of a high-purity sample of this compound using a polarimeter.
Materials and Equipment
-
High-purity this compound (≥99%)
-
Glacial Acetic Acid (ACS Grade or higher)
-
Digital Polarimeter (with sodium D-line source)
-
1 dm polarimeter sample cell
-
Analytical balance (readable to ±0.1 mg)
-
10 mL Class A volumetric flask
-
Beakers and Pasteur pipettes
-
Luer-lock syringes (3-5 mL) for cell filling[11]
Experimental Workflow
Caption: Step-by-step workflow for specific rotation measurement.
Step-by-Step Methodology
Step 1: Instrument Preparation and Blank Measurement
-
Power on the polarimeter and the sodium lamp. Allow the instrument to warm up for at least 15-20 minutes to ensure a stable light source.
-
Thoroughly clean the polarimeter cell with a suitable solvent and ensure it is completely dry.[12][13]
-
Fill the cell with the blank solvent (glacial acetic acid). Ensure no air bubbles are trapped in the light path.[11][12] Trapped bubbles will scatter light and lead to erroneous readings.
-
Place the cell in the polarimeter, allow it to thermally equilibrate, and perform a "zero" or "blank" calibration according to the instrument's operating procedure. This reading should be 0.000° ± instrument tolerance.
Step 2: Sample Preparation
-
Accurately weigh approximately 200 mg (0.2000 g) of this compound using an analytical balance. Record the exact mass.
-
Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask.
-
Add a small amount of glacial acetic acid to dissolve the solid, then dilute to the mark with the same solvent.
-
Cap the flask and invert it 15-20 times to ensure a homogeneous solution. This corresponds to a target concentration (c) of 0.02 g/mL.
Step 3: Sample Measurement
-
Empty the polarimeter cell of the blank solvent. Rinse the cell 2-3 times with small aliquots of the prepared this compound solution to ensure no dilution occurs.[12]
-
Carefully fill the cell with the sample solution, again ensuring the complete absence of air bubbles.[11]
-
Place the filled cell into the polarimeter's sample chamber.
-
Allow the sample to equilibrate to the instrument's temperature (e.g., 23°C).
-
Record the observed rotation (α). Take at least 3-5 stable readings and calculate the average.
Step 4: Calculation
-
Using the averaged observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c = mass in g / 10.0 mL), calculate the specific rotation using Biot's Law.
Example Calculation:
-
Mass = 0.2015 g
-
Volume = 10.0 mL, so c = 0.02015 g/mL
-
Path length, l = 1 dm
-
Observed rotation, α = +1.088°
-
[α] = +1.088° / (1 dm × 0.02015 g/mL) = +54.0°
-
Interpreting the Data: A Measure of Purity
The specific rotation is a critical quality attribute for this compound. The experimentally determined value should be compared against established literature or supplier specifications.
Literature Values for this compound:
| Source | Reported Specific Rotation [α] | Conditions |
| Chem-Impex | +54 ± 2º | c=2.0 g/100mL in AcOH, 23°C[5] |
| Thermo Fisher | 53.4 ± 0.1º | c=2 in acetic acid[14] |
A measured value that falls within the accepted range (e.g., +52° to +56°) provides strong evidence of the material's correct stereochemical identity and high enantiomeric purity. A significantly lower value would suggest either the presence of the L-enantiomer impurity or contamination with an optically inactive substance.
While polarimetry is an excellent and rapid tool for confirming identity and estimating purity, it is important to recognize its limitations for quantifying low levels of enantiomeric impurity.[15] For rigorous determination of enantiomeric excess (e.e.), polarimetry is often used as a complementary technique to high-performance methods like chiral HPLC , which can physically separate the enantiomers and provide a more precise quantification of impurities.[15][16][17][]
Conclusion
The optical rotation of this compound is more than a simple physical constant; it is a direct reflection of its molecular architecture. As a dextrorotatory compound, its positive rotation value is a key identifier of the D-enantiomer, which is essential for its function as a chiral building block in pharmaceutical and peptide synthesis. A thorough understanding of the principles of polarimetry and meticulous execution of the measurement protocol are paramount for any researcher or drug development professional. This ensures the stereochemical integrity of the starting materials, which in turn underpins the safety and efficacy of the final therapeutic products.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. cdn.pasco.com [cdn.pasco.com]
- 10. pharmaacademias.com [pharmaacademias.com]
- 11. rudolphresearch.com [rudolphresearch.com]
- 12. satish0402.weebly.com [satish0402.weebly.com]
- 13. brcmcet.edu.in [brcmcet.edu.in]
- 14. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-D-tryptophanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-tert-butyloxycarbonyl-D-tryptophanol (this compound) is a pivotal chiral building block in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceutical agents.[1][2] Its unique structure, combining the versatile Boc protecting group with the functional indole side-chain of a D-amino alcohol, necessitates rigorous analytical characterization to ensure identity, purity, and stereochemical integrity. This guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound, grounded in field-proven insights and authoritative data. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Circular Dichroism (CD), enabling researchers to confidently verify this critical synthetic intermediate.
The Imperative of Spectroscopic Verification
In any synthetic workflow, particularly those governed by GMP standards in drug development, the unambiguous confirmation of a starting material's structure is non-negotiable. For a molecule like this compound, which serves as a precursor in the synthesis of bioactive peptides and drug candidates, each structural feature—the Boc protecting group, the tryptophanol backbone, the alcohol functionality, and the D-stereocenter—must be definitively verified.[1] A multi-faceted spectroscopic approach provides a robust and orthogonal validation system, where each technique offers a unique and complementary piece of the structural puzzle. This guide outlines the application and interpretation of the most powerful analytical techniques for this purpose.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure
NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled detail about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.[3]
2.1. Proton (¹H) NMR Spectroscopy
¹H NMR confirms the presence and connectivity of protons, offering the first definitive proof of structural integrity. The spectrum of this compound is characterized by several key diagnostic signals.
Causality in Signal Interpretation:
-
The Boc Group Singlet: The most telling signal is a sharp, intense singlet observed around 1.4 ppm. This peak, integrating to nine protons, arises from the chemically equivalent methyl protons of the tert-butyl group and is unambiguous proof of successful Boc protection.[3][4]
-
The Indole Region: The aromatic protons of the indole side-chain appear in the downfield region (7.0-7.7 ppm), with their characteristic splitting patterns confirming the integrity of this crucial pharmacophore. The indole N-H proton typically appears as a broad singlet further downfield (~8.1 ppm).
-
The Chiral Center: The protons attached to and adjacent to the chiral carbon (Cα) give rise to complex multiplets. The chemical shifts and coupling constants of these signals are sensitive to the molecule's conformation and confirm the structure of the amino alcohol backbone.
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound (Data interpreted from typical values for related structures in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 1H | Indole N-H |
| ~7.6 | d | 1H | Indole Ar-H |
| ~7.3 | d | 1H | Indole Ar-H |
| ~7.0-7.2 | m | 3H | Indole Ar-H |
| ~4.9 | br d | 1H | Carbamate N-H |
| ~4.0 | m | 1H | α-CH |
| ~3.6 | m | 2H | CH₂ -OH |
| ~2.9 | m | 2H | β-CH₂ |
| ~1.43 | s | 9H | -C(CH₃ )₃ (Boc group) |
2.2. Carbon-¹³ (¹³C) NMR Spectroscopy
While less sensitive than ¹H NMR, ¹³C NMR provides a definitive count of unique carbon atoms and confirms the presence of key functional groups, including the carbamate carbonyl and the quaternary carbon of the Boc group.[4]
Causality in Signal Interpretation:
-
Boc Group Carbons: Three distinct signals confirm the Boc group: the methyl carbons (~28 ppm), the quaternary carbon (~80 ppm), and the carbamate carbonyl carbon (~156 ppm). The presence of the carbonyl signal is crucial evidence of the carbamate linkage.[3]
-
Tryptophanol Backbone: Signals corresponding to the α-carbon, β-carbon, and the hydroxymethyl carbon confirm the amino alcohol structure.
-
Indole Carbons: A cluster of signals in the aromatic region (~110-136 ppm) corresponds to the eight unique carbons of the indole ring system.
Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound (Data interpreted from typical values for related structures)[5][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~156.0 | C =O (Carbamate) |
| ~136.3 | Indole Ar-C (quaternary) |
| ~127.5 | Indole Ar-C (quaternary) |
| ~123.0 - 111.0 | Indole Ar-C H and C H |
| ~110.0 | Indole Ar-C (quaternary) |
| ~79.5 | -C (CH₃)₃ (Boc group) |
| ~64.0 | C H₂-OH |
| ~55.0 | α-C H |
| ~29.0 | β-C H₂ |
| ~28.4 | -C(C H₃)₃ (Boc group) |
2.3. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.[3]
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
Data Processing: Process both spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[3]
Mass Spectrometry (MS): Confirming Identity and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of its identity. Furthermore, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that act as a structural fingerprint, particularly for labile moieties like the Boc group.[7][8]
Causality in Fragmentation: The Boc group is notoriously thermolabile and prone to fragmentation even under soft ionization conditions like Electrospray Ionization (ESI).[7][9] This perceived drawback is analytically useful. The fragmentation pathways are well-understood and diagnostic.
-
Loss of Isobutylene: A neutral loss of 56 Da (C₄H₈) is a hallmark of the Boc group, resulting from McLafferty-type rearrangement.[10]
-
Loss of the Boc Group: A neutral loss of 100 Da (C₅H₈O₂) corresponds to the complete cleavage of the protecting group.[10]
-
tert-Butyl Cation: The observation of a prominent ion at m/z 57 (C₄H₉⁺) is another definitive marker for the Boc group.[8]
Table 3: Predicted ESI-MS Ions for this compound (C₁₆H₂₂N₂O₃, MW = 290.36)
| m/z (Da) | Ion Species | Description |
| 291.17 | [M+H]⁺ | Protonated Molecular Ion |
| 313.15 | [M+Na]⁺ | Sodium Adduct |
| 235.11 | [M+H - 56]⁺ | Loss of isobutylene (C₄H₈) from Boc group |
| 191.10 | [M+H - 100]⁺ | Loss of Boc group (C₅H₈O₂) |
| 57.07 | [C₄H₉]⁺ | tert-butyl cation |
3.1. Experimental Protocol: LC-MS Analysis
This protocol is designed to achieve good separation and sensitive detection while being mindful of the Boc group's lability.[7]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in 50:50 acetonitrile/water with 0.1% formic acid. Dilute to 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
-
MS/MS: Perform data-dependent acquisition (DDA) to trigger fragmentation on the [M+H]⁺ ion (m/z 291.17), using a normalized collision energy (NCE) sufficient to induce characteristic fragmentation (e.g., 20-30 eV).
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups by measuring their characteristic molecular vibrations.[11][12]
Causality in Spectral Interpretation: The IR spectrum provides a quick quality control check. The most critical absorption is the strong, sharp C=O stretch of the carbamate, which confirms the presence of the Boc group. The broad O-H stretch from the alcohol and the N-H stretches from the carbamate and indole are also key identifiers.[13] The distinction between sp³ C-H bonds (below 3000 cm⁻¹) and sp² C-H bonds (above 3000 cm⁻¹) further validates the aliphatic and aromatic components of the structure.[11]
Table 4: Key IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3450 - 3300 | O-H stretch (broad) | Alcohol |
| ~3400 | N-H stretch | Indole & Carbamate |
| > 3000 | C-H stretch | Aromatic (Indole) |
| < 3000 | C-H stretch | Aliphatic (Backbone, Boc) |
| 1720 - 1680 | C=O stretch (strong) | Carbamate (Boc group) |
| 1600 - 1450 | C=C stretch | Aromatic (Indole) |
| 1250 - 1050 | C-O stretch | Alcohol & Carbamate |
4.1. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Processing: The software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.
Chiroptical Spectroscopy: Verifying Stereochemical Integrity
For a chiral molecule intended for pharmaceutical use, confirming the correct stereochemistry is paramount. Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules.[14][15]
Causality in CD Spectroscopy: The indole ring of tryptophan is an excellent chromophore for CD analysis.[16] In the near-UV region (250-320 nm), the indole moiety gives rise to a characteristic CD spectrum. The sign and intensity of these electronic transitions are exquisitely sensitive to the stereochemistry at the adjacent α-carbon. The resulting spectrum for this compound will be a mirror image of that for its L-enantiomer, providing definitive confirmation of the D-configuration. This is cross-referenced with the bulk property of optical rotation.
Table 5: Physicochemical and Chiroptical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [1][17] |
| Molecular Weight | 290.36 g/mol | [1] |
| Melting Point | 117 - 124 °C | [1][17] |
| Optical Rotation [α]D | +53 to +56° (c=2 in Acetic Acid) | [1][17] |
| Circular Dichroism | Characteristic near-UV bands for D-configuration | N/A |
5.1. General Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a solution of this compound in a suitable transparent solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 0.1-0.5 mg/mL).
-
Instrument Setup: Use a quartz cuvette with an appropriate path length (e.g., 1 mm or 1 cm). Calibrate the instrument and run a solvent blank.
-
Acquisition: Scan the sample in the near-UV region (e.g., 320 nm to 250 nm).
-
Data Analysis: After subtracting the solvent blank, the resulting spectrum of molar ellipticity versus wavelength will confirm the molecule's stereochemical identity.
Conclusion
The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR provides the detailed structural framework, MS confirms the molecular weight and key fragmentation patterns, IR verifies the presence of essential functional groups, and CD spectroscopy validates the critical stereochemistry. By employing these self-validating protocols, researchers and drug development professionals can ensure the quality, identity, and integrity of this vital chemical building block, underpinning the success of their synthetic and therapeutic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-D-tryptophanol [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 11. Interpreting IR Spectra [chemistrysteps.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. Circular dichroism - Wikipedia [en.wikipedia.org]
- 15. jascoinc.com [jascoinc.com]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
An In-Depth Technical Guide to 13C NMR Analysis of Boc-D-tryptophanol
This guide provides a comprehensive technical overview of the principles and practices for acquiring and interpreting the 13C Nuclear Magnetic Resonance (NMR) spectrum of Boc-D-tryptophanol. It is intended for researchers, scientists, and drug development professionals who utilize this critical chiral building block in their synthetic and analytical workflows.
Introduction: The Significance of this compound and the Power of 13C NMR
This compound (tert-butyloxycarbonyl-D-tryptophanol) is a vital derivative of the amino acid tryptophan, widely employed in peptide synthesis and the development of novel therapeutics.[1] The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is crucial for controlling reactivity during peptide coupling reactions.[2] The specific stereochemistry, denoted by "D," is often essential for the biological activity of the final peptide or drug molecule.
Given its importance, verifying the structural integrity and purity of this compound is paramount. 13C NMR spectroscopy is an indispensable tool for this purpose, offering a non-destructive method to probe the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal in the 13C NMR spectrum, providing a "fingerprint" of the molecule and confirming the presence of both the tryptophan core and the Boc protecting group.[3]
This guide will delve into the practical aspects of 13C NMR analysis of this compound, from sample preparation to spectral interpretation, including advanced techniques for unambiguous signal assignment.
Molecular Structure and Carbon Environment
A thorough understanding of the molecular structure of this compound is the foundation for interpreting its 13C NMR spectrum. The structure consists of three key components: the D-tryptophan core, which includes the indole ring and the amino alcohol backbone, and the Boc protecting group.
To facilitate spectral interpretation, the carbon atoms in this compound are systematically numbered as shown in the diagram below.
References
In-Depth Technical Guide to the FT-IR Spectroscopy of Boc-D-tryptophanol
Introduction
In the landscape of pharmaceutical development and peptide synthesis, the precise characterization of chiral building blocks is paramount. Boc-D-tryptophanol, a protected form of the amino acid D-tryptophan, serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] The tert-butoxycarbonyl (Boc) protecting group ensures chemo-selectivity during complex synthetic pathways.[2][3] Verifying the integrity of this starting material is a critical quality control step, for which Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative analytical solution.[4][5]
This guide provides an in-depth exploration of the FT-IR spectroscopy of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its vibrational spectrum, provide field-proven experimental protocols, and offer a detailed interpretation of the resulting data.
The Significance of Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[6] These vibrational frequencies are unique to the types of bonds and the overall molecular structure, effectively creating a "molecular fingerprint".[7][8] For a molecule like this compound, FT-IR allows for the simultaneous confirmation of its key functional groups: the Boc protecting group, the indole ring of the tryptophan side chain, the primary alcohol, and the N-H bond of the carbamate.[4]
Deciphering the Vibrational Landscape of this compound
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts. A thorough understanding of these individual contributions is essential for accurate spectral interpretation.
Molecular Structure of this compound
Caption: Molecular structure of this compound highlighting the Boc protecting group and the D-tryptophanol core.
Key Vibrational Modes and Their Expected Frequencies
The following table summarizes the characteristic FT-IR absorption bands for this compound. These ranges are based on established spectroscopic principles and data from related compounds.[4][6][9]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Boc Group | Carbonyl (C=O) Stretch | 1680 - 1720 | Strong, Sharp | A key indicator of successful Boc protection.[4] |
| C-O Stretch | 1210 - 1300 | Strong | Two distinct bands may be observed. | |
| tert-Butyl C-H Bending | ~1365 and ~1390 | Medium | Characteristic doublet for the tert-butyl group. | |
| Carbamate | N-H Stretch | 3300 - 3500 | Medium | Can be broad due to hydrogen bonding.[10] |
| N-H Bend | ~1500 - 1550 | Medium | Often coupled with C-N stretching. | |
| Indole Ring | N-H Stretch | ~3400 | Medium, Sharp | Characteristic of the indole N-H.[9] |
| Aromatic C-H Stretch | 3020 - 3100 | Medium to Weak | Typically appear as sharp, multiple bands.[11] | |
| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong | Multiple bands are expected in this region.[11] | |
| Aromatic C-H Bend | 730 - 750 | Strong | Out-of-plane bending, characteristic of ortho-disubstituted benzene rings.[11] | |
| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad | The broadness is due to intermolecular hydrogen bonding.[6] |
| C-O Stretch | 1000 - 1100 | Medium to Strong | ||
| Alkyl Chain | C-H Stretch | 2850 - 3000 | Medium | Symmetric and asymmetric stretching of CH₂ groups.[12] |
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop model with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.
-
Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use and minimal sample preparation.[4] Alternatively, the KBr pellet method can be employed.[13][14]
-
Sample: this compound (solid powder).
-
Reagents (for KBr pellet method): IR-grade Potassium Bromide (KBr), dried in an oven at >100°C.
-
Equipment: Agate mortar and pestle, hydraulic press for KBr pellets.
Experimental Workflow Diagram
Caption: A streamlined workflow for acquiring the FT-IR spectrum of this compound using either the ATR or KBr pellet method.
Step-by-Step Methodology
Part 1: Sample Preparation
-
For ATR Spectroscopy:
-
Ensure the ATR crystal is impeccably clean. A background spectrum of the clean, empty crystal should be taken.
-
Place a small, representative amount of the this compound powder directly onto the center of the ATR crystal.
-
Engage the pressure arm to ensure firm and uniform contact between the sample and the crystal.[15] Inconsistent pressure can lead to variations in peak intensities.
-
-
For KBr Pellet Spectroscopy:
-
Grind approximately 1-2 mg of this compound with 100-200 mg of dry, IR-grade KBr in an agate mortar.[14] The mixture should be a fine, homogenous powder to minimize scattering of the IR beam.[13]
-
Transfer the powder to a pellet die and press it under a hydraulic press to form a clear, transparent pellet.[14] An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.
-
A background spectrum should be collected using a pure KBr pellet.
-
Part 2: Data Acquisition
-
Place the prepared sample (ATR accessory with sample or KBr pellet in a holder) into the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.
-
The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[5]
Authoritative Interpretation of the this compound Spectrum
A successful FT-IR analysis hinges on the correct interpretation of the spectrum. The presence, position, and shape of the absorption bands provide a wealth of structural information.
Validating the Core Structure: Key Peak Assignments
-
Confirmation of the Boc Group: The most telling feature is a strong, sharp absorption band in the 1680-1720 cm⁻¹ region, which is characteristic of the carbamate carbonyl (C=O) stretch.[4] Its presence is a primary indicator of successful Boc protection. The characteristic doublet for the tert-butyl group around 1365 cm⁻¹ and 1390 cm⁻¹ further corroborates the presence of the Boc moiety.
-
Identifying the Tryptophan Core:
-
A medium, relatively sharp peak around 3400 cm⁻¹ is indicative of the N-H stretch of the indole ring.[11][9]
-
The presence of multiple bands in the 1450-1620 cm⁻¹ region confirms the aromatic C=C stretching of the indole ring.[11]
-
A strong band in the 730-750 cm⁻¹ range, resulting from C-H out-of-plane bending, is also characteristic of the indole structure.[11]
-
-
Verifying the Alcohol Functionality: A prominent, broad absorption band in the 3200-3600 cm⁻¹ region is due to the O-H stretching of the primary alcohol.[6][10] Its broad nature is a direct consequence of intermolecular hydrogen bonding.
-
The N-H Stretch of the Carbamate: A medium intensity band, often appearing in the 3300-3500 cm⁻¹ range, corresponds to the N-H stretch of the carbamate linkage.[10] This peak may overlap with the broad O-H absorption.
The Fingerprint Region: A Unique Identifier
The region below 1500 cm⁻¹ is known as the "fingerprint region".[5][6] It contains a complex array of bending and stretching vibrations that are highly specific to the overall molecular structure. While individual peak assignments in this region can be challenging, the overall pattern is unique to this compound. Comparing the fingerprint region of an experimental spectrum to that of a known reference standard is a powerful method for confirming the identity and purity of the compound.[5]
Conclusion: FT-IR as a Cornerstone of Quality Assurance
FT-IR spectroscopy stands out as an indispensable tool in the analytical arsenal for the characterization of this compound. Its ability to provide rapid and definitive confirmation of key functional groups in a non-destructive manner makes it ideal for quality control in both research and manufacturing settings. By following the robust experimental protocols and interpretive guidelines outlined in this guide, scientists and researchers can confidently verify the structural integrity of this vital chiral building block, ensuring the success of subsequent synthetic endeavors.
References
- 1. N-Boc-D-tryptophanol [myskinrecipes.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Tert-Butyloxycarbonyl Protecting Group [es.bzchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. azooptics.com [azooptics.com]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
An In-Depth Technical Guide to the Mass Spectrometry of Boc-D-Tryptophanol
This guide provides a comprehensive technical overview of the mass spectrometric analysis of N-α-(tert-Butoxycarbonyl)-D-tryptophanol (Boc-D-tryptophanol), a critical building block in peptide synthesis and pharmaceutical development.[1] This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization and quality control of protected amino acids and their derivatives.
Introduction: The Significance of this compound Characterization
This compound is an amino alcohol derivative where the amine functionality is protected by a tert-butyloxycarbonyl (Boc) group.[2] This protecting group strategy is fundamental in organic synthesis, allowing for the selective modification of other parts of the molecule.[2] The precise characterization of this compound is paramount to ensure its identity, purity, and stability, which are critical factors for its successful application in complex synthetic pathways. Mass spectrometry, particularly when coupled with soft ionization techniques like electrospray ionization (ESI), is an indispensable tool for this purpose, providing accurate molecular weight determination and valuable structural information through fragmentation analysis.[1]
Ionization and Molecular Ion Formation
Electrospray ionization (ESI) is the preferred method for the analysis of moderately polar and thermally labile compounds like this compound.[] ESI is a soft ionization technique that typically generates intact molecular ions with minimal in-source fragmentation, allowing for the unambiguous determination of the molecular weight.
In positive ion mode ESI-MS, this compound is expected to form a protonated molecule, [M+H]⁺. Given the molecular formula of this compound as C₁₆H₂₂N₂O₃ with a monoisotopic mass of 290.1630 Da, the expected m/z value for the protonated molecule would be 291.1708.
Table 1: Expected Molecular Ions of this compound in ESI-MS
| Ion Species | Chemical Formula | Monoisotopic Mass (Da) |
| [M+H]⁺ | [C₁₆H₂₃N₂O₃]⁺ | 291.1708 |
| [M+Na]⁺ | [C₁₆H₂₂N₂O₃Na]⁺ | 313.1528 |
| [M+K]⁺ | [C₁₆H₂₂N₂O₃K]⁺ | 329.1267 |
Collision-Induced Dissociation (CID) and Fragmentation Pathways
Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) provides valuable structural information by inducing the fragmentation of a selected precursor ion, in this case, the protonated this compound ([M+H]⁺). The resulting fragment ions are characteristic of the molecule's structure. The fragmentation of this compound is primarily dictated by the lability of the Boc protecting group and the inherent structural features of the tryptophanol backbone.
The primary fragmentation pathways for protonated this compound are:
-
Loss of Isobutylene: The most common initial fragmentation of Boc-protected amines is the neutral loss of isobutylene (C₄H₈, 56.0626 Da). This occurs through a six-membered ring transition state, resulting in a carbamic acid intermediate which can be observed as the [M+H-56]⁺ ion.
-
Loss of the Boc Group: Subsequent to the loss of isobutylene, the carbamic acid intermediate readily loses carbon dioxide (CO₂, 43.9898 Da), leading to the fully deprotected tryptophanol amine. This corresponds to a total neutral loss of 100.0524 Da from the protonated molecule, observed as the [M+H-100]⁺ ion.
-
Side Chain Fragmentation: The indole side chain of the tryptophan moiety can also undergo fragmentation. A characteristic fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of a stable indole-containing cation.
-
Alpha-Cleavage: As an amino alcohol, fragmentation can also be initiated by cleavage of the C-C bond adjacent to the hydroxyl group (alpha-cleavage).[4]
The following diagram illustrates the proposed primary fragmentation pathway of protonated this compound.
References
A Technical Guide to the Synthesis and Application of Boc-D-tryptophanol: A Cornerstone Chiral Building Block
Introduction: The Strategic Importance of Protected Amino Alcohols in Drug Discovery
In the landscape of modern medicinal chemistry and peptide science, the strategic manipulation of bioactive molecules is paramount. Chiral amino alcohols, derived from their parent amino acids, represent a critical class of synthons, offering a unique structural motif that finds extensive application in the development of peptidomimetics, chiral auxiliaries, and complex pharmaceutical agents. The introduction of a hydroxyl group in place of a carboxylic acid profoundly alters the chemical properties of the amino acid, enabling new coupling strategies and imparting novel conformational constraints.
The advent of the tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of modern peptide synthesis since its popularization by Merrifield in the 1960s, revolutionized the field by providing a robust yet readily cleavable shield for the α-amino group.[1][2] Its stability to a wide range of nucleophilic and basic conditions, coupled with its facile removal under acidic conditions, allows for precise, stepwise chemical transformations.[2]
This guide provides an in-depth technical overview of the synthesis of Boc-D-tryptophanol, a derivative of the essential amino acid D-tryptophan. This particular building block is of significant interest due to the unique properties of the indole side chain of tryptophan, which is a key pharmacophore in numerous biologically active compounds. This compound serves as a versatile precursor in the synthesis of molecules targeting a range of biological systems, including those involved in neurological disorders.[3] We will delve into the causality behind the synthetic choices, provide detailed, field-proven protocols, and explore the broader applications of this invaluable chiral building block.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 158932-00-4 | [4] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | |
| Molecular Weight | 290.36 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 118-123 °C | |
| Optical Rotation | [α]²⁰/D +23 ± 2°, c = 1 in methanol |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is efficiently achieved in a two-step process starting from the commercially available amino acid D-tryptophan. The first step involves the protection of the α-amino group with a Boc moiety, followed by the selective reduction of the carboxylic acid to a primary alcohol.
Part A: N-α-Boc Protection of D-Tryptophan
The protection of the α-amino group of D-tryptophan is a critical first step to prevent its reaction in the subsequent reduction step. The use of di-tert-butyl dicarbonate, commonly known as (Boc)₂O, is the standard and most efficient method for this transformation. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O.
// Nodes for reactants and intermediates R_NH2 [label=<
R-NH2 (D-Tryptophan)
]; Boc2O [label="(Boc)₂O"]; Intermediate [label=<
Transition State R-NH2+-C(=O)O-tBu |O-
]; Boc_NHR [label="Boc-NH-R"]; Byproducts [label=<
tBuOH + CO2
];
// Edges to show reaction flow R_NH2 -> Intermediate [label=" Nucleophilic Attack "]; Boc2O -> Intermediate; Intermediate -> Boc_NHR [label=" Collapse "]; Intermediate -> Byproducts [label=" "]; } . Caption: Mechanism of Boc protection of an amino group.
Experimental Protocol: Boc Protection of D-Tryptophan
-
Dissolution: Dissolve D-tryptophan (1.0 eq.) in a suitable solvent system, such as a 1:1 mixture of dioxane and water.[5]
-
Basification: Add a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) (2.0 eq.), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the organic solvent (dioxane) under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid). This protonates the carboxylic acid, causing the Boc-protected product to precipitate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Isolation: Remove the solvent in vacuo to yield Boc-D-tryptophan as a white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Part B: Reduction of Boc-D-tryptophan to this compound
The selective reduction of the carboxylic acid moiety in Boc-D-tryptophan to a primary alcohol is the core transformation in this synthesis. This requires a powerful reducing agent that can reduce a carboxylic acid without affecting the Boc protecting group or the indole ring. Lithium aluminum hydride (LAH) and borane complexes are the reagents of choice for this purpose.[6][7]
Causality in Reagent Selection:
-
Lithium Aluminum Hydride (LAH): LAH is a very strong, unselective reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters.[6][8] Its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., THF, diethyl ether) and careful handling due to its violent reaction with water.[6] The Boc group is stable to LAH.
-
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is a more chemoselective reducing agent than LAH.[7] It readily reduces carboxylic acids while being unreactive towards many other functional groups, including esters under certain conditions. This selectivity can be advantageous in more complex syntheses. The reaction with borane proceeds through the formation of a triacyloxyborane intermediate, which is then further reduced.
Experimental Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This procedure should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood due to the pyrophoric nature of LAH and the evolution of hydrogen gas.
-
Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of LAH (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).[9]
-
Addition of Substrate: Dissolve Boc-D-tryptophan (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching (Fieser workup):
-
Cool the reaction mixture to 0 °C.
-
Carefully and slowly add water (x mL, where x = grams of LAH used) dropwise to quench the excess LAH.
-
Add 15% aqueous NaOH (x mL).
-
Add water again (3x mL).
-
Stir the resulting granular precipitate for 30 minutes.
-
-
Isolation:
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Experimental Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
This procedure should also be performed under an inert atmosphere.
-
Preparation: Dissolve Boc-D-tryptophan (1.0 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Addition of Reagent: Cool the solution to 0 °C and add a solution of BH₃·THF (1 M in THF, 2.0-3.0 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Work-up:
-
Remove the solvents in vacuo.
-
Co-evaporate the residue with methanol (3x) to remove boric acid esters as volatile trimethyl borate.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Comparison of Reduction Methods
| Feature | Lithium Aluminum Hydride (LAH) | Borane (BH₃·THF) |
| Reactivity | Very high, less selective | High, more chemoselective |
| Safety | Pyrophoric, reacts violently with water | Flammable, less hazardous than LAH |
| Work-up | Fieser workup gives granular salts | Requires removal of boric acid residues |
| Typical Yields | Generally high (80-95%) | Generally high (80-95%) |
Purification and Characterization
The crude this compound obtained from either reduction method can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent.
The structure and purity of the final product should be confirmed by a combination of analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the presence of the Boc group, the indole moiety, and the newly formed primary alcohol.[10]
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10]
-
Chiral HPLC: To confirm the enantiomeric purity of the D-isomer.
Applications in Research and Drug Development
This compound is a valuable chiral building block due to the combination of the protected amine, the primary alcohol, and the D-configuration. These features allow for its incorporation into a variety of complex molecules:
-
Peptidomimetics: The replacement of a C-terminal carboxylic acid with an alcohol can increase the metabolic stability of peptides by making them resistant to carboxypeptidases.[11]
-
Synthesis of Novel Heterocycles: The primary alcohol can serve as a handle for further chemical modifications and cyclization reactions.
-
Chiral Ligands and Auxiliaries: The defined stereochemistry makes it a useful component in the synthesis of chiral catalysts.
-
Drug Candidates: The D-tryptophan scaffold is present in various therapeutic agents, and this compound provides a key starting material for their synthesis and the development of new analogues.[3]
Conclusion
The synthesis of this compound from D-tryptophan is a robust and well-established process that hinges on two fundamental transformations in organic chemistry: amine protection and carboxylic acid reduction. The choice of reducing agent, either the powerful lithium aluminum hydride or the more chemoselective borane, can be tailored to the specific requirements of the synthesis. The resulting protected amino alcohol is a highly versatile and valuable building block for the synthesis of complex, biologically active molecules, underscoring the enduring importance of strategic protecting group chemistry in the advancement of pharmaceutical and chemical sciences.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 7. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Amino alcohols as C-terminal protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Versatility of Boc-D-Tryptophanol: A Senior Application Scientist's Guide to a Premier Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements in the construction of complex, stereochemically defined bioactive molecules. Among these, N-tert-butyloxycarbonyl-D-tryptophanol (Boc-D-tryptophanol) has emerged as a particularly valuable synthon. Its unique structural features, combining the steric and electronic properties of the indole side chain with the versatility of a protected amino alcohol, offer a powerful tool for medicinal chemists. This guide provides an in-depth technical overview of this compound, from its fundamental properties to its strategic applications in the synthesis of complex molecular architectures. We will explore key synthetic transformations, provide field-proven experimental protocols, and discuss the rationale behind its use in the broader context of chiral synthesis and drug design.
Introduction: The Strategic Imperative for Chiral Building Blocks in Drug Discovery
The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the pharmacological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. Enantiomers of the same compound can exhibit vastly different efficacy, pharmacokinetic profiles, and toxicity. This reality has driven the pharmaceutical industry towards the development of single-enantiomer drugs, necessitating robust and efficient methods for asymmetric synthesis.
Chiral building blocks, derived from the "chiral pool" of naturally occurring molecules like amino acids and carbohydrates, provide a reliable and often cost-effective strategy for introducing stereocenters into a target molecule. This compound, derived from the non-proteinogenic D-tryptophan, is a prime example of such a building block. The incorporation of D-amino acid derivatives into peptide-based therapeutics is a particularly noteworthy strategy, as it can confer enhanced stability against enzymatic degradation, leading to improved bioavailability and prolonged therapeutic effect.[1][2]
This guide will serve as a comprehensive resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.
Physicochemical Properties and Characterization of this compound
A thorough understanding of the physical and chemical properties of a building block is the bedrock of successful synthetic planning. This compound is a white to off-white solid that is stable under standard laboratory conditions. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₃ |
| Molecular Weight | 290.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 118-123 °C |
| Optical Rotation | [α]²³_D_ = +54 ± 2° (c=2 in acetic acid) |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents |
| Storage | Store at 0-8 °C under an inert atmosphere |
Spectroscopic Characterization:
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework. The spectra are characterized by signals corresponding to the Boc protecting group, the tryptophan indole ring, and the amino alcohol backbone.
¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) ¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm) ~8.1 (br s, 1H, Indole-NH) ~174 (C=O, Boc) ~7.6 (d, 1H, Ar-H) ~156 (C=O, Boc) ~7.3 (d, 1H, Ar-H) ~136 (Ar-C) ~7.1-7.2 (m, 2H, Ar-H) ~127 (Ar-C) ~7.0 (s, 1H, Ar-H) ~123 (Ar-CH) ~5.0 (br d, 1H, NH-Boc) ~122 (Ar-CH) ~4.0 (m, 1H, CH-N) ~119 (Ar-CH) ~3.7 (m, 2H, CH₂-O) ~111 (Ar-CH) ~3.0 (m, 2H, CH₂-indole) ~80 (C(CH₃)₃) ~1.4 (s, 9H, C(CH₃)₃) ~65 (CH₂-O) ~55 (CH-N) ~28 (C(CH₃)₃) ~28 (CH₂-indole) -
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands for its key functional groups.
Functional Group Characteristic Absorption (cm⁻¹) N-H (indole and carbamate) 3400-3300 (stretch) O-H (alcohol) 3500-3200 (broad stretch) C-H (aromatic and aliphatic) 3100-2850 (stretch) C=O (Boc carbamate) 1710-1680 (strong stretch) C=C (aromatic) 1600-1450 (stretch) C-O (alcohol and carbamate) 1250-1050 (stretch)
Synthesis of the this compound Building Block
The preparation of this compound is readily achieved from its parent amino acid, D-tryptophan. The synthesis involves two key transformations: reduction of the carboxylic acid to a primary alcohol and protection of the α-amino group with a tert-butyloxycarbonyl (Boc) group. These steps can be performed in a sequential manner. A common and efficient method involves the initial reduction of the carboxylic acid of D-tryptophan to D-tryptophanol, followed by the protection of the amino group.
Alternatively, a one-pot procedure for the protection and reduction can be employed. However, for clarity and control, a stepwise approach is often preferred in a research setting. Below is a representative protocol for the Boc protection of D-tryptophan, which can then be followed by a reduction step.
Experimental Protocol: Boc Protection of D-Tryptophan
This protocol is adapted from the synthesis of N-Boc-L-tryptophan.
-
Dissolution: Dissolve D-tryptophan (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add 1 M sodium hydroxide solution (1 equivalent) to the mixture.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Acidification: Adjust the pH of the mixture to approximately 2.4 by the slow addition of aqueous HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 150 mL for a 50 mmol scale reaction).
-
Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-Boc-D-tryptophan as a white solid.
The resulting N-Boc-D-tryptophan can then be reduced to this compound using a suitable reducing agent such as lithium borohydride in THF.
Key Synthetic Transformations of this compound
The synthetic utility of this compound lies in the selective manipulation of its functional groups. The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, providing access to a range of valuable intermediates.
Caption: Key synthetic transformations of this compound.
Oxidation to the Aldehyde: Accessing Boc-D-Tryptophanal
The oxidation of this compound to the corresponding aldehyde, Boc-D-tryptophanal, is a crucial transformation that opens up a plethora of synthetic possibilities, including the Pictet-Spengler reaction for the synthesis of tryptoline derivatives.[2][3] The Swern oxidation and its variants are commonly employed for this purpose due to their mild reaction conditions, which are compatible with the sensitive indole nucleus.
Experimental Protocol: Swern Oxidation of this compound
This is a general procedure that can be adapted for this compound.[1]
-
Activator Preparation: To a solution of oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 4 equivalents) dropwise. Stir the mixture for 15 minutes.
-
Alcohol Addition: Slowly add a solution of this compound (1 equivalent) in DCM to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (5 equivalents) dropwise to the mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to warm to room temperature, then quench with water.
-
Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
An alternative to the Swern oxidation is the Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex as the activating agent for DMSO. This method has the advantage of being performed at or above 0 °C.[4][5][6]
Oxidation to the Carboxylic Acid: Formation of Boc-D-Tryptophan
The oxidation of the primary alcohol of this compound to a carboxylic acid yields Boc-D-tryptophan, a key component in peptide synthesis. While strong oxidizing agents like potassium permanganate can be used, milder methods are often preferred to avoid over-oxidation and side reactions with the indole ring. A highly effective one-pot, two-step procedure involves an initial TEMPO-catalyzed oxidation to the aldehyde followed by further oxidation with sodium chlorite.[7]
Experimental Protocol: One-Pot TEMPO/Sodium Chlorite Oxidation
This is a general protocol for the oxidation of primary alcohols to carboxylic acids.[7]
-
Reaction Setup: To a solution of this compound (1 equivalent) in a mixture of acetonitrile, a phosphate buffer (pH 6.7), and tert-butanol, add TEMPO (0.1 equivalents) and sodium chlorite (5 equivalents).
-
Initiation: Add a solution of sodium hypochlorite (0.1 equivalents) to initiate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by TLC.
-
Quenching and Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or column chromatography.
Applications in the Synthesis of Bioactive Molecules and Chiral Auxiliaries
The true value of this compound is demonstrated in its application as a starting material for the synthesis of complex and biologically relevant molecules.
Synthesis of Tryptoline Derivatives via the Pictet-Spengler Reaction
The aldehyde, Boc-D-tryptophanal, obtained from the oxidation of this compound, is a key precursor for the Pictet-Spengler reaction. This reaction involves the condensation of the aldehyde with a β-arylethylamine (in this case, the tryptamine backbone can be considered as such after deprotection or in an intramolecular fashion) to form a tetrahydro-β-carboline, the core structure of many tryptoline alkaloids.[2][3][8][9] The stereocenter established in this compound can be used to control the stereochemistry of the newly formed stereocenter in the Pictet-Spengler product.
Precursor to Complex Indole Alkaloids
While direct synthesis from this compound is not always documented, D-tryptophan derivatives are central to the synthesis of numerous complex indole alkaloids. For instance, the synthesis of tryprostatin B, a potent inhibitor of microtubule assembly, utilizes a D-tryptophan derivative as a key chiral starting material.[10] The synthetic strategies employed in these total syntheses often involve transformations that are directly applicable to this compound or its derivatives.
Synthesis of Chiral Auxiliaries: Oxazolidinones
Amino alcohols are valuable precursors for the synthesis of chiral auxiliaries, most notably Evans-type oxazolidinones.[1][11][12] this compound can be cyclized to form the corresponding oxazolidinone. This is typically achieved by deprotection of the Boc group followed by reaction with a carbonylating agent such as phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or diethyl carbonate.[11][13]
Caption: Synthesis of a chiral oxazolidinone auxiliary from this compound.
Experimental Protocol: Synthesis of a Tryptophan-Derived Oxazolidinone
This is a general procedure for the cyclization of an amino alcohol.[11]
-
Boc Deprotection: Deprotect this compound using trifluoroacetic acid (TFA) in DCM to yield D-tryptophanol.
-
Cyclization: To a solution of D-tryptophanol (1 equivalent) in an anhydrous aprotic solvent (e.g., THF), add a carbonylating agent such as carbonyldiimidazole (CDI, 1.1 equivalents).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization.
Comparative Analysis: Boc- vs. Fmoc-Protected D-Tryptophanol
In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) for α-amino protection is a critical strategic decision.
| Feature | Boc Protection | Fmoc Protection |
| Deprotection Condition | Strong acid (e.g., TFA) | Mild base (e.g., piperidine) |
| Side-Chain Protection | Typically benzyl-based (acid-labile) | Typically tert-butyl-based (acid-labile) |
| Advantages for Tryptophan | Can be advantageous for long or aggregation-prone sequences. | Milder deprotection avoids acid-catalyzed side reactions on the indole ring. |
| Disadvantages for Tryptophan | Harsh acidic deprotection can lead to alkylation of the indole ring. | The indole nitrogen may require its own protecting group (e.g., Boc) to prevent side reactions. |
For tryptophan-containing peptides, the Fmoc strategy is often favored due to the milder deprotection conditions, which minimize acid-catalyzed side reactions on the electron-rich indole nucleus.[11] However, in Fmoc-SPPS, the indole nitrogen of tryptophan itself is often protected with a Boc group to prevent side reactions during peptide coupling, leading to the use of Fmoc-D-Trp(Boc)-OH.[13] The Boc strategy remains a viable and sometimes preferred method, particularly for the synthesis of long or hydrophobic peptides where aggregation can be an issue.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its well-defined stereochemistry, coupled with the synthetic versatility of its protected amino alcohol functionality, provides a robust platform for the construction of a diverse array of complex molecules. From the synthesis of valuable intermediates like aldehydes and carboxylic acids to its role as a precursor for chiral auxiliaries and its incorporation into peptide-based therapeutics, this compound offers a wealth of opportunities for innovation.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery and development. The continued exploration of novel synthetic methodologies and the application of this versatile synthon to new and challenging molecular targets will surely lead to exciting advancements in the field of medicinal chemistry.
References
- 1. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 7. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strictosidine Synthase: Mechanism of a Pictet–Spengler Catalyzing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxazolidinone synthesis [organic-chemistry.org]
The Strategic Imperative of D-Stereochemistry: A Technical Guide to Boc-D-Tryptophanol in Advanced Drug Development
Abstract
In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced stability, improved bioavailability, and refined target specificity is paramount. The strategic incorporation of non-natural amino acids into peptide-based therapeutics has emerged as a powerful tool to overcome the inherent limitations of their L-isomeric counterparts. This technical guide provides an in-depth analysis of Boc-D-tryptophanol, a chiral building block of significant importance. We will explore the foundational role of its D-stereochemistry in conferring proteolytic resistance and modulating biological activity. This document will serve as a resource for researchers, scientists, and drug development professionals by elucidating the causality behind its synthetic utility, providing detailed experimental protocols, and contextualizing its application within the broader framework of stereochemistry in drug design.
Introduction: The Chiral Dimension in Drug Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function.[1][2][3] In nature, the proteinogenic amino acids are almost exclusively of the L-configuration. Consequently, the enzymatic machinery of higher organisms, particularly proteases, has evolved to recognize and process peptides composed of these L-amino acids. This high degree of stereospecificity presents a significant challenge in the development of peptide-based drugs, which are often susceptible to rapid enzymatic degradation, leading to a short in vivo half-life and poor bioavailability.[4][5]
The introduction of D-amino acids, the non-superimposable mirror images of L-amino acids, offers a robust strategy to circumvent this limitation.[6][7] this compound, a derivative of the D-enantiomer of tryptophan, is a prime example of a chiral building block designed to leverage these stereochemical advantages. Its structure combines three key features: the D-configuration at the alpha-carbon, the bulky and versatile indole side-chain of tryptophan, and a tert-butyloxycarbonyl (Boc) protecting group on the amino function of the corresponding amino alcohol, tryptophanol. This guide will dissect the pivotal role of the D-stereochemistry of this reagent, from its impact on molecular stability to its application in the synthesis of next-generation therapeutics.
The Decisive Role of D-Stereochemistry: A Shield Against Degradation
The fundamental advantage of incorporating D-amino acids like D-tryptophan into a peptide sequence is the significant increase in resistance to proteolytic degradation.[8] Endogenous proteases, such as trypsin and chymotrypsin, have active sites that are exquisitely shaped to bind and cleave peptide bonds flanked by L-amino acids. The D-configuration introduces a steric barrier, effectively making the peptide backbone unrecognizable to these enzymes. This enzymatic resistance translates directly to a longer circulation half-life of the therapeutic peptide, enhancing its potential for oral and systemic bioavailability.[7][9]
Beyond simply acting as a shield, the introduction of a D-amino acid can profoundly influence the peptide's secondary and tertiary structure.[8] This conformational alteration can modulate the peptide's binding affinity and selectivity for its intended biological target. In some instances, this can lead to the development of more potent agonists or highly selective antagonists. The indole side chain of tryptophan is of particular importance, as it can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and hydrogen bonding, which are crucial for molecular recognition and binding.[10][11] The D-stereochemistry of this compound ensures that this versatile side chain is presented in a unique spatial orientation, potentially unlocking novel binding modes and biological activities.
Synthesis and Application of this compound: A Chiral Synthon in Practice
This compound is a valuable chiral building block in organic synthesis, particularly in the construction of peptidomimetics and other complex molecules.[12] The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under moderately acidic conditions, such as with trifluoroacetic acid (TFA).[13] This allows for the selective deprotection and subsequent coupling of the amino group in a stepwise manner, which is the cornerstone of solid-phase peptide synthesis (SPPS).[13]
The following protocol outlines a generalized procedure for the incorporation of a this compound residue into a growing peptide chain on a solid support.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid of the target peptide.
-
Deprotection: Swell the resin in a suitable solvent like dichloromethane (DCM). Remove the N-terminal Boc protecting group of the resin-bound amino acid by treating it with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.
-
Washing: Thoroughly wash the resin with DCM, followed by a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM), and then again with DCM and dimethylformamide (DMF) to remove residual TFA and prepare for coupling.
-
Activation and Coupling: In a separate vessel, dissolve Boc-D-tryptophan (the carboxylic acid precursor to this compound) in DMF. Activate the carboxylic acid group by adding a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of a base like DIPEA.
-
Transfer: Transfer the activated Boc-D-tryptophan solution to the reaction vessel containing the deprotected resin.
-
Coupling Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser ninhydrin test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-8 for each subsequent amino acid to be added to the peptide chain.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the completed peptide from the resin and remove any side-chain protecting groups using a strong acid cocktail, typically containing TFA and various scavengers.
Impact on Therapeutic Design: A Case Study
The application of D-tryptophan derivatives extends across multiple therapeutic areas, including the development of antimicrobial peptides, enzyme inhibitors, and hormone analogs.[7][9] For instance, the introduction of D-amino acids has been shown to improve the enzymatic resistance of peptidomimetics designed to inhibit protein-protein interactions, such as in the HER2-HER3 signaling pathway implicated in cancer.[14]
| Parameter | L-Peptide | D-Amino Acid Substituted Peptide | Fold Improvement | Reference |
| Proteolytic Half-Life (in serum) | < 1 hour | > 24 hours | > 24x | [8],[4] |
| Receptor Binding Affinity (IC50) | 50 nM | 5 nM | 10x | [6] |
| In vivo Efficacy (ED50) | 10 mg/kg | 1 mg/kg | 10x |
This table presents illustrative data synthesized from multiple sources to demonstrate the potential impact of D-amino acid substitution.
Consider a hypothetical scenario where a peptide therapeutic containing a D-tryptophan derivative is designed to inhibit a kinase signaling pathway. The D-stereochemistry enhances the peptide's stability, allowing it to reach its target, while the unique conformation facilitates high-affinity binding to the kinase, blocking its downstream effects.
Caption: Inhibition of a kinase pathway by a D-tryptophan-containing peptide.
Analytical Characterization: Ensuring Stereochemical Integrity
The synthesis of peptides containing D-amino acids necessitates rigorous analytical methods to confirm the final structure and, crucially, to verify the stereochemical purity. Even small amounts of the corresponding L-enantiomer can lead to undesired biological effects or reduced efficacy.[15]
Caption: Workflow for the purification and characterization of a synthetic peptide.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful technique for separating enantiomers.[15][][][18] Other valuable methods include Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Gas Chromatography (GC) after appropriate derivatization.[][] Circular Dichroism (CD) spectroscopy can also be employed to provide information on the overall conformation and stereochemistry of the peptide.[][]
Conclusion
The strategic use of this compound and other D-amino acid derivatives represents a significant advancement in peptide-based drug design. The D-stereochemistry confers enhanced proteolytic stability, a critical attribute for improving the pharmacokinetic profile of therapeutic peptides.[6][8] Furthermore, the conformational changes induced by the D-configuration can be harnessed to fine-tune biological activity and target selectivity. As our understanding of the intricate relationship between stereochemistry and biological function deepens, chiral building blocks like this compound will continue to be indispensable tools in the development of safer, more effective, and more bioavailable therapeutics.
References
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]
- 3. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-peptide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
- 13. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]
- 14. Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 18. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
An In-depth Technical Guide on the Strategic Function of the Boc Protecting Group in Tryptophanol Chemistry
For researchers, scientists, and professionals in drug development, the precise manipulation of reactive functional groups is a cornerstone of successful organic synthesis. This guide provides a comprehensive technical overview of the tert-butyloxycarbonyl (Boc) protecting group, with a specific focus on its application to tryptophanol. We will delve into the underlying chemical principles, strategic advantages, and detailed experimental protocols that underscore the Boc group's indispensable role in modern synthetic chemistry.
The Imperative of Amine Protection: The Role of the Boc Group
In the multi-step synthesis of complex molecules like pharmaceuticals and peptides, the amine functional group, due to its nucleophilicity and basicity, can lead to undesirable side reactions.[1] Protecting groups are essential tools that temporarily mask the reactivity of such functional groups, allowing for chemical transformations to be performed elsewhere in the molecule.[2]
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups, valued for its ease of introduction, stability across a broad range of reaction conditions, and facile, selective removal under mild acidic conditions.[3][4] This stability profile makes it orthogonal to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable carboxybenzyl (Cbz) group, which is a critical consideration in complex synthetic strategies.[5][6]
Boc Protection of Tryptophanol: Mechanism and Strategic Implementation
Tryptophanol, a derivative of the amino acid tryptophan, is a valuable building block in the synthesis of various bioactive compounds.[7] The protection of its primary amine is a critical first step in many synthetic routes.
The Mechanism of Boc Protection
The introduction of the Boc group onto the α-amino group of tryptophanol is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[8][9] The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the tryptophanol amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[3][10] This forms a tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group.[3]
-
Decomposition of Leaving Group: The tert-butyl carbonate is unstable and decomposes into tert-butanol and carbon dioxide gas, driving the reaction to completion.[3][10]
This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or triethylamine, to deprotonate the amino group and enhance its nucleophilicity.[11]
Caption: Boc Protection Workflow of Tryptophanol.
Experimental Protocol: Synthesis of N-α-Boc-L-tryptophanol
The following protocol provides a reliable method for the Boc protection of L-tryptophanol, which can be adapted for tryptophanol. This protocol is designed to be self-validating through in-process monitoring and clear purification steps.
Materials
-
L-Tryptophan
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1 M Sodium Hydroxide (NaOH) solution
-
Dioxane
-
Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Dissolution: Dissolve L-tryptophan in a 1:1 mixture of dioxane and water.[9]
-
Basification: Add 1 M NaOH solution to the mixture to deprotonate the amino group, thereby increasing its nucleophilicity.[9]
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 24 hours.[12] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: After the reaction is complete, adjust the pH to approximately 2.4 with 1 M HCl.[12]
-
Extraction: Extract the product with ethyl acetate.[12]
-
Washing and Drying: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure to yield N-Boc-L-tryptophan as a white solid.[12]
| Parameter | Condition | Rationale |
| Solvent | 1:1 Dioxane/Water | Dissolves both the polar amino acid and the nonpolar (Boc)₂O.[11] |
| Base | 1 M NaOH | Deprotonates the amine for enhanced nucleophilicity.[11] |
| Reagent | (Boc)₂O (1.1-1.5 equiv) | Efficient and common Boc source.[4] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion.[4] |
| Reaction Time | 1-24 hours | Allows for complete conversion, monitored by TLC.[4][12] |
| Workup | Acidification and Extraction | Protonates the carboxylic acid and allows for extraction into an organic solvent.[12] |
The Art of Deprotection: Regenerating the Amine
A key advantage of the Boc group is its lability under acidic conditions, allowing for its selective removal.[8]
The Mechanism of Boc Deprotection
The acid-catalyzed removal of the Boc group proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA).[8][13]
-
Cleavage: This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][13]
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide.[8][13]
The reactive tert-butyl cation can potentially alkylate nucleophilic residues, such as the indole ring of tryptophan.[14][15] Therefore, scavengers like anisole or thioanisole are often added to trap this cation.[16]
Caption: Boc Deprotection Workflow of Tryptophanol.
Experimental Protocol: Deprotection of Boc-Tryptophanol
This protocol details a standard procedure for the removal of the Boc group.
Materials
-
Boc-protected Tryptophanol derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane.
-
Acid Treatment: Add a solution of 20-50% TFA in DCM to the mixture.[4]
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC.[4]
-
Quenching and Neutralization: Carefully neutralize the excess acid by washing with a saturated solution of sodium bicarbonate.
-
Extraction and Drying: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure to obtain the deprotected amine. Further purification by column chromatography may be necessary.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | A common solvent for Boc deprotection that is compatible with TFA.[17] |
| Acid | 20-50% Trifluoroacetic Acid (TFA) | A strong acid that effectively cleaves the Boc group.[4] |
| Temperature | Room Temperature | Mild conditions that are sufficient for deprotection.[4] |
| Reaction Time | 0.5-4 hours | Dependent on the substrate; monitored by TLC for completion.[4] |
| Workup | Neutralization with NaHCO₃ | Removes excess TFA and allows for the isolation of the free amine.[3] |
Conclusion: The Strategic Value of Boc Protection
The tert-butyloxycarbonyl protecting group is an invaluable tool in the synthesis of tryptophanol-containing molecules. Its predictable reactivity, stability under a wide range of conditions, and well-established protocols for its introduction and removal make it a reliable choice for amine protection.[4] The strategic use of the Boc group, particularly in orthogonal protection schemes, enables the synthesis of complex and novel therapeutics, underscoring its continued importance in academic and industrial research.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. BOC deprotection [hi.bzchemicals.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to Boc-D-Tryptophanol for Basic Research Applications
This guide provides an in-depth technical overview of N-α-(tert-Butoxycarbonyl)-D-tryptophanol (Boc-D-tryptophanol), a pivotal chiral building block for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just procedural steps, but the causal reasoning behind experimental choices, ensuring a self-validating system of protocols grounded in scientific literature.
Introduction: The Strategic Importance of this compound
In the landscape of complex organic synthesis and medicinal chemistry, the precise construction of chiral molecules is paramount. This compound, a derivative of the essential amino acid D-tryptophan, emerges as a versatile tool in this endeavor. Its structure, featuring a primary alcohol and a Boc-protected amine, offers a unique combination of functionalities that make it an invaluable starting material for a range of applications. The tert-butyloxycarbonyl (Boc) protecting group provides robust protection for the amine under various reaction conditions, yet it can be readily removed under acidic conditions, allowing for sequential and controlled molecular elaboration.[1][2]
The D-configuration at the alpha-carbon is of particular significance in biological applications, where stereochemistry dictates molecular recognition and function.[2] By utilizing this compound, researchers can introduce this specific chirality into novel molecular architectures, including peptide mimetics, neuroprotective agents, and indole alkaloid analogs.[3][4] This guide will delve into the core technical aspects of working with this compound, from its synthesis and purification to its strategic application in cutting-edge research.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in the laboratory.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [2] |
| Molecular Weight | 290.36 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 118-123 °C | |
| Optical Rotation | [α]D²³ = +54 ± 2º (c=2.0 in Acetic Acid) | |
| CAS Number | 158932-00-4 | [2] |
Solubility: this compound is soluble in various organic solvents such as methanol, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] A detailed protocol for determining its precise solubility in a range of solvents is provided in the experimental section.
Handling and Storage: this compound should be handled in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] It is recommended to store the compound in a tightly sealed container in a cool, dry place.[5] Some suppliers suggest storage at 2-8°C.[6]
Synthesis and Purification of this compound
The most common and efficient route to this compound is a two-step process starting from D-tryptophan: N-terminal Boc protection followed by reduction of the carboxylic acid.
Step 1: N-Boc Protection of D-Tryptophan
The tert-butoxycarbonyl group is introduced to protect the α-amino group of D-tryptophan. This is a standard procedure in peptide chemistry and can be achieved with high efficiency.[7]
Diagram of Boc Protection Workflow:
Caption: Workflow for N-Boc protection of D-Tryptophan.
Experimental Protocol: Synthesis of Boc-D-Tryptophan
-
Dissolution: Dissolve D-tryptophan (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Add sodium hydroxide (NaOH) (2.0 eq) to the solution and stir until the D-tryptophan is fully dissolved.
-
Boc Anhydride Addition: Cool the mixture to 0°C in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Acidify the reaction mixture to a pH of 2-3 with a cold aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-D-tryptophan as a solid.
Step 2: Reduction of Boc-D-Tryptophan to this compound
The carboxylic acid of Boc-D-tryptophan is reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride (NaBH₄) in the presence of an activating agent can be used. Extreme caution must be exercised when handling LiAlH₄ due to its high reactivity with water.[8][9]
Diagram of Reduction Workflow:
Caption: Workflow for the reduction of Boc-D-Tryptophan.
Experimental Protocol: Synthesis of this compound
-
Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Cool the suspension to 0°C. Dissolve Boc-D-tryptophan (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is known as the Fieser workup.[9]
-
Filtration and Extraction: Stir the resulting mixture until a white precipitate forms. Filter the solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
The crude this compound is typically purified by silica gel column chromatography to remove any unreacted starting material and byproducts.
Experimental Protocol: Purification of this compound
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate.[10][11][12]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the eluent should be adjusted based on the TLC analysis of the crude product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound as a white solid.
Core Applications in Basic Research
This compound's unique structure makes it a valuable tool in several areas of research, particularly in the synthesis of complex molecules with potential therapeutic applications.
As a Chiral Building Block in Drug Discovery
Chiral amino alcohols are crucial synthons in the pharmaceutical industry for the synthesis of a wide range of drugs.[13][14][15] this compound provides a scaffold with a defined stereocenter and orthogonally protected functional groups, enabling the stereoselective construction of complex molecular architectures.[3]
Diagram of Chiral Auxiliary Application:
Caption: General scheme for using this compound as a chiral auxiliary.
Synthesis of Peptide Mimetics and Modified Peptides
The primary alcohol of this compound allows for its incorporation into peptide-like structures where the C-terminal carboxylic acid is replaced by an alcohol. These peptide alcohols often exhibit increased metabolic stability and altered biological activity compared to their carboxylic acid counterparts.[16]
Experimental Protocol: Incorporation into a Peptide Mimetic
-
Activation of the Alcohol: The hydroxyl group of this compound can be activated, for example, by conversion to a mesylate or tosylate, to facilitate nucleophilic substitution by the N-terminus of a peptide or amino acid ester.
-
Coupling Reaction: The activated this compound is then reacted with the desired amino component in the presence of a non-nucleophilic base.
-
Deprotection and Elongation: The Boc group can be removed with an acid like trifluoroacetic acid (TFA), and the peptide chain can be further elongated from the newly freed amine.[17]
Precursor for Indole Alkaloid Analogs
The indole moiety of tryptophan is a common structural motif in a vast array of biologically active natural products known as indole alkaloids.[18][19] this compound can serve as a starting material for the synthesis of novel, non-natural indole alkaloid analogs with potentially unique pharmacological properties.[15][20]
Relevance to Tryptophan Signaling Pathways and Neurological Disorders
Tryptophan is a precursor to several neuroactive molecules, and its metabolism is intricately linked to the pathophysiology of various neurological and psychiatric disorders.[1][16][21][22][23] The two primary metabolic routes are the serotonin pathway and the kynurenine pathway.
Diagram of Tryptophan Metabolism:
Caption: Major metabolic pathways of Tryptophan.
Dysregulation of these pathways has been implicated in conditions such as depression, Alzheimer's disease, and Parkinson's disease.[16][21][23] The synthesis of novel tryptophan derivatives, for which this compound is a key precursor, allows for the development of molecular probes and potential therapeutics to study and modulate these pathways.[21][24] For instance, derivatives can be designed to inhibit key enzymes in the kynurenine pathway or to act as agonists or antagonists at serotonin receptors. The incorporation of the D-amino alcohol moiety can confer increased stability and altered pharmacological profiles to these compounds.
Spectroscopic Characterization
Confirmation of the structure and purity of synthesized this compound is crucial. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard techniques for this purpose.
¹H NMR (DMSO-d₆):
-
~10.8 ppm (s, 1H): Indole N-H
-
~7.5-6.9 ppm (m, 5H): Aromatic protons of the indole ring
-
~6.5 ppm (d, 1H): Boc N-H
-
~4.5 ppm (t, 1H): -CH₂OH
-
~3.8 ppm (m, 1H): α-CH
-
~3.4 ppm (m, 2H): -CH₂OH
-
~2.8 ppm (m, 2H): β-CH₂
-
~1.3 ppm (s, 9H): tert-butyl protons of the Boc group
¹³C NMR (DMSO-d₆):
-
~170 ppm: C=O of the Boc group
-
~136 ppm: C of the indole ring adjacent to the pyrrole nitrogen
-
~127-111 ppm: Aromatic carbons of the indole ring
-
~78 ppm: Quaternary carbon of the Boc group
-
~63 ppm: -CH₂OH carbon
-
~53 ppm: α-CH carbon
-
~29 ppm: β-CH₂ carbon
-
~28 ppm: Methyl carbons of the Boc group
IR (KBr):
-
~3400 cm⁻¹: N-H stretch (indole and carbamate) and O-H stretch
-
~3000-2850 cm⁻¹: C-H stretches
-
~1680 cm⁻¹: C=O stretch (carbamate)
Conclusion
This compound is a strategically important chiral building block with broad applications in basic and applied research. Its unique combination of a protected amine, a primary alcohol, and a chiral center makes it a versatile precursor for the synthesis of a wide range of complex molecules, from peptide mimetics to potential neuroprotective agents. This guide has provided a comprehensive overview of its properties, synthesis, purification, and applications, with a focus on providing the underlying scientific rationale for the described protocols. By leveraging the information and methodologies presented herein, researchers can effectively utilize this compound to advance their scientific endeavors.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 5. benchchem.com [benchchem.com]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. silicycle.com [silicycle.com]
- 13. Plants-Derived Neuroprotective Agents: Cutting the Cycle of Cell Death through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. soc.chim.it [soc.chim.it]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. Design, synthesis and evaluation of novel L-tryptophan derivatives as multifunctional agents with cholinesterase inhibition, anti-β-amyloid aggregation, anti-inflammatory, antioxidant and neuroprotection properties against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gut–brain axis - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Boc-D-Tryptophanol in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Role of Boc-D-Tryptophanol in Peptide Modification
In the landscape of peptide chemistry, the incorporation of modified amino acids is a cornerstone of modern therapeutic and research peptide design. This compound, a chiral amino alcohol protected at its amine terminus, is a specialized building block primarily utilized for the synthesis of peptides with a C-terminal alcohol moiety. These peptide alcohols often exhibit distinct and advantageous biological profiles compared to their carboxylic acid or amide counterparts, including enhanced metabolic stability, altered receptor binding affinities, and improved cell permeability[1].
The tryptophan residue itself presents a significant challenge in solid-phase peptide synthesis (SPPS). Its indole side chain is highly susceptible to oxidation and acid-catalyzed side reactions, particularly alkylation by carbocations generated during the repetitive acidolytic cleavage of protecting groups[2][3]. This guide provides a comprehensive framework for the effective use of this compound in SPPS, addressing the critical aspects of resin immobilization, indole side-chain protection, and final cleavage strategies to ensure the synthesis of high-purity C-terminal tryptophanol peptides.
Core Application: Synthesis of C-Terminal Peptide Alcohols
The primary application for this compound is the generation of peptides ending in a D-tryptophanol residue, where the C-terminal carboxyl group is replaced by a primary alcohol. This modification precludes the use of standard carboxylic acid-based linkers (like Wang or Merrifield resins) for the initial anchoring step. Instead, the synthesis commences by covalently attaching the hydroxyl group of this compound to a suitable solid support, most commonly a 2-chlorotrityl chloride (2-CTC) resin.
Rationale for 2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is the support of choice for this application due to several key advantages:
-
Mild Attachment Conditions: The high reactivity of the trityl chloride group allows for the immobilization of the alcohol under basic conditions (e.g., in the presence of diisopropylethylamine - DIPEA) at room temperature, minimizing the risk of side reactions[4][5][6].
-
Steric Hindrance: The bulky trityl group effectively prevents the formation of quaternary ammonium salts, a common side reaction when using other resins with tertiary amines[7].
-
Acid Labile Cleavage: Peptides can be cleaved from the 2-CTC resin under exceptionally mild acidic conditions (e.g., dilute trifluoroacetic acid [TFA] or acetic acid mixtures), which keeps acid-labile side-chain protecting groups intact if desired[5][6]. This mildness is also crucial for preserving the sensitive tryptophan indole ring.
Overall Synthesis Workflow
The synthesis of a peptide alcohol using this compound follows a multi-stage process, beginning with the crucial immobilization step and proceeding through standard SPPS cycles.
Caption: SPPS workflow for C-terminal peptide alcohols.
Detailed Protocols
Protocol 3.1: Immobilization of this compound onto 2-Chlorotrityl Chloride Resin
This initial anchoring step is critical for the success of the entire synthesis. The hydroxyl group of this compound is attached to the resin via an ether linkage.
Materials:
-
2-Chlorotrityl chloride resin (1.0-1.6 mmol/g substitution)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with frit and stopcock
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 eq) in the synthesis vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or orbital shaking)[1].
-
Amino Alcohol Preparation: In a separate flask, dissolve this compound (1.2-1.5 eq relative to resin substitution) in a minimal amount of anhydrous DCM.
-
Loading Reaction: Drain the DCM from the swollen resin. Immediately add the this compound solution to the resin.
-
Base Addition: Add DIPEA (2.5-3.0 eq relative to the amino alcohol) to the resin slurry. Ensure the mixture is well-agitated[1][4].
-
Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of resin, washing it, and performing a test cleavage to check loading efficiency.
-
Capping: After the coupling reaction, unreacted chlorotrityl groups must be capped to prevent side reactions in subsequent steps. Drain the reaction mixture and add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) to the resin. Agitate for 30-60 minutes.
-
Washing: Drain the capping solution. Wash the resin thoroughly in alternating cycles of DCM and DMF (3-5 times each), followed by a final wash with DCM and then methanol for drying, or proceed directly to the next step.
Protocol 3.2: Peptide Elongation (Boc-SPPS Cycles)
Following successful immobilization, the peptide chain is assembled using standard Boc-SPPS chemistry[8].
Materials:
-
Deprotection Solution: 50% TFA in DCM (v/v). Note: Add 0.5% dithioethane (DTE) if other sensitive residues like Met or Cys are present in the sequence[2][7].
-
Neutralization Solution: 10% DIPEA in DCM (v/v).
-
Nα-Boc protected amino acids.
-
Coupling reagents (e.g., HBTU/HOBt or HATU).
-
DMF (peptide synthesis grade).
Procedure (Single Cycle):
-
Boc Deprotection: Add the deprotection solution (50% TFA/DCM) to the resin. Agitate for 2 minutes (pre-wash), drain, and add fresh deprotection solution. Agitate for 20-30 minutes[7][8].
-
Washing: Drain the TFA solution and wash the resin with DCM (3-5 times) to remove residual acid.
-
Neutralization: Add the neutralization solution (10% DIPEA/DCM) and agitate for 2 minutes. Repeat this step. This converts the N-terminal ammonium trifluoroacetate salt to a free amine[9][8].
-
Washing: Wash the resin with DCM (3 times) and then DMF (3 times) to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate the next Nα-Boc amino acid (3-4 eq) with a coupling agent like HBTU (3-4 eq) and DIPEA (6-8 eq) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Repeat: Repeat this cycle for each amino acid in the sequence.
Protocol 3.3: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the resin and removes all side-chain protecting groups. The choice of scavengers is critical to prevent alkylation of the tryptophan indole ring.
Causality Behind Scavenger Choice: During TFA-mediated cleavage, protecting groups (especially t-butyl based ones) form stable carbocations. The electron-rich indole ring of tryptophan is a prime target for electrophilic attack by these cations, leading to undesired alkylated side products[2]. Scavengers are nucleophiles added to the cleavage cocktail to trap these reactive cations before they can modify the peptide.
Caption: Role of scavengers in preventing Trp alkylation.
Recommended Cleavage Cocktail (Reagent K): A robust and widely used cocktail for peptides containing multiple sensitive residues, including tryptophan[10][11][12].
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage agent |
| Water | 5.0% | Cation scavenger, suppresses side reactions |
| Phenol | 5.0% | Cation scavenger, protects Tyr |
| Thioanisole | 5.0% | Soft nucleophile, cation scavenger |
| 1,2-Ethanedithiol (EDT) | 2.5% | Cation scavenger, reduces Met(O) |
Procedure:
-
Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin).
-
Incubation: Agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin 2-3 times with fresh TFA, collecting all filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Collection: Place the tube in a -20°C freezer for at least 30 minutes to maximize precipitation. Collect the peptide by centrifugation, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
-
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by HPLC.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Loading on Resin | 1. Inactive resin (hydrolyzed 2-CTC).2. Insufficient equivalents of this compound or base.3. Incomplete reaction time. | 1. Use fresh, anhydrous resin and solvents. Reactivate resin with thionyl chloride if necessary[13].2. Use 1.2-1.5 eq of the amino alcohol and ensure at least 2.5 eq of DIPEA.3. Extend reaction time to 4-6 hours. |
| +16 Da Mass Adduct | Oxidation of the tryptophan indole ring to N-formylkynurenine or methionine to sulfoxide. | 1. Degas all solvents.2. Maintain an inert (N₂ or Ar) atmosphere during synthesis.3. Add antioxidants like DTE to deprotection/cleavage solutions[7]. |
| +57 or +73 Da Mass Adducts | Alkylation of the tryptophan indole ring by t-butyl cations (+57 Da) or other protecting group fragments. | 1. Use an effective scavenger cocktail like Reagent K during final cleavage[12].2. Consider using Nin-Boc protected tryptophan for subsequent Trp residues in the sequence to shield the indole nitrogen[14][12]. |
| Peptide Truncation | Incomplete deprotection or coupling steps during the elongation cycles. | 1. Ensure sufficient deprotection time (20-30 min).2. Use a 3-4 fold excess of activated amino acid.3. Perform a Kaiser test after coupling to confirm the absence of free amines. |
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 6. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Application Notes and Protocols for Boc-D-Tryptophanol Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of Incorporating Tryptophan in SPPS
The incorporation of tryptophan (Trp) into synthetic peptides is crucial for mimicking native protein structures and for developing novel therapeutics, given its unique structural and functional properties. However, the indole side chain of tryptophan presents a significant challenge in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The electron-rich indole nucleus is highly susceptible to modification under the acidic conditions required for Boc-group deprotection and final cleavage. This can lead to a variety of side reactions, including alkylation by carbocations generated from protecting groups and oxidation, ultimately compromising the purity and yield of the target peptide.[1][2]
This guide provides a detailed examination of the strategies and protocols for the successful coupling of Boc-D-tryptophanol, a common non-canonical amino acid, in SPPS. We will delve into the rationale behind indole protection, compare the efficacy of various coupling reagents, and provide detailed, field-proven protocols to empower researchers to overcome the challenges associated with this critical building block.
The Imperative of Indole Protection in Boc-SPPS
While tryptophan can be used in SPPS without side-chain protection, this approach is fraught with risk, especially in the synthesis of complex or lengthy peptides. During the repetitive acid treatment with trifluoroacetic acid (TFA) to remove the Nα-Boc group, carbocations are generated from the Boc group itself and from any acid-labile side-chain protecting groups (e.g., from Arg(Tos)).[3] These electrophilic species can readily attack the nucleophilic indole ring of tryptophan, leading to undesired adducts.[3]
To mitigate these side reactions, protection of the indole nitrogen is highly recommended. In the context of Boc-SPPS, the most common protecting group for the tryptophan indole is the formyl (For) group.[1][2] The Boc-D-Trp(For)-OH derivative offers enhanced stability against acid-catalyzed side reactions during chain elongation. The formyl group is typically stable to the conditions of SPPS but is readily removed during the final cleavage step with strong acids like hydrogen fluoride (HF).[1]
Another effective strategy is the use of an N-indole Boc protecting group (Boc-D-Trp(Boc)-OH). This approach has been shown to be highly effective at preventing tryptophan alkylation, especially when used in conjunction with Pbf-protected arginine residues.[4]
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The steric bulk of the this compound residue, particularly when the indole is also protected, can make its coupling to the growing peptide chain challenging. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the final product. Therefore, the choice of coupling reagent is paramount to achieving high coupling efficiency.
Modern peptide synthesis relies on a variety of powerful coupling reagents, which can be broadly categorized into carbodiimides and onium salts (aminium/uronium and phosphonium).
Onium Salt Reagents: The Gold Standard for Hindered Couplings
Onium salt-based reagents are generally the preferred choice for coupling sterically hindered amino acids like this compound. They react with the carboxylic acid to form highly reactive esters, which then rapidly acylate the N-terminal amine of the peptide chain.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents, HATU forms a highly reactive OAt-ester. It is known for its rapid coupling kinetics and low propensity for racemization, making it an excellent choice for sensitive D-amino acids.[5][6]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective and highly reliable alternative to HATU, HBTU forms a slightly less reactive OBt-ester but is still very effective for most hindered couplings.[5]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate): A third-generation uronium reagent that incorporates the OxymaPure leaving group. COMU boasts high reactivity, excellent solubility, and a better safety profile compared to HOBt- or HOAt-based reagents.[5]
Carbodiimide Reagents: The Classic Approach
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are the classical coupling reagents. They activate the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is susceptible to side reactions, including racemization and N-acylurea formation.[5] To suppress these side reactions and improve coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure is almost always used in conjunction with carbodiimides.[5] The DIC/HOBt combination is a workhorse in many labs due to its effectiveness and low cost.
Comparative Overview of Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | Very Fast | Very Low | Highly efficient for hindered couplings. Use with a non-nucleophilic base like DIPEA. |
| HBTU | Aminium/Uronium Salt | Fast | Low | A reliable and cost-effective option for routine and challenging couplings. |
| COMU | Aminium/Uronium Salt | Very Fast | Very Low | High reactivity and solubility; improved safety profile. Excellent for microwave-assisted SPPS.[5] |
| PyBOP | Phosphonium Salt | Fast | Low | Byproducts are generally less problematic than those from BOP. Effective for hindered residues.[5] |
| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[5] |
Experimental Protocols
The following protocols are designed to provide a robust framework for the successful coupling of this compound derivatives. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
General Boc-SPPS Cycle
This diagram outlines the fundamental steps of a single cycle in Boc-based solid-phase peptide synthesis.
Caption: General workflow for a single Boc-SPPS cycle.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for particularly difficult couplings or when minimizing racemization is of utmost importance.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Activation Solution Preparation: In a separate vessel, dissolve Boc-D-Trp(For)-OH (3.0 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Coupling Reaction: Add N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents) to the activation solution and immediately add the mixture to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Robust and Economical Coupling using DIC/HOBt
This is a standard and widely used protocol that provides a good balance of efficiency and cost.
-
Resin Preparation: Swell the peptide-resin as described in Protocol 1.
-
Pre-activation: In a separate vessel, dissolve Boc-D-Trp(For)-OH (3.0 equivalents) and HOBt (3.0 equivalents) in DMF. Add DIC (3.0 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Once complete, wash the resin as described in Protocol 1.
Troubleshooting and Advanced Strategies
Dealing with Incomplete Coupling: The Double Coupling Strategy
If a Kaiser test remains positive after the initial coupling time, a "double couple" is the most effective strategy to drive the reaction to completion.
Caption: Decision workflow for implementing a double coupling strategy.
Double Coupling Protocol:
-
After the initial coupling reaction, drain the reagents.
-
Wash the resin with DMF (3x).
-
Repeat the coupling protocol using a freshly prepared solution of activated this compound.
-
Allow the second coupling to proceed for 1-2 hours.
-
Perform a final Kaiser test to confirm completion. If the test is still positive, capping of the unreacted amines with a reagent like acetic anhydride is recommended to prevent the formation of deletion sequences.[7]
Minimizing Racemization of D-Tryptophanol
While D-amino acids are used to confer specific properties to peptides, it is crucial to maintain their stereochemical integrity. Racemization can occur during the activation step, especially with prolonged activation times or in the presence of a strong base.[5]
Strategies to Minimize Racemization:
-
Choice of Reagent: Onium salt reagents like HATU and COMU generally have a lower risk of inducing racemization compared to carbodiimides.[5]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA. In cases of severe racemization risk, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine can be considered.[5][8]
-
Avoid Pre-activation: For onium salt couplings, add the reagents sequentially to the resin rather than pre-activating them in solution for an extended period.
-
Temperature Control: Perform couplings at room temperature. Elevated temperatures can increase the rate of racemization.
Conclusion
The successful incorporation of this compound in SPPS is a critical capability for the synthesis of complex and biologically relevant peptides. While the inherent reactivity of the tryptophan indole presents challenges, these can be effectively managed through a combination of appropriate indole protection and the selection of a high-efficiency coupling protocol. Onium salt-based reagents, particularly HATU and COMU, offer the most robust performance for coupling this sterically hindered amino acid, ensuring high yields and minimal side reactions. By employing the detailed protocols and troubleshooting strategies outlined in this guide, researchers can confidently incorporate this compound into their synthetic targets, advancing the frontiers of peptide science and drug discovery.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Strategic Deprotection of Boc-D-tryptophanol
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and medicinal chemistry, prized for its stability and predictable, acid-labile cleavage. However, when applied to tryptophan derivatives such as this compound, the deprotection step becomes a critical challenge requiring careful strategic planning. The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack by carbocations generated during acidolysis, leading to unwanted side products. This guide provides a comprehensive overview of the mechanisms, protocols, and critical considerations for the successful deprotection of this compound, intended for researchers, chemists, and drug development professionals. We will explore standard high-acidity protocols, milder alternatives, the indispensable role of scavengers, and robust methods for reaction monitoring and product purification.
The Fundamental Chemistry of Boc Deprotection
The efficacy of the Boc group stems from its designed instability under acidic conditions. The deprotection mechanism is a clean, well-understood process initiated by protonation of the carbamate oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][2] This protonation event weakens the adjacent carbonyl C-O bond, facilitating its cleavage to release a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3] The carbamic acid is unstable and rapidly decarboxylates, liberating the free amine and carbon dioxide gas.[2][3]
This fundamental process is visualized below:
Caption: General mechanism of acid-catalyzed Boc deprotection.
It is this very stability of the tert-butyl cation that presents the primary challenge in the context of tryptophan.
The Tryptophan Challenge: Indole Nucleophilicity and the Role of Scavengers
The indole ring of tryptophan is an electron-rich aromatic system, making it highly nucleophilic. This inherent reactivity renders it extremely vulnerable to electrophilic attack by the tert-butyl cation generated during deprotection.[4][5] This common side reaction results in the formation of tert-butylated tryptophan derivatives, which are often difficult to separate from the desired product and represent a significant loss of yield.
To mitigate this, "scavengers" are added to the deprotection reaction. These are reagents that are more nucleophilic or are present in a much higher concentration than the tryptophan indole ring, designed to intercept and quench the reactive tert-butyl cation before it can cause unwanted alkylation.[4][5]
Caption: Role of scavengers in preventing indole alkylation.
Commonly used scavengers include:
-
Trialkylsilanes (TIS, TES): Triisopropylsilane (TIS) and Triethylsilane (TES) are highly effective carbocation scavengers.[4][6] They react with the tert-butyl cation via hydride transfer to form isobutane and a stable silylium ion, which does not interfere with the product.
-
Thioanisole: Acts as a scavenger and can help prevent the alkylation of methionine, though it should be used with caution as its cation adducts can sometimes alkylate the indole nitrogen of tryptophan.[7][8]
-
1,2-Ethanedithiol (EDT): Particularly effective at preventing the acid-catalyzed oxidation of the tryptophan indole ring, another potential side reaction.[4]
Detailed Application Protocols
The choice of deprotection method depends on the substrate's sensitivity to acid and the desired final salt form.
Protocol A: Trifluoroacetic Acid (TFA) Deprotection (Standard Method)
This is the most robust and widely used method for Boc deprotection. The use of a scavenger is mandatory for tryptophan-containing substrates.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Scavenger Addition: Add Triisopropylsilane (TIS) to the solution. A typical ratio is 2.5-5% (v/v) relative to the final total volume (e.g., 2.5 mL TIS for a 100 mL final reaction volume).
-
Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add an equal volume of TFA to the DCM solution (to create a 50% TFA/DCM v/v mixture). The addition is exothermic.
-
Reaction: Remove the flask from the ice bath and allow it to stir at room temperature. Monitor the reaction progress using TLC or HPLC (see Section 5). The reaction is typically complete within 30 minutes to 2 hours.[8]
-
Workup (Isolation as Free Amine):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.
-
Re-dissolve the oily residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize residual TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude D-tryptophanol as a free amine.
-
-
Workup (Isolation as TFA Salt):
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the D-tryptophanol TFA salt.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum.
-
Protocol B: 4M Hydrochloric Acid (HCl) in Dioxane
An excellent alternative to TFA, which directly yields the hydrochloride salt of the amine, often a crystalline and easily handled solid.
Materials:
-
This compound
-
1,4-Dioxane, anhydrous
-
4M HCl in 1,4-Dioxane solution
-
Diethyl ether
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Scavenger Addition: While scavengers are most associated with TFA, adding TIS (2-5%) is still a prudent measure to prevent any potential side reactions.
-
Acid Addition: Add the 4M HCl in dioxane solution (typically 5-10 equivalents relative to the substrate).[9]
-
Reaction: Stir the mixture at room temperature. A precipitate of the hydrochloride salt may form as the reaction proceeds. Monitor for completion by TLC/HPLC (typically 30 minutes to 4 hours).[9][10]
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether to ensure complete precipitation of the product.
-
Collect the solid D-tryptophanol hydrochloride by filtration.
-
Wash the solid thoroughly with diethyl ether to remove dioxane and any organic-soluble impurities.
-
Dry the product under high vacuum.
-
Protocol C: Mild Deprotection with Oxalyl Chloride in Methanol
For substrates containing other acid-labile groups, a milder method may be required. This protocol has been reported to be effective for various N-Boc compounds, including N-Boc-L-tryptophan.[11][12]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride
Step-by-Step Methodology:
-
Preparation: In a dry flask, dissolve the this compound in anhydrous methanol (e.g., 50 mg in 3 mL).[11]
-
Reagent Addition: Add oxalyl chloride (approx. 3 equivalents) directly to the stirring solution. A slight exotherm and sputtering may be observed.[11]
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 1-4 hours.[11][12] Monitor progress by TLC/HPLC.
-
Workup:
-
Upon completion, remove the solvent under reduced pressure. The product is typically obtained as the hydrochloride salt.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
-
Comparative Summary of Deprotection Methods
| Method | Primary Reagents | Typical Conditions | Key Scavengers | Advantages | Disadvantages |
| A: TFA | TFA, DCM | 25-50% TFA in DCM, 0°C to RT, 0.5-2h[8] | TIS, TES, EDT[4][8] | Fast, reliable, well-established, volatile reagents are easily removed. | Harshly acidic, requires scavengers for Trp, can form stable TFA salts. |
| B: HCl | 4M HCl in Dioxane | RT, 0.5-4h[9][10] | TIS (recommended) | Forms crystalline HCl salts, avoids trifluoroacetylation, strong alternative to TFA.[8] | Dioxane is a non-volatile and hazardous solvent; can be slower than TFA. |
| C: Oxalyl Chloride | Oxalyl Chloride, MeOH | RT, 1-4h[11][12] | Not typically required | Mild conditions, suitable for sensitive substrates, avoids strong acids.[11][12] | Less common, mechanism may be more complex, reagent is moisture-sensitive.[11] |
Experimental Workflow: Monitoring and Purification
A successful deprotection is not complete until the product is isolated in high purity. A systematic workflow is essential.
Caption: A standard workflow for Boc deprotection experiments.
Reaction Monitoring Techniques
-
Thin-Layer Chromatography (TLC): A rapid and effective method. The deprotected product (D-tryptophanol) is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution will produce a colored spot for the primary amine product, confirming its presence.[13]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[13] It allows for precise monitoring of the disappearance of the starting material peak and the appearance of the product peak. This method is crucial for determining reaction completion and assessing the purity of the crude product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both chromatographic separation and mass confirmation. This technique is invaluable for identifying the desired product and detecting any side products, such as the tert-butylated adduct (which will have a mass increase of +56 Da).[13]
Purification of D-Tryptophanol
-
Silica Gel Chromatography: The most common method for purifying the free amine form of D-tryptophanol. A polar mobile phase (e.g., DCM/Methanol or Ethyl Acetate/Hexane with an amine additive like triethylamine) is typically required.
-
Recrystallization: If the crude product (either the free amine or a salt) is obtained as a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Immobilised Metal Ion Affinity Chromatography (IMAC): While more common for peptides, this technique can be used for purification by leveraging the selective binding of the alpha-amino group to metal ions like Cu²⁺ or Ni²⁺.[14]
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient acid or reaction time.[8]2. Steric hindrance around the amine.[4] | 1. Increase reaction time and monitor closely. If needed, increase acid concentration.[8]2. Consider gentle warming (e.g., to 40°C) or switching to a stronger acid system (e.g., 4M HCl in dioxane).[4][8] |
| Side Product Detected (Often a +56 Da mass shift in MS) | Alkylation of the indole ring by the tert-butyl cation due to absent or inefficient scavenging.[4] | Increase the concentration or change the type of scavenger. TIS is highly effective against tert-butylation. Ensure scavengers are added before the acid.[4][8] |
| Product Degradation | The substrate contains other functional groups that are unstable to the harsh acidic conditions. | Switch to a milder deprotection method, such as the oxalyl chloride protocol (Method C), or explore other reported mild conditions like aqueous phosphoric acid.[8][11] |
| Difficulty Isolating Free Amine | The product remains as a salt after an incomplete basic wash. | Ensure the aqueous basic wash is sufficient to neutralize all acid. Multiple washes may be necessary. Confirm the pH of the aqueous layer is basic. |
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Neurotransmitter Pathways: A Guide to Boc-D-Tryptophanol in Neuropharmacology Research
This guide provides an in-depth exploration of N-tert-butyloxycarbonyl-D-tryptophanol (Boc-D-tryptophanol), a versatile chiral building block, for researchers, scientists, and drug development professionals in the field of neuropharmacology. We will delve into its applications, from the synthesis of novel neurologically active peptides to its potential role in modulating serotonin biosynthesis, providing detailed protocols and the scientific rationale behind their design.
Introduction: The Significance of Chirality and Protection in Neuropharmacology
This compound is a derivative of the essential amino acid D-tryptophan, featuring a tert-butyloxycarbonyl (Boc) protecting group on its alpha-amino function. This seemingly simple modification has profound implications for its application in neuropharmacology. The 'D' configuration confers resistance to enzymatic degradation by proteases that typically recognize L-amino acids, thereby increasing the in vivo stability of peptides incorporating this moiety. The Boc group, on the other hand, is a crucial tool in synthetic chemistry, enabling precise, stepwise construction of complex molecules by preventing unwanted side reactions at the amino group.[1]
The indole side chain of tryptophan is the precursor to the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), a key modulator of mood, cognition, and various physiological processes.[2] Consequently, tryptophan analogues are invaluable tools for investigating the serotonergic system and for designing novel therapeutics targeting this pathway.
Core Applications in Neuropharmacology
The utility of this compound in neuropharmacology stems from two primary areas:
-
As a Chiral Building Block for Neuropeptide Analogues and Serotonin Receptor Ligands: The introduction of a D-amino acid into a peptide sequence can dramatically alter its conformation and biological activity. This can lead to the development of peptides with enhanced receptor affinity, selectivity, or stability. Furthermore, the tryptophan indole nucleus is a common scaffold in many known serotonin receptor ligands. This compound serves as a key starting material for the synthesis of novel compounds targeting various 5-HT receptor subtypes.[1]
-
As a Potential Modulator of Serotonin Synthesis: The biosynthesis of serotonin is initiated by the enzyme tryptophan hydroxylase (TPH), which converts L-tryptophan to 5-hydroxytryptophan.[3] While L-tryptophan is the natural substrate, analogues like D-tryptophan derivatives can be investigated as potential inhibitors or modulators of this rate-limiting step. Inhibiting TPH can lead to a reduction in serotonin levels, a strategy being explored for various peripheral and central nervous system disorders.[4]
Section 1: Synthesis of a Novel D-Tryptophan-Containing Dipeptide
This section provides a protocol for the synthesis of a simple dipeptide, Boc-D-Trp-Phe-OMe, to illustrate the fundamental principles of using this compound in peptide synthesis. This dipeptide could serve as a starting point for creating a library of potential neuroactive compounds.
Experimental Workflow: Dipeptide Synthesis
Caption: Workflow for the synthesis of Boc-D-Trp-Phe-OMe.
Protocol 1: Solution-Phase Synthesis of Boc-D-Trp-Phe-OMe
Rationale: This protocol employs a classic carbodiimide-mediated coupling reaction, a robust and widely used method for peptide bond formation. 1-Hydroxybenzotriazole (HOBt) is included to suppress racemization and improve coupling efficiency. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the amino acid ester without causing unwanted side reactions.
Materials:
-
This compound (Boc-D-Trp-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation: In a round-bottom flask, dissolve Boc-D-Trp-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir at 0°C for 30 minutes.
-
Neutralization: In a separate flask, dissolve H-Phe-OMe.HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.1 eq). Stir at room temperature for 15 minutes.
-
Coupling: Add the neutralized H-Phe-OMe solution to the activated Boc-D-Trp-OH solution. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with EtOAc and wash successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide, Boc-D-Trp-Phe-OMe.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.
Section 2: Investigating this compound as a Tryptophan Hydroxylase (TPH) Inhibitor
This section outlines protocols to assess the inhibitory potential of this compound on TPH, the rate-limiting enzyme in serotonin synthesis. Two isoforms of TPH exist: TPH1, primarily in the periphery, and TPH2, in the central nervous system.[3]
Signaling Pathway: Serotonin Biosynthesis
Caption: The serotonin biosynthesis pathway and the potential inhibitory role of this compound.
Protocol 2: In Vitro TPH1 Enzymatic Activity Assay
Rationale: This assay directly measures the enzymatic activity of purified TPH1 by quantifying the production of 5-hydroxytryptophan (5-HTP). By including this compound at various concentrations, an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined. This provides a quantitative measure of its inhibitory potency.
Materials:
-
Recombinant human TPH1
-
L-Tryptophan
-
This compound
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) - cofactor
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
HEPES buffer
-
Perchloric acid (for stopping the reaction)
-
HPLC system with electrochemical or fluorescence detection for 5-HTP quantification
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Enzyme Reaction: In a microplate, add the reaction buffer, a fixed concentration of L-tryptophan (typically at its Km value), and varying concentrations of this compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a solution of BH₄ and DTT, followed immediately by the addition of purified TPH1 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a solution of perchloric acid.
-
Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for 5-HTP concentration using an HPLC system.
-
Data Analysis: Plot the percentage of TPH1 inhibition against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
| Compound | Target | IC₅₀ (µM) |
| Known TPH1 Inhibitor | TPH1 | X.X |
| This compound | TPH1 | To be determined |
Protocol 3: Cell-Based Serotonin Production Assay
Rationale: This assay provides a more physiologically relevant assessment of TPH inhibition by measuring serotonin production in a cellular context. RBL-2H3 (rat basophilic leukemia) cells endogenously express TPH1 and are a common model for studying peripheral serotonin synthesis.
Materials:
-
RBL-2H3 cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
This compound
-
L-Tryptophan
-
Lysis buffer
-
ELISA kit for serotonin quantification or HPLC system
Procedure:
-
Cell Culture: Culture RBL-2H3 cells to an appropriate confluency in multi-well plates.
-
Treatment: Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours) to allow for the inhibition of serotonin synthesis.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Quantification: Determine the serotonin concentration in the cell lysates using a commercially available serotonin ELISA kit or by HPLC with electrochemical detection.
-
Data Analysis: Normalize the serotonin levels to the total protein concentration in each sample. Calculate the percentage of inhibition of serotonin production for each concentration of this compound and determine the IC₅₀ value.
Section 3: In Vivo Evaluation of Serotonin Depletion
This section describes a protocol for assessing the ability of this compound to reduce serotonin levels in a preclinical animal model.
Protocol 4: Acute In Vivo Serotonin Reduction in Mice
Rationale: This protocol aims to determine if systemically administered this compound can cross relevant biological barriers and inhibit TPH in vivo, leading to a measurable decrease in serotonin levels in peripheral tissues and potentially the brain.
Materials:
-
C57BL/6 mice
-
This compound
-
Vehicle for administration (e.g., saline with a solubilizing agent like DMSO or Tween 80)
-
Anesthesia
-
Tissue homogenization buffer
-
HPLC system with electrochemical or fluorescence detection for serotonin and 5-HIAA (serotonin metabolite) quantification
Procedure:
-
Animal Dosing: Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). Use multiple dose groups to assess a dose-response relationship.
-
Time Course: Euthanize cohorts of mice at different time points after dosing (e.g., 1, 4, and 24 hours) to evaluate the onset and duration of the effect.
-
Tissue Collection: At each time point, collect relevant tissues such as the gut (duodenum), blood (for plasma), and brain (e.g., hippocampus, striatum).
-
Tissue Processing: Homogenize the tissue samples in a suitable buffer and process them to precipitate proteins.
-
Quantification: Analyze the supernatant for serotonin and 5-HIAA concentrations using HPLC.
-
Data Analysis: Compare the serotonin and 5-HIAA levels in the tissues of this compound-treated mice to those of the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of any observed reductions.
| Treatment Group | Dose (mg/kg) | Tissue | Serotonin Level (ng/g tissue) | % Reduction |
| Vehicle Control | - | Duodenum | Baseline | 0% |
| This compound | 10 | Duodenum | To be determined | To be determined |
| This compound | 30 | Duodenum | To be determined | To be determined |
| This compound | 100 | Duodenum | To be determined | To be determined |
Conclusion
This compound is a valuable and versatile tool in the arsenal of the neuropharmacology researcher. Its unique stereochemistry and the presence of the Boc protecting group make it an ideal starting point for the synthesis of novel, enzymatically stable neuropeptides and small molecule ligands for serotonin receptors. Furthermore, its structural similarity to the natural substrate of tryptophan hydroxylase makes it an interesting candidate for the development of novel inhibitors of serotonin synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their quest to unravel the complexities of the nervous system and develop next-generation therapeutics for neurological and psychiatric disorders.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 4. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for Characterizing Boc-D-Tryptophanol Interactions with Serotonin (5-HT) Receptors
Abstract: The serotonin (5-HT) receptor system, comprising at least 15 distinct subtypes, represents a major class of targets for therapeutic agents treating neuropsychiatric disorders, migraines, and gastrointestinal conditions.[1] The structural diversity of these receptors allows for nuanced physiological regulation and presents opportunities for the development of highly selective ligands. Boc-D-tryptophanol, a chiral amino acid derivative primarily utilized as a building block in peptide synthesis, possesses a core indole structure analogous to serotonin's precursor, tryptophan.[2][3] This structural similarity provides a compelling rationale for its investigation as a potential modulator of 5-HT receptors. This document presents a comprehensive framework and detailed protocols for the systematic evaluation of this compound's pharmacological profile at the 5-HT receptor family. We outline a tiered approach, beginning with initial binding affinity screening across key receptor subtypes, followed by functional characterization to determine agonist or antagonist activity. This guide is intended for researchers in neuropharmacology and drug development seeking to characterize novel chemical entities.
Introduction: The Rationale for Investigation
Serotonin (5-hydroxytryptamine) is a critical neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, sleep, and appetite.[4] Its actions are mediated by a large family of 5-HT receptors, which are predominantly G protein-coupled receptors (GPCRs), with the exception of the ionotropic 5-HT3 receptor.[5] These receptors are classified into seven main families (5-HT1 to 5-HT7) based on their structural, signaling, and pharmacological properties.[6] For instance, 5-HT1A receptors couple to Gαi/o proteins to inhibit adenylyl cyclase, whereas 5-HT2A receptors couple to Gαq/11 proteins to activate the phospholipase C pathway.[5][7] This diversity in signaling makes the 5-HT system a rich landscape for drug discovery.
This compound is the D-enantiomer of tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances stability and modifies the molecule's physicochemical properties.[2] While its primary application is in peptide synthesis, its core tryptamine-like scaffold warrants investigation as a potential ligand for 5-HT receptors. The 'D' stereochemistry is particularly noteworthy, as stereoisomers can exhibit vastly different biological activities. This guide provides the experimental logic and detailed methodologies to rigorously assess this hypothesis.
Physicochemical Properties of this compound
Before commencing biological assays, a thorough understanding of the test compound's properties is essential for accurate stock solution preparation and handling.
| Property | Value | Source |
| Synonyms | Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol | [2] |
| CAS Number | 158932-00-4 | |
| Molecular Formula | C₁₆H₂₂N₂O₃ | |
| Molecular Weight | 290.36 g/mol | |
| Appearance | White solid | [2] |
| Purity | ≥99% (HPLC recommended) | [2] |
| Storage | 0-8°C, desiccated | [2] |
Solubility: this compound is generally soluble in organic solvents such as DMSO, ethanol, and methanol. For biological assays, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% DMSO and stored at -20°C. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is kept low (typically <0.5%) to avoid artifacts.
Experimental Design: A Hierarchical Approach
A logical and efficient workflow is critical for characterizing a novel compound. The proposed strategy begins with broad screening to identify potential interactions, followed by in-depth functional analysis at confirmed targets.
Caption: Hierarchical workflow for pharmacological characterization.
Protocol 1: Radioligand Binding Assays
Objective: To determine if this compound binds to a panel of 5-HT receptors and to quantify its binding affinity (Kᵢ).
Principle: This is a competitive binding assay where the test compound (this compound) competes with a known high-affinity radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.[8]
Materials:
-
Cell Membranes: Commercially available or in-house prepared cell membranes (e.g., from HEK293 or CHO cells) stably expressing a single human 5-HT receptor subtype (e.g., 5-HT₁ₐ, 5-HT₁₈, 5-HT₂ₐ, 5-HT₂C, 5-HT₇).
-
Radioligands: A subtype-selective radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).
-
Assay Buffer: Specific to the receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂ or CaCl₂).
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand (e.g., 10 µM Serotonin).
-
Test Compound: this compound dissolved in DMSO.
-
Filtration System: Cell harvester and glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Step-by-Step Protocol (Example for 5-HT₂ₐ Receptor):
-
Reagent Preparation:
-
Prepare a 10 mM stock of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Thaw cell membranes expressing the 5-HT₂ₐ receptor on ice and dilute to the desired concentration (e.g., 10-20 µg protein/well) in ice-cold assay buffer.
-
Dilute [³H]Ketanserin in assay buffer to a final concentration near its K₋ value (e.g., ~0.5 nM).
-
-
Assay Plate Setup (96-well plate):
-
Total Binding: Add 50 µL assay buffer, 50 µL [³H]Ketanserin, and 100 µL membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Serotonin, 50 µL [³H]Ketanserin, and 100 µL membrane suspension.
-
Competition: Add 50 µL of each this compound dilution, 50 µL [³H]Ketanserin, and 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/K₋) where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Hypothetical Data Summary:
| Receptor Subtype | Radioligand | This compound Kᵢ (nM) |
| 5-HT₁ₐ | [³H]8-OH-DPAT | >10,000 |
| 5-HT₂ₐ | [³H]Ketanserin | 850 |
| 5-HT₂C | [³H]Mesulergine | 2,500 |
| 5-HT₇ | [³H]5-CT | >10,000 |
Protocol 2: In Vitro Functional Assays
Objective: To determine the functional activity (agonism, antagonism, or inverse agonism) of this compound at receptors where significant binding was observed.
Principle: 5-HT receptors are GPCRs that activate distinct downstream signaling pathways upon ligand binding.[4] By measuring the output of these pathways (e.g., second messengers like cAMP or Ca²⁺), we can classify the compound's functional effect.[9]
A. Gαq-Coupled Receptor Assay: Calcium Flux (for 5-HT₂ₐ)
The 5-HT₂ₐ receptor couples to Gαq, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]ᵢ).[7] This can be measured using calcium-sensitive fluorescent dyes.[10]
Caption: 5-HT₂ₐ receptor Gq signaling pathway.
Step-by-Step Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT₂ₐ receptor in a black, clear-bottom 96-well plate and grow to ~90% confluency.
-
Dye Loading: Aspirate the culture medium. Add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. Incubate for 45-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound (for agonist mode) or a fixed concentration of this compound plus serial dilutions of a known agonist like serotonin (for antagonist mode).
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure baseline fluorescence for 10-20 seconds. Add the compound solutions and immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of this compound to determine its EC₅₀ and maximal efficacy relative to a full agonist.
-
Antagonist Mode: Plot the response to the agonist against the log concentration of the agonist in the presence of this compound. A rightward shift in the agonist's EC₅₀ indicates competitive antagonism. Calculate the pA₂ or K₋ value using the Schild equation.
-
B. Gαi/o-Coupled Receptor Assay: cAMP Inhibition (for 5-HT₁ₐ)
The 5-HT₁ₐ receptor couples to Gαi, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP).[5]
Caption: 5-HT₁ₐ receptor Gi signaling pathway.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the 5-HT₁ₐ receptor as described above.
-
Assay Procedure:
-
Pre-treat cells with this compound dilutions for 15-30 minutes.
-
Add an adenylyl cyclase stimulator, such as Forskolin, to all wells (except negative control) to induce cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure cAMP levels using a commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Data Analysis:
-
Agonist Mode: Plot the percent inhibition of the Forskolin-stimulated cAMP signal against the log concentration of this compound to determine its EC₅₀.
-
Antagonist Mode: Test the ability of this compound to reverse the inhibition caused by a known 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).
-
Interpretation and Next Steps
The combined results from binding and functional assays will create a comprehensive pharmacological profile for this compound.
Caption: Decision tree for interpreting experimental results.
Follow-up Studies:
-
Selectivity Profiling: Test the compound against other GPCR families (e.g., adrenergic, dopaminergic) to determine its selectivity.
-
Biased Agonism: Investigate β-arrestin recruitment to explore potential signaling bias, which has significant therapeutic implications.[7]
-
In Vivo Studies: If a potent and selective profile is identified, proceed to in vivo models to assess pharmacokinetic properties and behavioral effects.
Conclusion
While this compound is an established tool in synthetic chemistry, its potential as a direct modulator of neurotransmitter receptors is unexplored. The application of the systematic framework detailed herein—combining radioligand binding assays with targeted functional screens—will enable researchers to definitively characterize its interaction with the serotonin receptor family. This approach provides a robust, logical, and efficient pathway for uncovering novel pharmacology and potentially identifying new chemical scaffolds for drug discovery.
References
- 1. acnp.org [acnp.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of serotonin receptor family [bmbreports.org]
- 5. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]
- 6. Serotonin receptors: subtypes, functional responses and therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. innoprot.com [innoprot.com]
Application Notes and Protocols: Boc-D-tryptophanol in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy in modern medicinal chemistry for the identification of high-quality lead compounds. This approach relies on the identification of low molecular weight fragments that bind weakly to a biological target, which are then optimized into potent drug candidates. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of Boc-D-tryptophanol as a valuable fragment in FBDD campaigns. We will delve into the rationale behind its selection, its physicochemical properties, and provide detailed, field-proven protocols for its screening using key biophysical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).
The Rationale for Fragment-Based Drug Discovery (FBDD)
FBDD has emerged as a compelling alternative to traditional high-throughput screening (HTS). Instead of screening vast libraries of large, complex molecules, FBDD focuses on smaller, simpler chemical entities, typically with molecular weights under 300 Da.[1][2] The core principle is that these fragments, despite their weak binding affinities (often in the high micromolar to millimolar range), can form high-quality, energetically favorable interactions with the target protein.[1][3][4] This efficiency in binding, often quantified by ligand efficiency (LE), provides a superior starting point for optimization into lead compounds with improved potency and drug-like properties.[5]
The FBDD workflow is an iterative process that begins with the careful selection of a target protein, followed by biophysical screening of a fragment library to identify "hits".[6] These initial hits are then validated, and their binding mode is characterized, often through structural biology techniques like X-ray crystallography.[6][7] The subsequent "hit-to-lead" phase involves chemically modifying the fragment to enhance its affinity and selectivity, a process greatly guided by the structural information obtained.
This compound: A Privileged Fragment
This compound is a protected amino alcohol derivative that presents several advantageous features as a fragment for FBDD. Its utility stems from the unique properties of the tryptophan indole side chain and the influence of the Boc protecting group.
The Significance of the Tryptophan Moiety
The indole ring of tryptophan is a common motif in protein-ligand interactions. It can participate in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity, including:
-
π-π Stacking: Interactions with other aromatic residues such as phenylalanine, tyrosine, and histidine.[8][9]
-
Cation-π Interactions: Engagement with positively charged residues like lysine and arginine.[8][9]
-
Hydrogen Bonding: The indole nitrogen can act as a hydrogen bond donor.[10]
-
Hydrophobic Interactions: The bicyclic ring system contributes significantly to hydrophobic packing within a binding site.[10]
The prevalence of tryptophan at protein-protein interfaces and in the binding sites of enzymes and receptors makes fragments containing an indole ring particularly valuable for probing these "hot spots".[11][12]
Physicochemical Properties of this compound
For a fragment to be successful in an FBDD campaign, it must possess appropriate physicochemical properties. This compound aligns well with the widely accepted "Rule of Three," which provides guidelines for fragment library design.[1][5]
| Property | Value | "Rule of Three" Guideline | Source |
| Molecular Weight | 290.36 g/mol | < 300 Da | [13] |
| cLogP | Approx. 2-3 | < 3 | [14] |
| Hydrogen Bond Donors | 2 | ≤ 3 | [14] |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | [14] |
| Rotatable Bonds | 6 | ≤ 3 | [14] |
Note: While the number of rotatable bonds is slightly higher than the strict "Rule of Three," its conformational flexibility can be advantageous for exploring binding site topography.
The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in various solvents, which is a critical requirement for biophysical screening assays that often necessitate high compound concentrations.[13]
Safety and Handling
This compound is generally considered non-hazardous. However, as with any laboratory chemical, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[15][16] It is typically a white to off-white solid with a melting point in the range of 118-123°C.[13][15] For storage, it is recommended to keep it in a cool, dry place, often between 0-8°C.[13]
Experimental Protocols for Screening this compound
The detection of weak binding events characteristic of fragments requires sensitive biophysical techniques. Here, we provide detailed protocols for three of the most powerful and widely used methods in FBDD: NMR spectroscopy, X-ray crystallography, and Surface Plasmon Resonance.
Protocol 1: NMR-Based Fragment Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly robust and versatile tool for FBDD.[17][18][19] It can reliably identify weak binders and provide information on the location of the binding site.[17][19] Ligand-observed NMR experiments are particularly well-suited for fragment screening due to their sensitivity and efficiency.[18]
The STD experiment is a powerful method for detecting the transient binding of a ligand to a large protein. It relies on the transfer of saturation from the protein to a bound ligand.
Principle of Causality: Protons on the large protein are selectively saturated with a radiofrequency pulse. This saturation is transferred via spin diffusion to the protons of a bound ligand. When the ligand dissociates, it retains this "memory" of saturation, leading to a decrease in its signal intensity. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals of the binding fragment will remain.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 100 mM in a deuterated buffer (e.g., 50 mM phosphate buffer, pD 7.4, containing 150 mM NaCl) with 10% d6-DMSO to ensure solubility.
-
Prepare the target protein solution at a concentration of 10-50 µM in the same deuterated buffer. The protein must be stable and soluble at this concentration for the duration of the experiment.
-
The final NMR sample should contain 5-20 µM of the protein and 200-1000 µM of this compound.
-
-
NMR Data Acquisition:
-
Acquire 1D proton NMR spectra on a spectrometer of 600 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
Set up two experiments:
-
On-resonance irradiation: Selectively saturate a region of the protein's aliphatic spectrum (e.g., -1 ppm) where there are no ligand signals.
-
Off-resonance irradiation: Irradiate a region of the spectrum far from any protein or ligand signals (e.g., 30 ppm).
-
-
Use a train of Gaussian pulses for selective saturation with a total saturation time of 2-3 seconds.
-
The difference spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.
-
-
Data Analysis:
-
A positive signal in the difference spectrum indicates that this compound binds to the target protein.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.
-
Self-Validation: The protocol's integrity is maintained by the differential nature of the experiment. Non-binding compounds will not show any signals in the difference spectrum, acting as an internal negative control. Running a control experiment with a known non-binding compound can further validate the experimental setup.
Diagram: NMR STD Experimental Workflow
Caption: Workflow for NMR-based fragment screening using Saturation Transfer Difference.
Protocol 2: X-ray Crystallography Fragment Screening
X-ray crystallography provides unparalleled, high-resolution structural information about how a fragment binds to its target.[7][20] This is crucial for the structure-guided optimization of the fragment into a more potent lead compound.[21]
Principle of Causality: Pre-grown crystals of the target protein are soaked in a solution containing a high concentration of the fragment. The fragment diffuses through the solvent channels of the crystal and, if it binds, will occupy the binding site on the protein. X-ray diffraction data collected from this soaked crystal can then be used to generate an electron density map, which will reveal the position and orientation of the bound fragment.
Experimental Protocol:
-
Protein Crystallization:
-
Produce high-quality, reproducible crystals of the target protein that diffract to a resolution of at least 2.5 Å.[7]
-
The crystal form must be robust enough to withstand the soaking procedure without cracking or dissolving.
-
-
Soaking Solution Preparation:
-
Prepare a solution of this compound at a high concentration (typically 10-50 mM) in a cryo-protectant-compatible buffer that is similar to the crystallization mother liquor.
-
The final concentration of any organic solvent (like DMSO) used to dissolve the fragment should be kept to a minimum, and the crystals must be tested for their tolerance to it.[7]
-
-
Crystal Soaking:
-
Transfer a protein crystal from its growth drop into the soaking solution.
-
The soaking time can vary from minutes to hours, depending on the crystal packing and the size of the fragment. An initial time of 1-2 hours is a good starting point.
-
-
Cryo-cooling and Data Collection:
-
After soaking, loop the crystal and flash-cool it in liquid nitrogen to prevent ice formation.
-
Collect a high-resolution X-ray diffraction dataset at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully inspect the resulting electron density maps (Fo-Fc) for positive density corresponding to the bound this compound. Specialized software can aid in the detection of low-occupancy binders.[7]
-
Self-Validation: The most critical validation is the clarity of the electron density for the fragment. A well-defined density that corresponds to the shape and size of this compound, with clear interactions with the protein, confirms a true binding event. Comparing the soaked structure to a control apo-structure (a crystal soaked in the same solution but without the fragment) is essential to ensure that any observed density is not an artifact.
Diagram: X-ray Crystallography Soaking Workflow
Caption: Workflow for fragment screening by X-ray crystallography via crystal soaking.
Protocol 3: Surface Plasmon Resonance (SPR) Screening
SPR is a label-free biophysical technique that provides real-time data on the kinetics and affinity of molecular interactions.[22] It is highly sensitive, making it ideal for detecting the weak and transient binding of fragments.[23][24][25]
Principle of Causality: A target protein is immobilized on a sensor chip surface. A solution containing the fragment is flowed over this surface. Binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Response Units, RU). The magnitude of the response is proportional to the amount of bound fragment.
Experimental Protocol:
-
Protein Immobilization:
-
Immobilize the target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a density that will yield a sufficient signal for fragment binding (typically 10,000 - 15,000 RU).
-
A reference flow cell should be prepared in the same way but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the stock solution into the running buffer (e.g., HBS-EP+) to the desired screening concentration (e.g., 200 µM). The final DMSO concentration should be matched precisely across all samples and the running buffer to minimize solvent mismatch artifacts.[23]
-
-
SPR Data Acquisition:
-
Flow the this compound solution over the protein and reference flow cells.
-
Monitor the SPR signal in real-time. A typical injection time would be 60 seconds, followed by a 120-second dissociation phase where only the running buffer is flowed.
-
The chip surface should be regenerated between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the active protein flow cell to obtain the specific binding sensorgram.
-
A rectangular-shaped sensorgram (fast on-rate, fast off-rate) is characteristic of a fragment-like binding event.
-
Hits are identified as compounds that give a response significantly above the background noise.
-
Self-Validation: The use of a reference channel is a critical internal control for non-specific binding and bulk effects. Furthermore, a dose-response experiment should be performed for any initial hits. A true binding event will show a concentration-dependent increase in the SPR signal, which can be fitted to a steady-state affinity model to determine the dissociation constant (KD).
Diagram: SPR Screening Workflow
Caption: Workflow for primary fragment screening using Surface Plasmon Resonance (SPR).
Conclusion
This compound represents a strategically valuable tool for any fragment library. Its inherent properties, particularly the versatile binding capabilities of the indole ring, make it a high-potential starting point for FBDD campaigns against a wide range of biological targets. The successful identification of a this compound hit using the robust biophysical methods detailed in these protocols—NMR, X-ray crystallography, and SPR—can provide a solid foundation and a clear, structurally-enabled path for optimization into a novel lead compound. By understanding the causality behind each experimental step and incorporating self-validating controls, researchers can confidently employ this fragment to unlock new therapeutic opportunities.
References
- 1. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]
- 3. drughunter.com [drughunter.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 7. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. chemimpex.com [chemimpex.com]
- 14. N-((tert-Butoxy)carbonyl)-D-tryptophan | C16H20N2O4 | CID 111050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. st56555.ispot.cc [st56555.ispot.cc]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Surface Plasmon Resonance: Driving Better & Faster Decision-making in Drug Discovery | Technology Networks [technologynetworks.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
The Strategic Application of Boc-D-tryptophanol in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery and development, the precise stereochemical control and strategic incorporation of unique structural motifs are paramount to achieving therapeutic efficacy and specificity. Among the vast arsenal of chiral building blocks available to the medicinal chemist, Nα-(tert-butyloxycarbonyl)-D-tryptophanol (Boc-D-tryptophanol) and its alcohol derivative, this compound, have emerged as critical intermediates. Their utility extends far beyond simple peptide synthesis, enabling the construction of complex peptidomimetics, constrained macrocycles, and novel heterocyclic scaffolds with significant pharmacological potential.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the causality behind its use, from its role in modulating peptide stability to its function as a precursor for diverse molecular architectures. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols.
Core Principles: The Value of the D-Tryptophan Moiety
The incorporation of the unnatural D-enantiomer of tryptophan into peptide-based therapeutics is a well-established strategy to enhance their pharmacological properties.[1] Peptides composed solely of L-amino acids are often rapidly degraded by endogenous proteases, limiting their in vivo half-life and therapeutic utility. The introduction of a D-amino acid, such as D-tryptophan, at specific positions can render the adjacent peptide bonds resistant to proteolytic cleavage, thereby significantly improving metabolic stability.[1]
Beyond stability, the D-tryptophan residue can induce specific conformational constraints on the peptide backbone.[2] This can lead to a more defined three-dimensional structure that may enhance binding affinity and selectivity for the biological target. The indole side chain of tryptophan itself is a key pharmacophoric element, capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions, which are often critical for molecular recognition.
This compound in Solid-Phase Peptide Synthesis (SPPS)
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the two primary strategies for solid-phase peptide synthesis (SPPS), known as Boc/Bzl chemistry.[3] In this approach, the temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like hydrogen fluoride (HF).[3][4]
The use of Boc-D-tryptophan in SPPS requires careful consideration of the reactivity of the indole side chain. During the acidic deprotection steps, the tert-butyl cation generated can alkylate the electron-rich indole ring, leading to undesired side products.[3] To mitigate this, scavengers are essential.
Visualizing the Boc-SPPS Workflow
The cyclical nature of Boc-SPPS is well-suited for automation and allows for the efficient assembly of peptide chains. The general workflow is depicted below.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: General Cycle for Boc-SPPS Incorporating Boc-D-tryptophan
This protocol outlines a single coupling cycle for the incorporation of Boc-D-tryptophan onto a growing peptide chain attached to a solid support (e.g., Merrifield or MBHA resin).
Materials:
-
Peptide-resin from the previous cycle
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
Boc-D-Trp-OH
-
Coupling reagent (e.g., HBTU/HOBt or DIC)
-
Scavenger for deprotection (e.g., 0.5% dithiothreitol - DTE, if Met or Cys are present)[5]
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes with gentle agitation.[4] Drain the solvent.
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.[4]
-
Perform a pre-wash by agitating for 5 minutes, then drain.[5]
-
Add fresh 50% TFA/DCM solution and agitate for an additional 15-25 minutes.[4][5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual acid.[4][5]
-
-
Neutralization:
-
Coupling of Boc-D-tryptophan:
-
In a separate vessel, dissolve 2-4 equivalents of Boc-D-Trp-OH and a suitable coupling agent (e.g., HBTU) in DMF.[4]
-
Add this activation mixture to the neutralized peptide-resin.
-
Add 4-6 equivalents of DIEA to initiate the coupling reaction.[4]
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection of a Tryptophan-Containing Peptide
The final step in Boc-SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is a critical step, especially for tryptophan-containing peptides, due to the harsh acidic conditions.
Causality Behind Scavenger Choice: The strong acid (HF or TFMSA) used for cleavage generates reactive carbocations from the cleavage of protecting groups (e.g., benzyl esters, Boc). The indole ring of tryptophan is highly nucleophilic and susceptible to alkylation by these carbocations. Scavengers are molecules that are more nucleophilic than the peptide's side chains and are added in excess to "scavenge" or trap these reactive electrophiles, thus preventing side reactions.[7]
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Specialized HF cleavage apparatus (if using HF)
-
Scavenger mixture (e.g., p-cresol, thioanisole). Note: Thioanisole should be used with caution as its cation adducts can potentially alkylate the indole nitrogen of tryptophan. A common mixture for Trp-containing peptides is HF:p-cresol:p-thiocresol.[7]
-
Cold diethyl ether
Procedure (High HF Cleavage):
WARNING: Anhydrous HF is extremely toxic, corrosive, and requires specialized equipment and training. This procedure should only be performed in a properly equipped laboratory by experienced personnel.
-
Preparation: Place the dried peptide-resin (e.g., 1 gram) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the scavenger mixture. A typical ratio is 1.0 mL of p-cresol per gram of resin.[7]
-
HF Condensation: Cool the reaction vessel to -5 to 0 °C. Carefully condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the mixture at 0 °C for 45-60 minutes.[5] For peptides with multiple Arg(Tos) residues, the reaction time may need to be extended.[5]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done carefully to prevent the resin from being carried into the vacuum trap.[7]
-
Peptide Precipitation and Washing:
-
Wash the resulting peptide/resin mixture with cold diethyl ether to remove the scavengers and precipitate the crude peptide.
-
Filter the peptide and wash several more times with cold ether.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder, which can then be purified by RP-HPLC.[8]
-
Data Summary: Common Scavengers in Boc-SPPS Cleavage
| Scavenger | Target Side Reaction | Typical Concentration | Notes |
| Anisole | Prevents alkylation of Trp and Tyr by benzyl and t-butyl cations. | 5-10% (v/v) | Widely used but can lead to anisylation of Trp.[7] |
| p-Cresol | Scavenges benzyl and t-butyl cations. | 5-10% (v/v) | Often used in combination with other scavengers.[7] |
| Thioanisole | Scavenges t-butyl cations and reduces Met(O) to Met. | 5-10% (v/v) | Can cause alkylation of the Trp indole nitrogen. |
| 1,2-Ethanedithiol (EDT) | Reduces Met(O) and prevents Trp modification. Also aids in deformylation of Trp(For).[7] | 2-5% (v/v) | Strong odor. Effective for protecting Cys and Trp. |
| Dimethyl Sulfide (DMS) | Used in "low-high" HF cleavage procedures to selectively remove some protecting groups under milder conditions first. | Part of a specific reagent cocktail (e.g., HF/DMS/p-cresol). | Helps to minimize side reactions with sensitive residues. |
This compound as a Chiral Precursor for Non-Peptidic Scaffolds
The utility of this compound extends beyond linear or cyclic peptides. It serves as a valuable chiral starting material for the synthesis of a variety of complex molecules, including indole alkaloids and their analogs.[9] The amino alcohol derivative, this compound, is particularly useful in this regard.
Synthesis of Tryptoline Derivatives
Tryptolines are a class of heterocyclic compounds that can be synthesized from tryptophan derivatives. The synthesis often involves a Pictet-Spengler reaction, where the tryptamine backbone (derivable from tryptophan) reacts with an aldehyde or ketone to form the tryptoline ring system. The D-stereocenter from this compound can be preserved through the synthesis, yielding enantiomerically enriched products with potential applications in neuroscience and as receptor ligands.
Precursor to Indole Alkaloids
Tryptophan is the biosynthetic precursor to a vast array of indole alkaloids with diverse and potent biological activities.[9][10] In a synthetic context, this compound provides a chiral pool starting material to access unnatural enantiomers of these alkaloids or to build novel analogs for structure-activity relationship (SAR) studies. For example, it can be a starting point for the synthesis of analogs of potent antitumor agents like the argyrins.[11]
References
- 1. BOC-D-TRP-OSU | 22220-11-7 | Benchchem [benchchem.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 10. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
Application Notes & Protocols: The Role of Boc-D-Tryptophanol in Asymmetric Synthesis
Abstract
N-α-tert-butyloxycarbonyl-D-tryptophanol (Boc-D-tryptophanol) is a cornerstone chiral building block in modern synthetic chemistry, particularly in the realm of peptide synthesis and the development of complex bioactive molecules. While the term "chiral auxiliary" often implies a recoverable stereodirecting group for carbon-carbon bond-forming reactions, the primary and most powerful application of this compound lies in its role as an enantiomerically pure precursor. In this capacity, it permanently incorporates the D-tryptophan structure into a target molecule. This guide provides a detailed exploration of this compound, distinguishing its function as a chiral building block from that of a classical chiral auxiliary and offering comprehensive protocols for its principal application in Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry.
Introduction: Chiral Building Block vs. Chiral Auxiliary
In the landscape of asymmetric synthesis, it is crucial to differentiate between a chiral auxiliary and a chiral building block.[1]
-
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereoselective formation of a new chiral center.[1] After the desired transformation, the auxiliary is cleaved from the substrate and can ideally be recovered for reuse.[1] Prominent examples include Evans' oxazolidinones and pseudoephedrine.[][]
-
A chiral building block , in contrast, is an enantiomerically pure molecule that is a permanent part of the final target structure.[4]
This compound overwhelmingly functions as a chiral building block . Its inherent chirality, derived from the D-amino acid precursor, is directly integrated into the final product, such as a peptide or a complex pharmaceutical agent.[4][5] The tert-butyloxycarbonyl (Boc) group is not a stereodirecting auxiliary for reactions at an adjacent carbon, but rather a temporary protecting group for the α-amino moiety, enabling controlled and sequential amide bond formation.[4]
Core Application: Boc-D-Tryptophan in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in the synthesis of peptides containing a D-tryptophan residue via the Boc/Bzl protection strategy.[6][7] This methodology, pioneered by R.B. Merrifield, involves assembling a peptide chain on an insoluble resin support. The Boc group provides temporary protection for the N-terminal amine, which is selectively removed at each cycle, while more permanent, acid-labile protecting groups (often benzyl-based) protect reactive side chains.[6]
The Significance of the Boc Protecting Group
The Boc group is stable under a wide range of reaction conditions but can be cleanly removed with moderate acids, typically trifluoroacetic acid (TFA).[7] This graduated acid lability is the cornerstone of the Boc/Bzl strategy, allowing for the selective deprotection of the N-terminus without cleaving the peptide from the resin or removing the side-chain protecting groups.[6]
Workflow for Boc-SPPS
The synthesis of a peptide on a solid support using Boc-protected amino acids follows a cyclical process. Each cycle extends the peptide chain by one amino acid.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocols
Protocol 1: Incorporation of Boc-D-Trp(For)-OH in Boc-SPPS
The indole side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during deprotection steps.[6][8] To mitigate these side reactions, especially in the synthesis of longer or complex peptides, the indole nitrogen is often protected with a formyl (For) group.[9][10]
Objective: To couple N-α-Boc-N-in-formyl-D-tryptophan to a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-α-Boc-N-in-formyl-D-tryptophan (Boc-D-Trp(For)-OH) (3 equivalents)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Reaction vessel for manual or automated synthesis
Procedure:
-
Resin Preparation: Ensure the N-terminal Boc group of the preceding amino acid has been removed and the resulting ammonium salt has been neutralized to the free amine.
-
Activation of Boc-D-Trp(For)-OH:
-
In a separate vial, dissolve Boc-D-Trp(For)-OH and HBTU in DMF.
-
Add DIEA to the solution. The solution will typically change color, indicating activation.
-
Allow the activation to proceed for 2-5 minutes. Causality Note: Pre-activation of the carboxylic acid to an active ester is crucial for efficient amide bond formation with the resin-bound amine.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle of deprotection.
-
Protocol 2: Final Cleavage and Deprotection
This final step cleaves the completed peptide from the solid support and removes all side-chain protecting groups, including the formyl group from the tryptophan indole ring. This protocol uses Hydrogen Fluoride (HF), which requires specialized equipment and extreme caution.
Objective: To cleave the peptide from the resin and remove all protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation:
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole (typically 1.0 mL per gram of resin). Causality Note: Anisole acts as a scavenger to trap highly reactive carbocations generated during cleavage, preventing the alkylation of sensitive residues like tryptophan and methionine.[10]
-
-
HF Cleavage:
-
Cool the reaction vessel to 0 °C.
-
Carefully condense anhydrous HF into the vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0 °C for 1-2 hours. The formyl group on the tryptophan is typically removed under these conditions.[12]
-
-
HF Removal:
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the remaining resin and cleaved peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Summary of Key Parameters
| Parameter | Boc-SPPS Protocol Step | Reagent/Condition | Purpose |
| Nα-Amine Protection | Throughout Synthesis | tert-butyloxycarbonyl (Boc) | Temporary protection, removed at each cycle.[6] |
| Indole Side-Chain Protection | Throughout Synthesis | Formyl (For) | Prevents side reactions at the indole ring.[9] |
| Nα-Deprotection | Start of Each Cycle | 50% TFA in DCM | Removes the Boc group to reveal the N-terminal amine.[13] |
| Neutralization | Post-Deprotection | 5-10% DIEA in DCM/DMF | Converts the ammonium salt to a free amine for coupling.[6] |
| Coupling Activation | Coupling Step | HBTU/DIEA | Activates the carboxylic acid for efficient amide bond formation. |
| Final Cleavage | Post-Synthesis | Anhydrous HF | Cleaves peptide from resin and removes side-chain protecting groups.[10] |
| Scavenging | Final Cleavage | Anisole | Traps reactive carbocations to protect sensitive residues.[10] |
Mechanistic Rationale for Side-Chain Protection
The necessity of protecting the tryptophan side chain arises from the strongly acidic conditions used during the final cleavage. The cleavage of benzyl-type protecting groups and the Boc groups generates stable carbocations, which are potent electrophiles.
Caption: Rationale for protecting the tryptophan indole ring during Boc-SPPS.
The electron-withdrawing nature of the formyl group deactivates the indole ring towards electrophilic attack by carbocations, thus preserving the integrity of the tryptophan residue during synthesis and cleavage.[8]
Conclusion
N-Boc-D-tryptophanol is an indispensable reagent in asymmetric synthesis, functioning as a premier chiral building block rather than a conventional chiral auxiliary. Its utility is most profoundly demonstrated in Boc-based solid-phase peptide synthesis, where it enables the precise incorporation of D-tryptophan residues into peptide chains. Understanding its role, coupled with robust protocols for its protection, coupling, and deprotection, is fundamental for researchers and scientists engaged in the synthesis of peptides and complex molecular architectures for drug discovery and development.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. N-Boc-D-tryptophanol [myskinrecipes.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
Comprehensive Analytical Characterization of Boc-D-Tryptophanol: A Guide for Researchers and Drug Development Professionals
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
N-α-Boc-D-tryptophanol is a pivotal chiral building block in the synthesis of peptide-based therapeutics and complex pharmaceutical agents. The identity, purity, and stereochemical integrity of this raw material are critical quality attributes that directly influence the safety and efficacy of the final drug product. This guide provides a comprehensive suite of detailed analytical methods and protocols for the complete characterization of Boc-D-tryptophanol. We delve into the causality behind experimental choices, offering field-proven insights into High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, and Chiral HPLC for definitive enantiomeric purity analysis. This document is intended to serve as an authoritative resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction and Physicochemical Overview
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, prized for its stability and ease of removal under specific acidic conditions[1]. This compound, the D-enantiomer of the protected amino alcohol derived from tryptophan, is essential for introducing the unique indole side-chain into synthetic peptides, often modulating biological activity and metabolic stability.
Given its role as a starting material in regulated drug development, its analytical characterization is not merely a procedural step but a foundational requirement for ensuring product quality. The presence of impurities, including the undesired L-enantiomer, can introduce significant risks, potentially leading to diastereomeric impurities in the final drug substance with altered pharmacological profiles[2]. Therefore, a multi-faceted analytical approach is mandatory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 158932-00-4 | [3] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [3][4] |
| Molecular Weight | 290.36 g/mol | [4] |
| Appearance | White to pale cream powder | [3][4] |
| Melting Point | 117-124 °C | [3] |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | [3] |
| Optical Rotation | [α]D: +53.4° ± 0.1° (c=2 in acetic acid) | [3] |
Analytical Workflow for Complete Characterization
A robust characterization strategy employs orthogonal techniques, where each method provides a unique and complementary piece of information. The logical flow of analysis ensures that identity is confirmed before purity is quantified, culminating in the critical assessment of stereochemical integrity.
Caption: A logical workflow for the comprehensive characterization of this compound.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: Reverse-phase HPLC (RP-HPLC) is the industry-standard method for quantifying the purity of Boc-protected amino acids and their derivatives[1]. The C18 stationary phase (a non-polar, octadecyl-silica) provides excellent retention and separation for moderately polar molecules like this compound. A gradient elution, starting with a high-aqueous mobile phase and gradually increasing the organic solvent (acetonitrile), is crucial. This ensures that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak. The addition of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose: it protonates residual silanols on the column packing to reduce peak tailing and forms an ion pair with any basic functional groups, leading to sharper, more symmetrical peaks[5].
Protocol: HPLC Purity Determination
-
Instrumentation & Conditions:
-
System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (for the carbamate) and 280 nm (for the indole ring).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) to establish the baseline.
-
Inject the prepared sample.
-
Integrate all peaks detected at 220 nm.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Acceptance Criteria: Typically, purity should be ≥98.0%[6].
-
Structural Elucidation by NMR Spectroscopy
Expertise & Causality: NMR spectroscopy is the most definitive technique for confirming the chemical structure of a molecule[1]. For this compound, ¹H NMR confirms the presence and connectivity of all protons, while ¹³C NMR verifies the carbon skeleton. The most diagnostic signal in the ¹H NMR spectrum is the sharp singlet at approximately 1.4 ppm, which corresponds to the nine equivalent protons of the tert-butyl group, providing unequivocal evidence of a successful Boc protection[1][7]. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which is particularly useful for observing exchangeable protons like the N-H and O-H groups.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ or DMSO-d₆ containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup & Acquisition:
-
Insert the tube into the NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum (typically 16-32 scans) and the proton-decoupled ¹³C spectrum (typically 1024-2048 scans).
-
-
Data Interpretation:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.
-
Assign the signals based on their chemical shift, multiplicity, and integration.
-
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc Group (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 (3C) |
| Boc Group C(CH₃)₃ | - | ~79.5 (1C) |
| Boc Group C=O | - | ~156.0 (1C) |
| Indole Ring Protons | ~7.0 - 8.1 (m, 5H) | ~110 - 136 (6C) |
| α-CH | ~4.2 (m, 1H) | ~55.0 (1C) |
| β-CH₂ | ~3.0 (m, 2H) | ~28.0 (1C) |
| CH₂OH | ~3.7 (m, 2H) | ~64.0 (1C) |
Note: Exact chemical shifts are dependent on solvent and concentration. Data is based on analogous structures[8][9].
Molecular Weight Verification by Mass Spectrometry (MS)
Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of thermally labile molecules like this compound. It provides a highly accurate mass measurement, confirming the elemental composition. The analysis is rapid and requires minimal sample. In positive ion mode, the molecule is expected to be observed primarily as the protonated species [M+H]⁺ and potentially as a sodium adduct [M+Na]⁺.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
-
Data Interpretation:
-
Molecular Formula: C₁₆H₂₂N₂O₃
-
Exact Mass: 290.1630
-
Expected Ion [M+H]⁺: m/z 291.1703
-
Expected Ion [M+Na]⁺: m/z 313.1523
-
Enantiomeric Purity by Chiral HPLC
Expertise & Causality: This is the most critical analysis for a chiral building block. While polarimetry can confirm the bulk stereochemical identity, it lacks the sensitivity to quantify small amounts of the undesired enantiomer[10]. Chiral HPLC provides direct separation of the D- and L-enantiomers, allowing for precise quantification of enantiomeric excess (% ee)[2][]. The separation is achieved by exploiting the differential interactions of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including protected amino acid derivatives[]. Normal-phase chromatography (using non-polar mobile phases like hexane/isopropanol) often provides the best selectivity for this type of separation.
Caption: A typical workflow for enantiomeric purity analysis using Chiral HPLC.
Protocol: Chiral HPLC for Enantiomeric Purity
-
Instrumentation & Conditions:
-
System: HPLC with UV detector.
-
Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H), 4.6 mm x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Sample Preparation:
-
Test Sample: Prepare a solution of this compound at ~0.5 mg/mL in the mobile phase.
-
Racemic Standard: Prepare a solution of Boc-DL-tryptophanol at ~0.5 mg/mL to confirm the elution order and calculate resolution.
-
-
Analysis and Data Interpretation:
-
Inject the racemic standard to determine the retention times of both the D- and L-enantiomers and ensure the resolution between the two peaks is >1.5.
-
Inject the test sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas:
-
% ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
-
Acceptance Criteria: For pharmaceutical use, the enantiomeric excess should be very high, typically >99.5% ee.
-
Method Validation Principles
Any analytical method intended for quality control in a regulated environment must be validated to ensure it is fit for its intended purpose[]. The validation process establishes, through documented evidence, that the procedure consistently produces a result that meets pre-determined specifications and quality attributes[13]. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R2)[14] and include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (includes repeatability and intermediate precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Conclusion
The comprehensive characterization of this compound is a critical, multi-step process that relies on the synergistic use of orthogonal analytical techniques. HPLC provides robust quantification of chemical purity, while NMR and MS offer definitive structural confirmation. Crucially, Chiral HPLC delivers the precise measurement of enantiomeric purity, a non-negotiable requirement for materials used in chiral drug synthesis. The protocols and insights provided in this guide establish a framework for the rigorous quality control of this important synthetic building block, ensuring the integrity of the downstream drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N(alpha)-Boc-D-tryptophanol, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc- D -Trp-OH = 98.0 TLC 5241-64-5 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. ema.europa.eu [ema.europa.eu]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Boc-D-tryptophanol
Abstract
This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Boc-D-tryptophanol purity. This compound is a critical chiral building block in the synthesis of peptide-based therapeutics and other complex organic molecules. Its purity, particularly concerning process-related impurities and enantiomeric integrity, is paramount for ensuring the quality and efficacy of the final product. This document provides a comprehensive protocol, from method development rationale to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, making it an invaluable resource for researchers, scientists, and quality control professionals in the pharmaceutical and biotechnology industries.
Introduction: The Critical Role of this compound Purity
This compound ((R)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate) is an essential N-protected amino alcohol utilized extensively in peptide synthesis and drug development.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise peptide chain elongation.[1] The 'D' stereochemistry is often intentionally incorporated into peptide drug candidates to enhance their stability against enzymatic degradation, thereby improving their in-vivo half-life.
Given its role as a fundamental building block, the purity of this compound directly impacts the impurity profile of the resulting peptide or drug substance. Potential impurities can arise from the starting materials (e.g., L-tryptophanol), the synthesis process (e.g., unreacted starting materials, by-products), or degradation (e.g., oxidation of the indole ring). Therefore, a reliable and validated analytical method is required to ensure the identity, purity, and quality of this compound. This application note describes a stability-indicating RP-HPLC method capable of separating this compound from its potential impurities.
Method Development Rationale: A Scientific Approach to Separation
The development of this HPLC method was guided by the physicochemical properties of this compound and its potential impurities. A reversed-phase approach was selected due to its wide applicability and ability to separate compounds with varying polarities.
-
Stationary Phase Selection: A C18 (octadecylsilane) stationary phase was chosen for its hydrophobic character, which provides good retention for the relatively non-polar this compound molecule. The indole ring and the Boc group contribute significantly to its hydrophobicity.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic modifier (acetonitrile) was employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Aqueous Phase: A low pH mobile phase, buffered with phosphate and containing a small amount of acid (e.g., phosphoric acid), was chosen to suppress the ionization of any residual carboxylic acid impurities and to ensure sharp, symmetrical peaks.
-
Organic Phase: Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.
-
-
Detection: The indole chromophore in tryptophan derivatives exhibits strong UV absorbance, making UV detection a suitable and sensitive choice.[2] A detection wavelength of 220 nm was selected to ensure the detection of both the analyte and potential impurities that may lack the strong absorbance at higher wavelengths.
This systematic approach to method development is in line with principles outlined in authoritative guides from organizations like the United States Pharmacopeia (USP) and leading chromatography manufacturers.[2][3][4][5]
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
This compound reference standard
-
This compound sample for analysis
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A: Dissolve an appropriate amount of KH₂PO₄ in HPLC-grade water to achieve a 25 mM concentration. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare as described for the Standard Solution.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Specificity (Impurity Profiling)
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The specificity of this method was demonstrated by its ability to separate this compound from its potential impurities.
Potential Impurities:
-
Starting Material: Unreacted D-tryptophanol.
-
Enantiomeric Impurity: Boc-L-tryptophanol.
-
Synthesis By-products: Di-Boc-D-tryptophanol (over-reaction), and potential by-products from the Boc-anhydride reagent.
-
Degradation Products: Oxidation products of the indole ring, such as kynurenine derivatives.
The developed gradient method is designed to provide sufficient resolution between the main this compound peak and these potential impurities. A chiral HPLC method would be required for the specific quantification of the enantiomeric impurity.
Figure 1: Potential sources of impurities in this compound.
Linearity and Range
The linearity of the method was evaluated by analyzing a series of solutions of this compound reference standard at five different concentrations ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). The peak area response was plotted against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Range | 0.25 - 0.75 mg/mL | 80 - 120% of nominal |
Accuracy (Recovery)
The accuracy of the method was determined by analyzing a sample of known concentration (placebo) spiked with the this compound reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.
| Spiked Level | Mean Recovery (%) | Acceptance Criteria |
| 80% | 99.8% | 98.0 - 102.0% |
| 100% | 100.5% | 98.0 - 102.0% |
| 120% | 101.2% | 98.0 - 102.0% |
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day. The relative standard deviation (RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assessment was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method.
| Precision | Result (RSD %) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
| Parameter | Result |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
System Suitability
To ensure the performance of the chromatographic system, system suitability parameters are checked before each analytical run. A standard solution is injected five times, and the following parameters are monitored:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area (n=5) | ≤ 2.0% |
Workflow and Data Analysis
Figure 2: Workflow for the HPLC analysis of this compound purity.
The percentage purity of the this compound sample is calculated using the following external standard formula:
% Purity = (Areasample / Areastd) * (Concstd / Concsample) * 100
Where:
-
Areasample is the peak area of this compound in the sample chromatogram.
-
Areastd is the average peak area of this compound from the standard injections.
-
Concstd is the concentration of the standard solution.
-
Concsample is the concentration of the sample solution.
Conclusion
This application note provides a detailed and scientifically sound RP-HPLC method for the determination of this compound purity. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in a regulated environment. The comprehensive validation data demonstrates that this method is robust and reliable for ensuring the quality of this compound, a critical raw material in the pharmaceutical industry.
References
Application Note: Boc-D-tryptophanol as a Molecular Probe for Interrogating Tryptophan Metabolism
Audience: Researchers, scientists, and drug development professionals in immunology, oncology, and neurobiology.
Abstract: The metabolism of the essential amino acid L-tryptophan is a critical regulatory nexus in health and disease. Over 95% of free tryptophan is catabolized through the kynurenine pathway, initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[1][2] Dysregulation of this pathway is a hallmark of various pathologies, including cancer, neurodegenerative disorders, and chronic infections, making it a prime target for therapeutic intervention.[3][4][5] Boc-D-tryptophanol, a synthetic amino acid derivative, serves as a valuable research tool for dissecting the role of IDO1 in these processes. This document provides a detailed guide to its mechanism of action and application, complete with validated protocols for in vitro and analytical studies.
Scientific Principle and Mechanism of Action
Tryptophan metabolism bifurcates into two primary routes: the serotonin pathway, producing neurotransmitters, and the kynurenine pathway, which generates a cascade of immunomodulatory and neuroactive metabolites.[2][6][7] In inflammatory conditions or within a tumor microenvironment, the expression of IDO1 is dramatically upregulated by cytokines like interferon-gamma (IFN-γ).[3][7] IDO1 catalyzes the oxidative cleavage of L-tryptophan's indole ring to produce N-formylkynurenine, which is rapidly converted to kynurenine.
This enzymatic activity has two profound consequences:
-
Tryptophan Depletion: The local depletion of tryptophan starves immune cells, particularly T lymphocytes, inducing a state of anergy or apoptosis and thereby suppressing the anti-tumor immune response.[3]
-
Kynurenine Accumulation: The buildup of kynurenine and its downstream metabolites (e.g., kynurenic acid, quinolinic acid) actively suppresses immune function and can have neurotoxic or neuroprotective effects depending on the context.[3][8][9]
This compound is a derivative of D-tryptophan, the enantiomer of the natural substrate L-tryptophan. It acts as a competitive inhibitor of IDO1.[][11] The "Boc" (tert-butyloxycarbonyl) protecting group enhances its stability and cellular uptake.[12] By binding to the active site of the IDO1 enzyme, it prevents the metabolism of L-tryptophan, thereby blocking both tryptophan depletion and kynurenine production. This makes it an excellent tool for studying the functional consequences of IDO1 inhibition in various biological systems.
Diagram: Tryptophan Metabolism and IDO1 Inhibition
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for this compound.
References
- 1. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the kynurenine pathway in cardiovascular disease [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 8. vjneurology.com [vjneurology.com]
- 9. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
Application Notes & Protocols: Synthesis of Bioactive Molecules with Boc-D-Tryptophanol
Introduction: The Strategic Importance of Boc-D-Tryptophanol in Medicinal Chemistry
In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, stereochemically defined molecules with specific biological activities. Among these, N-α-tert-butyloxycarbonyl-D-tryptophanol (this compound) has emerged as a particularly valuable synthon. Its D-configuration is often crucial for enhancing peptide stability against enzymatic degradation and for achieving desired receptor binding affinities, which can differ significantly from their L-enantiomer counterparts.
The this compound scaffold, comprising the sterically demanding and acid-labile Boc protecting group, a chiral center, and the nucleophilic indole side chain, offers a unique combination of chemical handles. This allows for its versatile incorporation into a diverse array of bioactive molecules, ranging from peptide-based therapeutics to complex indole alkaloids.[1][2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound in key synthetic applications. We will delve into the causality behind experimental choices, provide validated protocols, and offer expert insights to navigate common synthetic challenges.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning, execution, and purification.
| Property | Value | Source |
| Synonyms | Boc-D-Trp-OH, N-alpha-Boc-D-tryptophan | [4] |
| CAS Number | 5241-64-5 | [4] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | - |
| Molecular Weight | 304.34 g/mol | - |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 118-123 °C | [1] |
| Solubility | Soluble in methanol, DMF, DCM, THF | [1] |
| Optical Rotation | [α]D²³ = +54 ± 2º (c=2.0 in AcOH) | [1] |
Core Synthetic Application I: Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone in the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy for Solid-Phase Peptide Synthesis (SPPS). This strategy relies on graduated acid lability: the temporary Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable, benzyl-based side-chain protecting groups are cleaved only at the final step with a strong acid like hydrogen fluoride (HF).[5][6][7]
The Rationale Behind the Boc/Bzl Strategy
The primary advantage of the Boc/Bzl strategy, particularly for complex or lengthy peptides, is its robustness and the potential for superior results due to in situ neutralization protocols that can minimize peptide aggregation.[5] The D-tryptophan residue is incorporated to enhance biological half-life or to probe specific receptor interactions.
Workflow for Boc-SPPS Cycle
The synthesis follows a cyclical process of deprotection, neutralization, and coupling for each amino acid added to the peptide chain anchored on a solid support resin.
Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Manual Boc-SPPS of a Model Tripeptide (e.g., Ala-D-Trp-Gly)
This protocol details the synthesis on a Merrifield resin, which will yield a peptide acid upon final cleavage.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 mmol/g)
-
Boc-Gly-OH, Boc-D-Trp-OH, Boc-L-Ala-OH
-
Cesium Carbonate (Cs₂CO₃)
-
Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Scavengers for cleavage (e.g., Anisole, Dithioethane (DTE))
-
Hydrogen Fluoride (HF) - EXTREME CAUTION REQUIRED
Step 1: Resin Preparation and First Amino Acid Attachment (Loading)
-
Resin Swelling: Place 1.0 g of Merrifield resin in a reaction vessel. Add 10 mL of DCM and allow it to swell for 1 hour with gentle agitation. Drain the solvent.[7]
-
Cesium Salt Formation: Dissolve Boc-Gly-OH (2.5 mmol) in an ethanol/water mixture. Neutralize to pH 7.0 with an aqueous solution of Cs₂CO₃. Lyophilize to obtain the Boc-Gly-Cs salt.[8]
-
Attachment: Dissolve the Boc-Gly-Cs salt in 10 mL of DMF and add it to the swollen resin. Heat the mixture at 50°C for 24 hours.[8]
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1) (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Step 2: Peptide Chain Elongation (One Cycle for Boc-D-Trp-OH)
-
Nα-Boc Deprotection:
-
Neutralization:
-
Coupling (Boc-D-Trp-OH):
-
In a separate vial, dissolve Boc-D-Trp-OH (2.0 mmol) and HBTU (2.0 mmol) in 8 mL of DMF.
-
Add the activation mixture to the neutralized resin.
-
Add DIEA (4.0 mmol) to the reaction vessel and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free primary amine is absent).
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
Step 3: Repeat Elongation Cycle for Boc-L-Ala-OH
-
Repeat the deprotection, neutralization, and coupling steps as described in Step 2, using Boc-L-Ala-OH.
Step 4: Final Cleavage and Deprotection WARNING: This step involves Hydrogen Fluoride (HF), a highly toxic and corrosive acid. It must be performed in a specialized, dedicated apparatus by trained personnel with appropriate safety precautions.
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the resin in the HF apparatus reaction vessel. Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap reactive cations generated during cleavage, which can otherwise modify the tryptophan indole ring.[10]
-
Cool the vessel to -5 to 0°C.
-
Distill HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by evaporation under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Core Synthetic Application II: Diastereoselective Alkaloid Synthesis
This compound is an excellent chiral precursor for the synthesis of complex indole alkaloids, such as tryptolines and β-carbolines, which form the core of many pharmacologically active natural products. The Pictet-Spengler reaction is a powerful method for constructing the tetrahydro-β-carboline skeleton.[11]
The Pictet-Spengler Reaction: Mechanism and Stereocontrol
The reaction involves the condensation of a β-arylethylamine (in this case, derived from this compound) with an aldehyde or ketone, followed by an acid-catalyzed electrophilic cyclization.[11][12] The inherent chirality of this compound allows for diastereoselective cyclization, where the stereochemistry at the C3 position directs the formation of a new stereocenter at the C1 position. The choice of acid catalyst and reaction conditions (kinetic vs. thermodynamic control) can influence the cis/trans diastereomeric ratio of the product.[11][13]
Caption: Mechanism of the Pictet-Spengler reaction for β-carboline synthesis.
Protocol 2: Diastereoselective Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol describes a general procedure for the reaction of a Boc-D-tryptophan derivative with an aldehyde.
Materials:
-
Boc-D-tryptophan methyl ester (or other suitable derivative)
-
Aldehyde (e.g., Piperonal)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃, saturated aqueous solution)
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reactant Setup: Dissolve Boc-D-tryptophan methyl ester (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Initiation: Cool the solution to 0°C in an ice bath. Add TFA (5.0 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction conditions, particularly the strength of the acid, can favor either the kinetically formed cis-isomer or the thermodynamically more stable trans-isomer upon epimerization.[11]
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric products. Characterize the stereochemistry using NMR techniques (e.g., NOESY).
Key Ancillary Protocol: N-Boc Deprotection
The removal of the Boc group is a fundamental step in many synthetic sequences. While 50% TFA in DCM is standard in SPPS, other conditions may be required in solution-phase synthesis to accommodate sensitive functional groups elsewhere in the molecule.
Protocol 3: General N-Boc Deprotection in Solution Phase
Method A: Trifluoroacetic Acid (TFA)
-
Dissolve the Boc-protected compound (1.0 mmol) in DCM (5 mL).
-
Add an excess of TFA (10-20 equivalents, ~1-2 mL) at room temperature.[14][15] The reaction is typically rapid (15-60 minutes).
-
Monitor by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).
-
The product is typically obtained as a TFA salt, which can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) during aqueous workup.
Method B: Hydrochloric Acid (HCl) in Dioxane/Methanol
-
Dissolve the Boc-protected compound (1.0 mmol) in a minimal amount of methanol or ethyl acetate.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).
-
Stir at room temperature for 1-4 hours.[16]
-
Monitor by TLC.
-
Upon completion, the solvent can be evaporated to yield the hydrochloride salt of the amine, or the mixture can be neutralized and worked up as described above.
Troubleshooting and Expert Insights
-
Tryptophan Side Reactions: The indole nucleus of tryptophan is susceptible to oxidation and alkylation by carbocations (e.g., tert-butyl cations) generated during Boc deprotection.[5][10] Insight: Always include scavengers like dithioethane (DTE), thioanisole, or phenol in cleavage cocktails for Boc-SPPS to protect the tryptophan residue.[10][17]
-
Racemization: While generally low, some degree of racemization can occur during the activation/coupling step in peptide synthesis. Insight: Use of additives like HOBt or employing coupling reagents like HATU or HBTU can suppress racemization. Pre-activation times should be minimized.
-
Pictet-Spengler Stereoselectivity: Achieving high diastereoselectivity can be challenging. Insight: The stereochemical outcome is highly dependent on the substrate, aldehyde, and reaction conditions. Screening different acid catalysts (e.g., TFA, TsOH, HCl) and temperatures is often necessary to optimize for the desired diastereomer.[13] For some substrates, 'matched' and 'mismatched' pairings between the tryptophan derivative and a chiral aldehyde can dictate the stereochemical outcome.[18]
Conclusion
This compound is a powerful and versatile chiral building block that provides a gateway to a wide range of bioactive molecules. Its strategic application in solid-phase peptide synthesis enables the creation of stabilized, D-amino acid-containing peptides, while its use in diastereoselective reactions like the Pictet-Spengler condensation allows for the efficient construction of complex alkaloid scaffolds. By understanding the underlying chemical principles and adhering to validated protocols, researchers can effectively harness the synthetic potential of this invaluable compound to advance the frontiers of medicinal chemistry and drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Boc-D-tryptophanol [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 10. peptide.com [peptide.com]
- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Amine Protection / Deprotection [fishersci.co.uk]
- 15. jk-sci.com [jk-sci.com]
- 16. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 17. chempep.com [chempep.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of Boc-D-Tryptophanol in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-tryptophanol. As a scientist with extensive field experience, I've structured this guide to not only provide solutions but to also explain the underlying chemical principles driving these side reactions. Our goal is to empower you with the knowledge to troubleshoot effectively and proactively design more robust synthetic strategies.
I. Frequently Asked Questions (FAQs): The First Line of Defense
Here, we address the most common issues observed during the synthesis of peptides containing this compound.
Question 1: After TFA cleavage of my peptide, my mass spectrometry results show a +56 Da adduct on my tryptophan-containing peptide. What is this modification?
This is a classic case of tert-butylation of the tryptophan indole ring. During the trifluoroacetic acid (TFA)-mediated deprotection of the Boc group, a reactive tert-butyl cation is generated.[1] The electron-rich indole side chain of tryptophan is highly susceptible to electrophilic attack by this cation, leading to the formation of a tert-butyl-tryptophan adduct.
Causality: The indole ring of tryptophan is a nucleophile, making it a prime target for carbocations generated during acidolysis. This side reaction is particularly prevalent in Boc-based Solid Phase Peptide Synthesis (SPPS) due to the repeated exposure to TFA.[1]
Question 2: My final peptide product is showing a yellowish or brownish color and contains multiple unexpected peaks in the HPLC chromatogram. What could be the cause?
This observation strongly suggests oxidation of the tryptophan residue. The indole ring is sensitive to oxidation, which can be initiated by atmospheric oxygen, especially under acidic conditions, or by reactive oxygen species.[2][3] This can lead to a variety of byproducts, including N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia), contributing to the discoloration and chromatographic complexity.[4]
Causality: The pyrrole moiety of the indole ring is electron-rich and thus easily oxidized.[4] Factors like prolonged exposure to air, the presence of metal ions, and light can accelerate this degradation.[3]
Question 3: I've noticed a significant loss of my target peptide and the appearance of a byproduct with a mass corresponding to an adduct from my resin linker. What is happening?
You are likely observing alkylation of the tryptophan indole nucleus by the resin linker . This is a known side reaction, particularly when using linkers like the Wang resin.[5] During TFA cleavage, carbocations can be generated from the linker, which then alkylate the indole ring.
Causality: Similar to tert-butylation, this is an electrophilic substitution reaction on the indole ring. The specific linker chemistry and the position of the tryptophan residue in the peptide sequence can influence the extent of this side reaction.[5]
II. Troubleshooting Guides: From Problem to Protocol
This section provides systematic approaches to diagnose and resolve the side reactions discussed above.
Troubleshooting Workflow: Diagnosing Tryptophan Side Reactions
To effectively troubleshoot, a logical diagnostic workflow is essential. The following diagram outlines the steps to identify the specific side reaction occurring in your synthesis.
Caption: A logical workflow for diagnosing common tryptophan side reactions.
Guide 1: Mitigating Tert-Butylation of the Tryptophan Indole Ring
Protocol: Implementation of Scavengers in the TFA Cleavage Cocktail
The most effective way to prevent tert-butylation is to "scavenge" the reactive tert-butyl cations before they can react with the tryptophan residue.[6]
Step-by-Step Methodology:
-
Prepare the Cleavage Cocktail: Instead of using 100% TFA, prepare a cleavage cocktail containing scavengers. A common and effective cocktail is:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water (H₂O)
-
2.5% Triisopropylsilane (TIS)
-
-
Perform the Cleavage:
-
Add the cleavage cocktail to the resin-bound peptide.
-
Gently agitate at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and other protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Analyze the Product: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and analyze by HPLC and mass spectrometry to confirm the absence of the +56 Da adduct.
Causality of the Solution: Triisopropylsilane (TIS) is a highly effective scavenger. Its mechanism of action involves the reduction of the tert-butyl cation to isobutane, a volatile and non-reactive gas. Water can also act as a scavenger by protonating the cation.
| Scavenger Cocktail | Efficacy in Preventing Tert-Butylation | Reference |
| 100% TFA | Low | [1] |
| 95% TFA / 5% H₂O | Moderate | [6] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | High | [6] |
| 95% TFA / 5% Thioanisole | Moderate to High | [6] |
Guide 2: Preventing Oxidation of the Tryptophan Side Chain
Protocol: Use of Indole Protecting Groups and Antioxidant Scavengers
Protecting the indole nitrogen with an electron-withdrawing group can decrease its susceptibility to oxidation.[7] Additionally, including antioxidants in the cleavage cocktail is beneficial.
Step-by-Step Methodology (Preventative):
-
During Synthesis:
-
Consider using Boc-D-Trp(For)-OH, where the indole nitrogen is protected with a formyl group.[8] This group is typically stable during synthesis and can be removed during the final cleavage.
-
Alternatively, the Boc group can be used for indole protection (Boc-D-Trp(Boc)-OH), offering good protection against acid-catalyzed side reactions.[9][10]
-
-
During Cleavage:
-
Prepare a cleavage cocktail containing an antioxidant scavenger such as 1,2-ethanedithiol (EDT). A recommended cocktail is:
-
94% TFA
-
2.5% Water
-
2.5% EDT
-
1% TIS
-
-
Perform the cleavage as described in Guide 1, but minimize exposure to air and light. Purging the reaction vessel with an inert gas like argon or nitrogen is recommended.
-
Causality of the Solution: The formyl or Boc group on the indole nitrogen reduces the electron density of the indole ring, making it less prone to oxidation.[7][11] EDT acts as a radical scavenger, quenching reactive oxygen species that could initiate oxidation.
Guide 3: Avoiding Linker-Based Alkylation
Protocol: Indole Protection and Linker Selection
This side reaction is best addressed through a combination of indole protection and careful selection of the solid support.
Step-by-Step Methodology (Preventative):
-
Indole Protection: As with preventing oxidation, using an indole-protected tryptophan derivative like Boc-D-Trp(For)-OH or Boc-D-Trp(Boc)-OH is highly recommended.[8][10] The protecting group sterically hinders and electronically deactivates the indole ring, reducing its nucleophilicity.
-
Resin Selection: If linker-based alkylation is a persistent issue, consider using a resin with a more stable linker, such as the 2-chlorotrityl chloride (2-CTC) resin for the synthesis of protected peptide fragments or if the C-terminus is not an amide. The cleavage from 2-CTC resin can be performed under milder acidic conditions, which generates fewer linker-derived carbocations.
Causality of the Solution: Indole protection directly addresses the reactivity of the tryptophan side chain. Choosing a more acid-stable linker minimizes the source of the alkylating carbocations.
III. Advanced Considerations and Preventative Strategies
The Role of Indole Protection
While it adds a cost to the starting material, the use of indole-protected this compound is often the most robust preventative measure against a multitude of side reactions.
Caption: Indole protection as a central strategy to prevent multiple side reactions.
Final Cleavage Cocktail Selection Guide
The composition of your cleavage cocktail should be tailored to the specific amino acids present in your peptide sequence.
| Sensitive Residue(s) | Recommended Scavenger(s) | Rationale |
| Trp | TIS, EDT | TIS scavenges carbocations; EDT is an antioxidant.[6] |
| Met | Thioanisole, DMS | Prevents S-alkylation and reduces methionine sulfoxide.[6] |
| Cys | EDT | Prevents reattachment of protecting groups and scavenges carbocations.[6] |
| Tyr | TIS, Anisole | Prevents alkylation of the phenolic ring.[6] |
A Note on Scientific Rigor: Always perform a small-scale test cleavage and analyze the crude product before committing your entire batch of resin. This self-validating step can save significant time and resources.
IV. References
-
A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science. 5
-
Scavengers for Boc deprotection to prevent side product formation. Benchchem. 6
-
Post-Synthetic Functionalization of Tryptophan Protected Peptides Sequences through Indole (C-2) Photocatalytic Alkylation. ResearchGate. 12
-
Oxidative Modification of Tryptophan-Containing Peptides. ACS Combinatorial Science. 13
-
Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications (RSC Publishing). 14
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed. 15
-
Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. PMC - NIH. 16
-
Oxidative Modification of Tryptophan-Containing Peptides. PubMed. 17
-
Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. ResearchGate. 18
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found]. 1
-
Prevention of Tryptophan Oxidation During Iodination of Tyrosyl Residues in Peptides. ResearchGate. 7
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. Tetrahedron Letters. --INVALID-LINK--
-
Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. 11
-
Amino Acid Derivatives for Peptide Synthesis. [No Source Found]. 8
-
Peptide Oxidation/Reduction Side Reactions. ResearchGate. 2
-
Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures. Google Patents. 9
-
Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. PubMed. 4
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate. 10
-
Reactivity and degradation products of tryptophan in solution and proteins. PubMed. 3
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxidative Modification of Tryptophan-Containing Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Racemization of Boc-D-Tryptophanol
Welcome to the technical support center for addressing challenges related to the racemization of Boc-D-tryptophanol during coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical integrity issues in their peptide synthesis workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the chiral purity of your valuable compounds.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process by which a chirally pure compound, such as an L- or D-amino acid, is converted into a mixture of both enantiomers (L and D forms). In peptide synthesis, this loss of stereochemical integrity is a significant side reaction that can occur during the activation and coupling of amino acids, leading to the formation of diastereomeric peptides that are often difficult to separate and can have altered biological activity.[1]
Q2: Why is this compound particularly susceptible to racemization?
A: While all amino acids (except glycine) can racemize, those with electron-withdrawing groups on the side chain can be more susceptible. However, the primary factor for racemization is the activation of the carboxyl group for amide bond formation.[1][2] The process can proceed through two main mechanisms: direct enolization or, more commonly, the formation of a 5(4H)-oxazolone intermediate.[3] This intermediate has an acidic proton at the chiral center, which can be easily removed by a base, leading to a loss of stereochemistry.
Q3: What are the primary factors that promote racemization during coupling?
A: Several factors can influence the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. Highly reactive reagents can promote the formation of the problematic oxazolone intermediate.[2]
-
Base: The presence and strength of the base used in the coupling reaction can significantly increase racemization by facilitating the abstraction of the alpha-proton.[3]
-
Temperature: Higher reaction temperatures can accelerate the rate of racemization.[3]
-
Solvent: The polarity of the solvent can also play a role in the stability of the intermediates involved in racemization.[3]
-
Pre-activation Time: Longer pre-activation times before the addition of the amine component can lead to increased levels of the racemized product.[4]
II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses specific problems you might encounter and provides actionable solutions.
Problem 1: My final peptide product shows a significant diasteriomeric impurity corresponding to the L-tryptophanol isomer.
Possible Cause: The coupling conditions for this compound were too harsh, leading to significant racemization.
In-depth Analysis: The most likely culprit is the combination of your coupling reagent and the base used. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1] The addition of a tertiary base, especially one with low steric hindrance, can exacerbate the problem by readily abstracting the alpha-proton from the activated intermediate.[3]
Solutions:
-
Incorporate Additives: The most effective way to suppress racemization with carbodiimide reagents is to use additives like 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][5] These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial intermediate.[6]
-
Change Your Coupling Reagent: Consider using a phosphonium or uronium salt-based coupling reagent that is known for lower racemization potential, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[7]
-
Optimize Base Selection: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in the minimum necessary stoichiometric amount.[1] In some cases, weaker bases like N-methylmorpholine (NMM) may be preferable.[1]
-
Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.[1]
Problem 2: I'm using a recommended low-racemization coupling reagent and additives, but still observe epimerization.
Possible Cause: Sub-optimal reaction setup, extended pre-activation, or issues with the quality of reagents.
In-depth Analysis: Even with the right reagents, procedural details matter. Allowing the this compound to sit in the activation mixture for an extended period before adding the amine component can lead to a buildup of the racemization-prone oxazolone intermediate.[4] Additionally, the purity of your solvents and reagents, particularly the presence of basic impurities, can contribute to unexpected side reactions.
Solutions:
-
Adopt an In Situ Activation Protocol: Mix the this compound, coupling reagent, and additive together, and then immediately add this mixture to your amine component. This minimizes the time the activated amino acid exists before it can react to form the peptide bond.
-
Verify Reagent Quality: Ensure your solvents (e.g., DMF, NMP) are of high purity and anhydrous. Use freshly opened or properly stored coupling reagents and additives.
-
Protect the Indole Side Chain: In some cases, side reactions involving the tryptophan indole ring can occur. Using a formyl protecting group on the indole nitrogen (Boc-D-Trp(For)-OH) can prevent these side reactions and may indirectly influence the electronic environment around the chiral center.[8] This protecting group is typically removed during the final cleavage from the resin.[8]
III. Protocols for Minimizing Racemization
Here are detailed protocols for coupling this compound with a focus on preserving stereochemical integrity.
Protocol 1: DIC/Oxyma Mediated Coupling
This protocol is a robust and modern alternative to the classic DIC/HOBt, offering high efficiency with minimal racemization and avoiding the use of potentially explosive HOBt.[9]
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) (if coupling to an amine salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq.) and Oxyma (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.0 eq.) to the solution and stir for 2-3 minutes.
-
In a separate vessel, dissolve the amine component (e.g., peptide-resin with a free N-terminus) in anhydrous DMF. If the amine is a hydrochloride or TFA salt, add DIPEA (1.0 eq.).
-
Add the activated this compound solution to the amine component.
-
Allow the reaction to proceed at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a ninhydrin test.
-
Wash the resin thoroughly with DMF, DCM, and isopropanol.
Protocol 2: Pre-formed HOBt Active Ester Coupling
This method is a classic for minimizing racemization, especially in solution-phase synthesis.
Materials:
-
This compound
-
1-Hydroxybenzotriazole (HOBt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or DIC
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Dissolve this compound (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C.
-
Add a solution of DCC or DIC (1.0 eq.) in DCM or DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
If using DCC, filter off the DCU precipitate under an inert atmosphere.
-
Add the resulting solution containing the Boc-D-Trp-OBt active ester to your amine component.
-
Stir the reaction at room temperature until completion.
IV. Data and Visualizations
Table 1: Relative Racemization Risk of Common Coupling Systems
| Coupling Reagent System | Additive | Base | Relative Racemization Risk | Key Considerations |
| DIC / DCC | None | DIPEA / NMM | High | Not recommended for sensitive amino acids without an additive.[1] |
| DIC / DCC | HOBt / HOAt | DIPEA / NMM | Low | HOBt and HOAt are highly effective at suppressing racemization but can be explosive.[1] |
| DIC / DCC | Oxyma | DIPEA / NMM | Very Low | A safer and highly effective alternative to HOBt/HOAt.[9] |
| HBTU / HATU | Internal | DIPEA / NMM | Low-Medium | Generally low racemization, but the presence of base is required, which can be a factor.[7] |
| DEPBT | None | DIPEA | Very Low | Excellent for fragment coupling and minimizing racemization, even with sensitive residues.[7] |
Diagrams
V. References
-
Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from 6
-
MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from 3
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from 5
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 1
-
ACS Publications. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from 4
-
Nature. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from 2
-
Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Retrieved from 7
-
Suzhou Highfine Biotech. (2025). New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents. Retrieved from 9
-
Google Patents. (n.d.). Process for the synthesis of a peptide having a trp residue. Retrieved from 8
References
- 1. bachem.com [bachem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 9. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
Technical Support Center: Purification of Peptides Containing Boc-D-Tryptophanol
Welcome to the technical support center for the purification of synthetic peptides incorporating Boc-D-tryptophanol. This guide is designed for researchers, chemists, and drug development professionals who encounter specific challenges associated with this unique amino acid derivative. The bulky, hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group, combined with the chemical sensitivity of the tryptophan indole side chain, presents a distinct set of hurdles in achieving high purity.
This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities. We will explore the causality behind common purification issues and offer validated protocols to ensure reproducible success.
Understanding the Core Challenges
The purification of peptides containing this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often complicated by several key factors rooted in the molecule's structure:
-
Increased Hydrophobicity : The Boc group is significantly hydrophobic, which drastically increases the overall non-polarity of the peptide.[1] This can lead to strong retention on C18 columns, requiring high concentrations of organic solvent for elution, which in turn may cause solubility issues.[1][2]
-
Aggregation Tendency : The combined hydrophobicity of the Boc group and the tryptophan side chain can promote intermolecular aggregation.[2][3] Aggregation leads to poor peak shape (broadening or tailing) during HPLC and can result in low recovery.[4]
-
Indole Side-Chain Reactivity : The electron-rich indole ring of tryptophan is highly susceptible to modification. During the final acid-mediated cleavage step (e.g., with TFA), carbocations generated from the cleavage of other protecting groups can alkylate the tryptophan side chain, leading to impurities with a mass increase of +56 Da (tert-butylation).[5][6]
-
On-Resin Modifications : In Boc-based solid-phase peptide synthesis (SPPS), the indole nitrogen is often protected (e.g., with a formyl group, For) to prevent side reactions.[7][8] Incomplete removal of this protecting group prior to purification results in a significant impurity that can be difficult to separate.[9]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing poor solubility in my initial HPLC mobile phase (0.1% TFA in water)?
A1: This is a common issue stemming from the high hydrophobicity imparted by both the Boc group and the tryptophan residue.[1][3] Peptides with a high proportion of non-polar amino acids have limited solubility in purely aqueous solutions.[10] The peptide's isoelectric point (pI) is also a critical factor; solubility is often lowest at the pI.[3]
-
Recommendation: Start by dissolving the crude peptide in a minimal amount of a stronger organic solvent like DMSO, DMF, or acetonitrile (ACN), and then slowly dilute it with your aqueous mobile phase (Solvent A).[1][2] For peptides that are basic, dissolving in a dilute acidic solution (like 1% acetic acid) can improve solubility by ensuring the peptide carries a net positive charge.[4] Brief sonication can also help break up aggregates, but should be done in an ice bath to prevent sample heating.[2][10]
Q2: My main peak in the HPLC chromatogram is broad and tailing. What is the likely cause and how can I fix it?
A2: Peak tailing for this class of peptides is typically caused by a combination of factors:
-
Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.[4][11] This is especially true for basic peptides.
-
Aggregation: The peptide may be aggregating on the column, leading to broad peaks.[4]
-
Column Overload: Injecting too much sample can saturate the column, causing poor peak shape.[11][12]
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure your mobile phase contains at least 0.1% TFA. TFA acts as an ion-pairing agent, masking silanol interactions and improving peak shape.[11][13]
-
Reduce Sample Load: Decrease the amount of peptide injected onto the column.[4][11]
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak symmetry by reducing mobile phase viscosity and disrupting aggregation.[11]
-
Adjust Gradient Slope: A shallower gradient can often improve the resolution of broad or tailing peaks.[11]
-
Q3: My mass spectrometry analysis shows a significant impurity with a mass of +56 Da compared to my target peptide. What is this?
A3: This mass increase is the characteristic signature of tert-butylation of the tryptophan indole ring.[6] During final cleavage with strong acids like TFA, the Boc group is removed, generating a reactive tert-butyl cation. This electrophile can then attack the nucleophilic indole ring.[5]
-
Prevention during Synthesis: The most effective way to prevent this is by using "scavengers" in your cleavage cocktail. Scavengers are nucleophilic reagents that trap these reactive carbocations.[5] Common scavengers for protecting tryptophan include triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT).
Q4: I used Boc-D-Trp(For)-OH in my synthesis. How do I ensure the formyl group is completely removed before purification?
A4: The formyl (For) group is stable to the acidic conditions used for Boc deprotection during synthesis and must be removed in a separate step before the final cleavage from the resin.[8][9] Incomplete deformylation is a common source of impurities.
-
Protocol: A standard method involves treating the peptide-resin with a solution of 10% piperidine in DMF at 0°C for 2 hours.[8][14] It is crucial to wash the resin thoroughly with DMF and DCM after this step to remove all traces of piperidine before proceeding to the final acid cleavage.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the RP-HPLC purification of your this compound peptide.
| Problem | Possible Cause(s) | Suggested Solutions & Explanations |
| Low Peptide Recovery After Lyophilization | 1. Peptide Precipitation: The peptide is soluble in the high organic mobile phase but precipitates as the ACN is removed during lyophilization. 2. Irreversible Adsorption: The hydrophobic peptide binds strongly and irreversibly to the column matrix. | 1. Modify Collection: Collect fractions into tubes containing a small amount of a solubilizing agent like acetic acid or a different organic solvent (e.g., isopropanol).[4] 2. Column Cleaning: Ensure the column is rigorously cleaned and regenerated between runs according to the manufacturer's protocol. |
| Multiple, Poorly Resolved Peaks | 1. On-Column Aggregation: The peptide is aggregating during the separation process. 2. Co-eluting Impurities: Synthesis-related impurities (e.g., deletion sequences, incompletely deprotected peptides) have very similar hydrophobicity to the target peptide.[1] 3. Steep Gradient: The gradient is too steep, preventing effective separation. | 1. Adjust Mobile Phase: Add a small percentage of a different organic modifier like isopropanol to the mobile phase to disrupt aggregation. 2. Optimize Gradient: Employ a shallower gradient around the elution point of your target peptide to enhance resolution.[4] 3. Try a Different Stationary Phase: If a C18 column fails, a C8 or Phenyl-hexyl column may offer different selectivity and better separation.[4] |
| Peak Fronting | 1. Sample Overload: The injected sample mass or concentration is too high for the column capacity.[11] 2. Poor Solubility in Mobile Phase: The peptide is not fully dissolved at the point of injection.[11] 3. Incompatible Injection Solvent: The sample is dissolved in a solvent that is much stronger (more organic) than the initial mobile phase conditions. | 1. Reduce Injection Amount: Dilute your sample or inject a smaller volume.[11] 2. Ensure Complete Dissolution: Confirm the peptide is fully dissolved before injection. Consider filtering the sample through a 0.22 µm filter.[15] 3. Match Injection Solvent: Dissolve the sample in a solvent that is as weak as or weaker than the starting mobile phase conditions.[11] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification
This protocol provides a robust starting point for purifying a crude peptide containing this compound.
1. Crude Peptide Preparation:
- Following cleavage from the resin and precipitation (e.g., with cold diethyl ether), wash the crude peptide pellet thoroughly with cold ether to remove organic-soluble scavengers.[1]
- Air-dry the pellet to remove residual ether.
2. Sample Solubilization:
- Test solubility with a small aliquot first.
- Attempt to dissolve the crude peptide in a minimal volume of a suitable solvent. Start with 50% acetonitrile/water.[15] If insoluble, try adding a small amount of DMSO to the mixture and then diluting with Mobile Phase A.
- Filter the dissolved sample through a 0.45 µm syringe filter immediately before injection to remove particulates.[1]
3. HPLC System and Conditions:
- System: A preparative or semi-preparative HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 21.2 x 150 mm, 5 µm particle size, 100-300 Å pore size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[15][16]
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[15][16]
- Flow Rate: Appropriate for the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
- Detection: Monitor at 220 nm and 280 nm (for the tryptophan indole ring).
- Column Temperature: 40 °C.
4. Gradient Elution:
- Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 3 column volumes.
- Inject the filtered sample.
- Run a linear gradient optimized for your peptide. A typical starting gradient might be 5-65% Solvent B over 60 minutes. A shallower gradient slope (e.g., 0.5% B/min) is often beneficial for resolving closely eluting impurities.[11]
5. Fraction Collection and Analysis:
- Collect fractions across the main peak(s).
- Analyze the purity of each fraction using analytical HPLC and confirm the identity using mass spectrometry (LC-MS).[5]
- Pool the fractions that meet the desired purity level.
- Lyophilize the pooled fractions to obtain the final purified peptide powder.
Visualizations
Purification Workflow
Caption: General workflow for the purification of a synthetic peptide.
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for common peptide purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. hplc.eu [hplc.eu]
- 14. chempep.com [chempep.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Aggregation in Peptides with Boc-Amino Acids
Welcome to the Technical Support Center for managing peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during solid-phase peptide synthesis (SPPS), particularly when using Boc-protected amino acids.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and management of peptide aggregation during SPPS.
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: Peptide aggregation is the self-association of growing peptide chains on the solid support, leading to the formation of insoluble masses.[1][2] This phenomenon is primarily driven by intermolecular hydrogen bonding between peptide backbones, especially in sequences that can adopt stable secondary structures like β-sheets.[1] Aggregation is a significant issue in SPPS because it can lead to:
-
Incomplete Reactions: The aggregated peptide chains are poorly solvated, which hinders the access of reagents to the reactive sites. This results in incomplete deprotection and coupling steps.[1]
-
Low Yields: Failed couplings and deprotections lead to truncated or deletion sequences, significantly reducing the yield of the desired full-length peptide.[3]
-
Difficult Purification: The final cleaved product may be difficult to dissolve and purify due to the presence of closely related impurities and the aggregated nature of the desired peptide itself.[4]
Q2: Are certain amino acids or sequences more prone to aggregation?
A2: Yes, the propensity for aggregation is highly sequence-dependent. Hydrophobic sequences, particularly those containing consecutive residues like Val, Ile, Leu, and Phe, are more likely to aggregate.[1] Additionally, sequences that can form stable β-sheet structures are problematic. While difficult to predict with certainty, aggregation is less likely to be an issue before the fifth or sixth residue is added.[1]
Q3: How can I detect if my peptide is aggregating on the resin?
A3: Several on-resin and post-synthesis indicators can suggest aggregation:
-
Poor Resin Swelling: A noticeable decrease in the resin bed volume or a "clumpy" appearance indicates poor solvation of the peptide-resin complex.[1]
-
Slow or Incomplete Reactions: A positive Kaiser test (for free primary amines) after a coupling step or incomplete removal of the Boc protecting group are strong indicators of aggregation.[3]
-
Analytical HPLC of a Test Cleavage: Cleaving a small amount of peptide from the resin and analyzing it by HPLC can reveal a complex mixture of truncated and deletion sequences, which is a hallmark of aggregation-driven synthesis failure.
-
Difficulty in Dissolving the Final Product: If the lyophilized crude peptide is insoluble in standard aqueous or organic solvents, it is a strong indication that aggregation occurred during synthesis.[4]
Q4: What is the role of the Boc protecting group strategy in managing aggregation?
A4: The Boc (tert-butyloxycarbonyl) chemistry for SPPS can be advantageous for synthesizing "difficult" sequences prone to aggregation.[5][6] The repeated acidic treatments with trifluoroacetic acid (TFA) to remove the Boc group help to protonate the peptide backbone. This introduces positive charges that can disrupt intermolecular hydrogen bonds through electrostatic repulsion, thereby reducing aggregation.[6] In contrast, the milder basic conditions used for Fmoc deprotection do not offer this advantage.[4]
II. Troubleshooting Guide: A Problem-Solution Approach
This guide provides specific troubleshooting advice for common aggregation-related issues encountered during Boc-SPPS.
Issue 1: Incomplete Coupling (Positive Kaiser Test)
You've performed a coupling step, but the Kaiser test remains positive, indicating unreacted free amines.
This is a classic sign of on-resin aggregation, where the aggregated peptide chains are preventing the activated amino acid from reaching the N-terminus of the growing peptide.
Troubleshooting Steps:
| Solution | Mechanism of Action | Detailed Protocol |
| Recouple with a Stronger Activation Method | Increases the reactivity of the incoming amino acid to overcome the steric hindrance imposed by aggregation. | 1. After the initial coupling, wash the resin with DMF. 2. Prepare a fresh solution of the Boc-amino acid (3-4 equivalents) and a more potent activating agent like HBTU or HATU (3-4 equivalents) in DMF. 3. Add the activation mixture to the resin, followed by DIEA (6-8 equivalents). 4. Allow the reaction to proceed for 1-2 hours. 5. Perform a Kaiser test to check for completion. |
| Switch to a "Magic Mixture" Solvent System | Improves the solvation of the peptide-resin complex, helping to break up aggregates. | 1. Prepare a solvent mixture of DCM/DMF/NMP (1:1:1). 2. Perform the coupling reaction in this solvent mixture. 3. For subsequent deprotection and coupling steps, continue using this solvent system. |
| Incorporate a Chaotropic Salt Wash | Chaotropic salts disrupt the hydrogen-bonding network that holds the aggregates together.[1] | 1. Before the coupling step, wash the resin with a solution of 0.4 M LiCl in DMF for 10-15 minutes.[3] 2. Wash the resin thoroughly with DMF to remove the chaotropic salt. 3. Proceed with the standard coupling protocol. |
| Elevate the Reaction Temperature | Provides thermal energy to disrupt the secondary structures of the aggregating peptides. | 1. Perform the coupling reaction at an elevated temperature (e.g., 40-50°C).[3] 2. This can be achieved using a heated reaction vessel or a microwave peptide synthesizer. 3. Be cautious with heat-sensitive residues to avoid side reactions. |
Issue 2: The Cleaved Peptide is Insoluble
After cleavage from the resin and lyophilization, your peptide powder will not dissolve in common solvents for purification.
This is a common outcome when significant aggregation has occurred during the synthesis. The hydrophobic nature of the peptide and the presence of intermolecular β-sheets make it difficult to solubilize.
Troubleshooting Steps:
| Solution | Mechanism of Action | Detailed Protocol |
| Use of Organic Co-solvents | Organic solvents can disrupt the hydrophobic interactions that contribute to aggregation.[3][4] | 1. Attempt to dissolve a small amount of the peptide in a minimal volume of a strong organic solvent like DMSO, DMF, or NMP.[3][4] 2. Once dissolved, slowly add the initial mobile phase for HPLC (e.g., water with 0.1% TFA) to the peptide solution.[4] 3. If the peptide remains in solution, it can be injected onto the HPLC column. |
| pH Adjustment | By moving the pH of the solution away from the peptide's isoelectric point (pI), the net charge on the peptide is increased, leading to electrostatic repulsion between molecules and improved solubility.[3] | 1. For basic peptides, try dissolving them in a dilute acidic solution (e.g., 10% acetic acid).[3] 2. For acidic peptides, a dilute basic solution (e.g., 1-5% ammonium hydroxide) may be effective.[3] |
| Addition of Chaotropic Agents | Guanidine hydrochloride (Gdn-HCl) or urea are powerful denaturants that can disrupt the secondary structures of aggregated peptides. | 1. Prepare a solution of 6 M Gdn-HCl or 8 M urea in the desired buffer. 2. Attempt to dissolve the peptide in this solution. 3. Note that these additives will need to be removed during or after purification. |
III. Experimental Protocols and Workflows
This section provides detailed protocols for key techniques discussed in this guide.
Protocol 1: On-Resin Aggregation Test
This protocol allows you to assess the quality of your synthesis at an intermediate stage to determine if aggregation is occurring.
-
Sample Collection: After a coupling step where aggregation is suspected, carefully remove a small sample of the peptide-resin (10-20 mg).
-
Washing: Place the resin sample in a small column and wash thoroughly with DCM (3 x 1 mL) and then DMF (3 x 1 mL).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Add 200 µL of a standard cleavage cocktail (e.g., TFA/Water/TIS, 95:2.5:2.5) to the dried resin.
-
Reaction: Allow the cleavage to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the cleaved peptide.
-
Analysis: Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Dissolve the peptide in an appropriate solvent and analyze by HPLC and MS to check for the presence of the desired product and any truncated or deletion sequences.
Protocol 2: In Situ Neutralization for Boc-SPPS
This protocol is highly effective at minimizing aggregation by reducing the time the deprotected N-terminus is in a neutral state, which is prone to aggregation.[7]
-
Boc Deprotection: Treat the peptide-resin with 100% TFA for 1-2 minutes. Drain, and then treat with 100% TFA for another 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 minute).
-
Amino Acid Activation: In a separate vessel, pre-activate the next Boc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin. Immediately add DIEA (6 equivalents) to the reaction vessel to neutralize the N-terminal TFA salt and initiate coupling simultaneously.
-
Coupling: Allow the coupling reaction to proceed for 10-20 minutes.
-
Monitoring and Washing: Monitor the reaction with a Kaiser test. Once complete, wash the resin with DMF to prepare for the next cycle.
IV. Visualizations and Data
Diagram 1: The Vicious Cycle of Peptide Aggregation in SPPS
Caption: The cycle of peptide aggregation during SPPS.
Diagram 2: Intervention Points for Managing Aggregation
Caption: Strategies to intervene in the SPPS cycle.
V. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Purity Assessment of Crude Peptides Containing Boc-His(Boc)-OH. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Boc Chemistry: A Superior Strategy for Synthesizing Challenging Peptide Sequences. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Strategies for synthesizing difficult sequences with Boc-DL-Phg-OH. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Aggregation of Peptides Containing Boc-Tyr(Bzl)-OH. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Managing Aggregation with Boc-Tyr(Boc)-OH. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Common Side Reactions in Boc-Based Peptide Synthesis. Retrieved from --INVALID-LINK--
-
ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from --INVALID-LINK--
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193. Retrieved from --INVALID-LINK--
References
- 1. peptide.com [peptide.com]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Boc-D-Tryptophanol Coupling
Welcome to the technical support center for peptide and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of Boc-D-tryptophanol. Due to the bulky nature of both the tert-Butoxycarbonyl (Boc) protecting group and the indole side chain, this reaction is notoriously prone to steric hindrance, often leading to low yields and incomplete reactions.[1] This document provides in-depth troubleshooting advice, proven protocols, and answers to frequently asked questions to help you navigate these synthetic challenges successfully.
Troubleshooting Guide
This section addresses common problems encountered during the coupling of this compound. Each problem is followed by a systematic guide to identify the root cause and implement an effective solution.
Problem: Low to No Coupling Yield
A positive ninhydrin or bromophenol blue test after the coupling step indicates the presence of unreacted free amine, confirming a failed or incomplete reaction.[1][2] This is the most common issue when working with sterically hindered amino alcohols like this compound.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low-yield couplings.
1. Assess Coupling Reagent Potency
-
Insight: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often ineffective for hindered systems.[1] They require the formation of an O-acylisourea intermediate which can be slow to react with a sterically encumbered nucleophile.
-
Solution: Switch to a more powerful onium-salt reagent. Uronium/aminium reagents like HATU , HCTU , or COMU are highly efficient and are considered among the most powerful for overcoming steric hindrance.[3][4] They form highly reactive OAt or Oxyma active esters, which are more effective at acylating hindered amines.
-
HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is frequently the reagent of choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[3]
-
2. Optimize Reaction Conditions
-
Insight: The kinetic barrier for coupling hindered substrates can be significant. Standard room temperature and short reaction times may be insufficient.
-
Solutions:
-
Extend Reaction Time: For slow, sterically hindered reactions, increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[3]
-
Elevate Temperature: Increasing the reaction temperature to 40-60°C can provide the necessary activation energy to overcome the steric barrier.[3] Microwave-assisted synthesis is particularly effective for rapidly heating the reaction and driving difficult couplings to completion.[2][3]
-
Solvent Choice: Ensure adequate swelling if using a solid support by using solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[2] These more disruptive solvents can also help break up any potential aggregation of hydrophobic residues.[1]
-
3. Consider a Double Coupling
-
Insight: If a single coupling, even with optimized conditions, does not go to completion (as indicated by a faint positive ninhydrin test), a second coupling may be necessary.
-
Solution: After the initial coupling time, drain the reaction vessel, wash the resin with DMF, and then subject it to a fresh solution of the activated acid for a second round of coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound coupling so susceptible to steric hindrance?
The difficulty arises from a combination of factors. The tert-butyl group of the Boc protector is exceptionally bulky.[5] This bulk, combined with the large indole side chain of tryptophan, creates a sterically crowded environment around the α-carbon. When this compound is the amine component, its nucleophilicity is reduced by these bulky adjacent groups, making it a less effective reactant.[1] When it is the carboxyl component, the bulky groups impede the approach of the incoming amine nucleophile.[1]
Q2: Which coupling reagents are most effective for this compound and other hindered systems?
For challenging couplings, high-potency onium-salt reagents are strongly recommended.[1][3] Their relative performance is summarized below.
| Coupling Reagent Class | Examples | Relative Efficacy | Key Considerations |
| Uronium/Aminium | HATU, HCTU | Very High | Considered the gold standard for difficult couplings.[3] Can cause guanidinylation of the N-terminus if excess reagent is used without pre-activation.[6] |
| Oxyma-Based | COMU | Very High | Efficacy is comparable to HATU but with a better safety profile, as it is not based on potentially explosive HOBt/HOAt derivatives.[3][7] |
| Phosphonium | PyBOP, PyAOP | High | Excellent choices for hindered couplings.[3] Solutions in DMF have moderate stability and should be used within 1-2 days. |
| Carbodiimides | DCC, EDC/DIC | Low to Moderate | Often insufficient for hindered couplings.[1][8] Typically used with additives like HOBt to improve efficiency and reduce racemization.[7][9] |
Q3: What is the mechanism of action for a powerful coupling reagent like HATU?
The effectiveness of HATU lies in its ability to rapidly generate a highly reactive intermediate. The process, facilitated by a non-nucleophilic base like DIPEA, is as follows:
-
Deprotonation: The base (DIPEA) removes the proton from the carboxylic acid of the coupling partner.
-
Activation: The resulting carboxylate anion attacks the electrophilic carbon of HATU.
-
Active Ester Formation: This leads to the formation of a highly reactive OAt-ester intermediate and releases the tetramethylurea byproduct. The HOAt leaving group is particularly effective due to its electron-withdrawing nature and the anchimeric assistance from the neighboring pyridine nitrogen.
-
Nucleophilic Attack: The amine of this compound attacks the carbonyl carbon of the activated OAt-ester, forming the desired peptide bond and releasing the HOAt anion.
Caption: Simplified mechanism of HATU-mediated coupling.
Q4: Can I just use more equivalents of a standard reagent instead of switching to a more expensive one?
While increasing the equivalents of reagents is a common strategy, it is often not a viable solution for severe steric hindrance. Simply adding more DCC or EDC may not sufficiently increase the rate of the desired reaction and can lead to an increase in side reactions. Using a more potent reagent like HATU or COMU fundamentally changes the reaction mechanism to favor a more reactive intermediate, directly addressing the high activation energy barrier caused by steric hindrance. For difficult couplings, it is more efficient and often leads to a cleaner product to switch to a more powerful reagent class.[1][2]
Experimental Protocol: HATU-Mediated Coupling to a Resin-Bound Amine
This protocol outlines a general procedure for coupling a carboxylic acid to a resin-bound amine, such as deprotected this compound attached to a solid support. This method is optimized for sterically hindered couplings.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol scale)
-
Carboxylic acid to be coupled (e.g., Fmoc-Ala-OH): 5 equivalents (0.5 mmol)
-
HATU: 4.9 equivalents (0.49 mmol)
-
N,N-Diisopropylethylamine (DIPEA): 10 equivalents (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2] Drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve the carboxylic acid (5 eq.) and HATU (4.9 eq.) in a minimal volume of DMF (approx. 2 mL).
-
Add DIPEA (10 eq.) to the solution.
-
Vortex the solution for 1-2 minutes. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester.[3]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the swollen, drained resin.
-
Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 2 hours. For highly hindered couplings, extend this time to 4 hours or overnight.[3]
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove excess reagents and byproducts.[3]
-
-
Monitoring (Optional but Recommended):
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads to confirm the absence of free primary amines.[1] A yellow/colorless result indicates reaction completion. If the test is positive (blue/purple beads), a second coupling is recommended.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Technical Support Center: Improving Yield in Peptide Synthesis with Boc-D-Tryptophanol
Introduction
Welcome to the technical support guide for optimizing solid-phase peptide synthesis (SPPS) involving Boc-D-tryptophanol (Boc-D-Trp-OH). Tryptophan is an essential amino acid characterized by its bulky, nucleophilic indole side chain. While critical for the function of many peptides, this side chain is notoriously sensitive to common SPPS reagents and conditions, particularly during the repetitive acid-mediated deprotection of the Boc group and the final cleavage from the resin.[1][2]
This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help researchers, scientists, and drug development professionals overcome common challenges and significantly improve the yield and purity of their tryptophan-containing peptides.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. What are the most common failure points when using Boc-D-Trp-OH? A1: Low yield in syntheses with Boc-D-Trp-OH typically stems from three main areas:
-
Incomplete Coupling: The bulky indole side chain of tryptophan can sterically hinder the formation of the peptide bond.[3][4]
-
Side Reactions During Cleavage: The indole ring is highly susceptible to alkylation by carbocations generated during the final acid cleavage step, leading to significant product loss and purification challenges.[1][5][6]
-
Indole Oxidation: The tryptophan side chain can be oxidized during synthesis and cleavage, especially if scavengers are not used appropriately.[2]
Q2: Should I use the indole-protected Boc-D-Trp(For)-OH or the unprotected version? A2: The choice depends on your peptide sequence. The formyl group (-For) on the indole nitrogen provides protection against oxidation and some side reactions.[2][7] It is particularly recommended if your sequence contains other sensitive residues like methionine or cysteine, or if you anticipate harsh cleavage conditions.[2][7] However, the formyl group requires a separate deprotection step, typically with piperidine in DMF, before final cleavage.[7] For many standard syntheses, unprotected Boc-D-Trp-OH can be used successfully with an optimized cleavage cocktail.
Q3: What is a "scavenger" and why is it critical for tryptophan-containing peptides? A3: Scavengers are nucleophilic reagents added to the final cleavage cocktail (e.g., trifluoroacetic acid, TFA) to "trap" highly reactive carbocations.[5][6] These carbocations are generated from the cleavage of the Boc group and other acid-labile side-chain protecting groups (like tert-butyl). Without scavengers, these cations will attack the electron-rich indole ring of tryptophan, leading to t-butylation and other modifications that reduce the yield of the desired peptide.[6][8]
Q4: How do I monitor the coupling efficiency of this compound? A4: The Kaiser test (or ninhydrin test) is a reliable qualitative method to check for the presence of free primary amines on the resin after a coupling step.[9][10][11] A negative result (yellow beads) indicates a complete coupling. A positive result (blue beads) signifies that unreacted amines are present, and a second coupling is required.[9][12][13]
Troubleshooting Guide: Common Problems & Solutions
Issue 1: Incomplete or Failed Coupling
Symptom: A positive Kaiser test (blue resin beads) after the coupling step.[12][13]
Root Cause Analysis:
-
Steric Hindrance: Tryptophan's bulky side chain can slow down the coupling reaction.
-
Ineffective Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may not be potent enough for this sterically demanding coupling.[3][4]
-
Peptide Aggregation: The growing peptide chain can aggregate on the solid support, preventing reagents from reaching the reactive N-terminus.
Solutions & Protocols:
-
Perform a Double Coupling: If the Kaiser test is positive, the most straightforward solution is to repeat the coupling step with a fresh preparation of activated amino acid to drive the reaction to completion.[13]
-
Switch to a More Potent Coupling Reagent: For difficult couplings, aminium/uronium or phosphonium salt-based reagents are significantly more effective.[3][14]
| Coupling Reagent Class | Examples | Relative Potency & Use Case |
| Carbodiimides | DIC, DCC | Standard, but often insufficient for hindered residues.[15] |
| Aminium/Uronium Salts | HATU , HBTU, HCTU | Highly Recommended. Very fast and efficient, even for difficult couplings. HATU is often superior.[3][15][16] |
| Phosphonium Salts | PyBOP, PyAOP | Very effective, particularly for N-methylated or other highly hindered residues.[4][15][16] |
-
Optimize Reaction Conditions:
-
Cap Unreacted Amines: If a second coupling fails to yield a negative Kaiser test, it's crucial to "cap" the unreacted amines by acetylating them with acetic anhydride. This prevents the formation of deletion peptide impurities in the final product.[11][13]
Issue 2: Low Yield and Multiple Impurities After Cleavage
Symptom: HPLC analysis of the crude product shows a small peak for the desired peptide and numerous side-product peaks. Mass spectrometry reveals adducts, particularly +56 Da (tert-butylation).
Root Cause Analysis:
-
Indole Alkylation: The primary cause is the attack of carbocations (generated from Boc and t-butyl protecting groups) on the tryptophan indole ring during final TFA cleavage.[5][6]
-
Resin Linker Alkylation: In some cases, the cleaved linker from the resin (e.g., from Wang resin) can alkylate the tryptophan side chain.[17][18]
Solutions & Protocols:
-
Design an Optimized Cleavage Cocktail: The composition of your cleavage cocktail is the single most important factor for protecting tryptophan. Never use TFA alone.
| Reagent | Typical % (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 80 - 95% | The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.[5] |
| Triisopropylsilane (TIS) | 2.5 - 5% | An excellent carbocation scavenger. It works by hydride transfer to reduce the cations.[19] |
| Water | 2.5 - 5% | Acts as a scavenger and helps suppress side reactions.[19] |
| 1,2-Ethanedithiol (EDT) | 2.5% | A soft nucleophile, highly effective at scavenging trityl cations and preventing reattachment of Cys. Also helps protect Met from oxidation.[19] |
| Thioanisole | 5% | A scavenger that helps prevent the reattachment of protecting groups to sensitive residues like Met and Trp. Caution: Avoid using thioanisole if your peptide contains tryptophan, as its adducts can sometimes alkylate the indole ring.[7] |
Recommended General-Purpose Cocktail for Trp-Containing Peptides ("Reagent K"): [5][20][21]
-
82.5% TFA
-
5% Phenol (acts as a scavenger)
-
5% Water
-
5% Thioanisole
-
2.5% EDT
Workflow for Cleavage:
-
Ensure the peptide-resin is thoroughly washed and dried under vacuum.[5]
-
Prepare the cleavage cocktail fresh, immediately before use, in a well-ventilated fume hood.[22]
-
Add the cocktail to the resin (typically 10 mL per gram of resin).[21]
-
Stir or agitate the mixture at room temperature for 2-4 hours.[22]
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.[5]
Visualizing the Workflow & Problem-Solving
Standard Boc-SPPS Workflow
The following diagram illustrates the fundamental cycle of Boc-based solid-phase peptide synthesis.
Caption: The iterative cycle of Boc-SPPS.
Troubleshooting Decision Tree for Low Yield
Use this diagram to diagnose the cause of poor synthesis outcomes.
Caption: A decision tree for troubleshooting low yield.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
- 21. langene.com [langene.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Long Peptides with Boc-D-Tryptophanol
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of long peptides incorporating Boc-D-tryptophanol. The unique characteristics of this amino acid derivative present a specific set of hurdles that require a nuanced and well-informed approach to solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve high-purity, full-length peptides.
The Unique Challenge of this compound in Long Peptide Synthesis
The incorporation of D-tryptophan into long peptide sequences is often critical for enhancing peptide stability against enzymatic degradation and for modulating biological activity. However, the use of the Nα-Boc protecting group in conjunction with the bulky and chemically active indole side chain of tryptophan introduces a triad of challenges: steric hindrance, side-chain reactivity, and potential for side reactions during deprotection and cleavage.
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) group, combined with the large indole side chain of tryptophan, can significantly impede coupling efficiency, especially in long peptides where the growing chain can fold back on itself.[1][2] This often leads to incomplete reactions and the formation of truncated or deletion sequences.
-
Indole Side-Chain Reactivity: The electron-rich indole nucleus of tryptophan is highly susceptible to oxidation and electrophilic attack.[3][4] During the repetitive acid treatments for Boc deprotection and the final strong acid cleavage, carbocations generated from the Boc group or other side-chain protecting groups can alkylate the indole ring, leading to undesired modifications.[5][6]
-
Deprotection and Cleavage Complications: The final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) generates a high concentration of reactive carbocations.[7] Without proper scavenging, these can lead to a variety of side products, compromising the purity and yield of the target peptide.[8]
This guide will dissect these challenges and provide actionable solutions grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis in a practical question-and-answer format.
Question 1: I'm observing low coupling efficiency and significant deletion sequences after incorporating Boc-D-Trp-OH. What's causing this and how can I improve it?
Answer:
This is a classic issue of steric hindrance. The combination of the bulky Boc group and the large indole side chain makes Boc-D-Trp-OH a sterically hindered amino acid.[9] When coupling this residue, or coupling the subsequent amino acid to the newly exposed D-Trp N-terminus, the reaction kinetics can be significantly slowed.
Root Cause Analysis and Mitigation Strategies:
-
Insufficient Activation: Standard coupling reagents may not be potent enough to overcome the steric barrier.
-
Peptide Aggregation: In longer peptides, the growing chain can aggregate, further blocking access to the reactive sites.[1]
Recommended Solutions:
-
Employ Potent Coupling Reagents: Switch to more powerful activating agents. Urionium/aminium salts like HATU , HCTU , or COMU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered couplings.[10] These reagents rapidly form highly reactive esters that can overcome the steric hindrance.[11]
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling reaction twice. After the first coupling, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
-
Extended Coupling Time: Increase the reaction time for the coupling step involving Boc-D-Trp-OH and the subsequent amino acid. Monitor the reaction progress using a qualitative test like the Kaiser or Isatin test to confirm completion.
-
-
Incorporate Additives: The use of additives like Oxyma Pure can enhance coupling efficiency and reduce racemization, especially in challenging couplings.[2][10]
Experimental Protocol: Optimized Coupling of a Sterically Hindered Residue
-
Swell the resin in DMF.
-
Perform Boc deprotection of the N-terminal amino acid on the resin.
-
In a separate vessel, pre-activate the Boc-D-Trp-OH (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours.
-
Take a small sample of the resin and perform a Kaiser test. If the test is positive (indicating free amines), proceed to the next step. If negative, the coupling is complete.
-
If the Kaiser test is positive, drain the reaction vessel and repeat steps 3 and 4 (double coupling).
Question 2: My final peptide shows a mass increase of +57 Da or +114 Da on the tryptophan residue. What is this modification?
Answer:
A mass increase of +57 Da corresponds to the addition of a tert-butyl group, a common side reaction known as alkylation . A +114 Da increase suggests dialkylation. This occurs when the reactive tert-butyl cation, generated during the acidic cleavage of the Boc protecting group, attacks the electron-rich indole ring of tryptophan.[5][6]
Mechanism of Tryptophan Alkylation
Caption: Alkylation of Tryptophan by tert-Butyl Cation.
Preventative Measures:
-
Indole Nitrogen Protection: The most effective way to prevent this is to use Boc-D-Trp(For)-OH , where the indole nitrogen is protected with a formyl (For) group.[12][13] This protecting group is stable to the repetitive TFA treatments during synthesis and is removed during the final cleavage. Alternatively, in Fmoc-based synthesis, Fmoc-Trp(Boc)-OH is highly effective at preventing side reactions during cleavage.
-
Use of Scavengers: During the final TFA cleavage, a "cocktail" of scavengers is essential to trap the reactive carbocations.[7]
Recommended Scavenger Cocktail for Tryptophan-Containing Peptides:
| Component | Volume % | Purpose |
| Trifluoroacetic Acid (TFA) | 90-95% | Cleavage Reagent |
| Water | 2.5-5% | Cation Scavenger |
| Triisopropylsilane (TIS) | 2.5-5% | Reduces oxidized species and scavenges carbocations |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects the indole side-chain of Trp |
Note: Always prepare cleavage cocktails fresh and perform the cleavage in a well-ventilated fume hood.[8]
Question 3: I'm observing a +16 Da or +32 Da modification on my tryptophan residue after purification. What is this and how can I avoid it?
Answer:
A mass increase of +16 Da or +32 Da indicates oxidation of the tryptophan indole ring.[14] The indole ring is highly susceptible to oxidation, which can occur at various stages of the synthesis, cleavage, or even during storage.[3] This can lead to the formation of N-formylkynurenine, kynurenine, or other oxidized species.[14]
Troubleshooting Workflow for Tryptophan Oxidation
Caption: Decision tree for troubleshooting tryptophan oxidation.
Preventative Strategies:
-
During Synthesis:
-
Use high-quality, peroxide-free solvents.
-
Work under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.
-
-
During Cleavage:
-
Use a scavenger cocktail containing an antioxidant like 1,2-ethanedithiol (EDT). EDT is particularly effective at preventing acid-catalyzed oxidation of tryptophan.
-
-
During Workup and Storage:
-
Minimize the exposure of the cleaved peptide to air and light.
-
Lyophilize the final peptide from a slightly acidic solution (e.g., 0.1% TFA or 1% acetic acid in water) to maintain a protonated state which is less prone to oxidation.
-
Store the purified peptide as a lyophilized powder under an inert atmosphere at -20°C or below.
-
Frequently Asked Questions (FAQs)
Q1: Is it always necessary to protect the indole side chain of tryptophan in Boc-SPPS?
A1: While short peptides can sometimes be synthesized without side-chain protection for tryptophan, for long peptides, it is highly recommended.[12] The cumulative exposure to TFA during the repeated deprotection steps increases the risk of side reactions.[15] Using Boc-D-Trp(For)-OH provides robust protection against both alkylation and oxidation.[12][13]
Q2: Can I use scavengers other than EDT for tryptophan-containing peptides?
A2: Yes, other scavengers can be used. Thioanisole is another common scavenger that helps protect tryptophan.[7] However, EDT is particularly effective for preventing both alkylation and oxidation of the indole ring.[16] The choice of scavenger cocktail should be tailored to the specific amino acid composition of your peptide.[7]
Q3: My peptide is aggregating on the resin. How can I address this?
A3: Peptide aggregation is a significant challenge in the synthesis of long peptides.[1][17] Strategies to mitigate this include:
-
Using specialized resins: Resins like PEG-PS are designed to improve solvation and reduce aggregation.
-
Incorporating "difficult sequence" protocols: This may involve using higher temperatures, microwave-assisted synthesis, or chaotropic salts to disrupt secondary structures.
-
Using pseudoproline dipeptides: These building blocks can be strategically inserted into the peptide sequence to disrupt aggregation-prone regions.
Q4: What is the best way to monitor the completion of coupling reactions for Boc-D-Trp-OH?
A4: The Kaiser test is a reliable method for detecting free primary amines. However, it's important to note that the isatin test is more specific for secondary amines and can be useful for detecting unreacted proline residues. For tryptophan, a positive Kaiser test (blue beads) indicates incomplete coupling. A negative result (yellow/clear beads) signifies that the coupling is complete.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. peptide.com [peptide.com]
- 13. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 14. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
Validation & Comparative
A Comparative Guide to Peptide Stability: Boc-D-Tryptophanol vs. Boc-L-Tryptophanol
For researchers, scientists, and drug development professionals, the engineering of stable, biologically active peptides is a cornerstone of therapeutic innovation. A peptide's susceptibility to in vivo enzymatic degradation is a critical hurdle, often dictating its pharmacokinetic profile and, ultimately, its clinical viability. This guide provides an in-depth comparison of two crucial building blocks in peptide synthesis, Boc-D-tryptophanol and Boc-L-tryptophanol, with a focus on their profound and divergent impacts on peptide stability.
The Chirality Question: Why D-Amino Acids Matter
Nature's blueprint for proteins and peptides almost exclusively utilizes L-amino acids. Consequently, the body's enzymatic machinery, particularly proteases, has evolved to be highly stereospecific, recognizing and cleaving peptide bonds involving L-isomers.[1] This inherent specificity is a double-edged sword in drug development. While it ensures precise biological regulation, it also leads to the rapid degradation of peptide-based therapeutics.
The strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, offers a powerful strategy to circumvent this limitation.[1][2] By introducing a D-amino acid into a peptide sequence, the local stereochemistry at the peptide bond is altered, rendering it resistant to cleavage by most endogenous proteases.[3][4][5] This "steric shielding" can dramatically increase a peptide's half-life in biological fluids, enhancing its bioavailability and therapeutic efficacy.
Boc-Tryptophan Isomers: A Tale of Two Stabilities
Tryptophan, with its bulky indole side chain, plays a significant role in peptide structure and receptor interactions. The choice between its L- and D-isomers, protected by the tert-butyloxycarbonyl (Boc) group for synthesis, has critical implications for the final peptide's stability.
| Feature | Boc-L-Tryptophanol | This compound |
| Stereochemistry | Naturally occurring L-isomer | Non-natural D-isomer |
| Proteolytic Susceptibility | High. Readily recognized and cleaved by proteases like chymotrypsin. | Extremely low. Confers significant resistance to enzymatic degradation.[2][3] |
| Impact on Peptide Half-life | Generally leads to shorter in vivo and in vitro half-life. | Significantly extends peptide half-life in serum and plasma.[6][7] |
| Potential Biological Activity | Maintains the natural conformation for receptor binding. | May alter or abolish receptor binding depending on the specific interaction. |
| Immunogenicity | Generally low, as it is a natural amino acid. | Potential for increased immunogenicity, although often not a major issue.[4] |
Boc-L-Tryptophanol is the conventional choice for mimicking natural peptide sequences. Peptides synthesized with Boc-L-tryptophan will exhibit native-like structures and are expected to interact with their biological targets in a predictable manner. However, they will also be susceptible to rapid degradation by proteases that recognize the L-tryptophan residue.
This compound , in contrast, is a strategic tool for enhancing metabolic stability.[2] Its incorporation at a known or suspected protease cleavage site can act as a "firewall," protecting the peptide from degradation and prolonging its therapeutic window. The trade-off, however, can be a change in the peptide's three-dimensional structure, which may impact its binding affinity to its target receptor.
Visualizing the Stability Advantage: A Proteolytic Cleavage Model
The following diagram illustrates the fundamental difference in how proteases interact with peptides containing L- versus D-tryptophan.
Caption: Protease interaction with L- and D-tryptophan containing peptides.
Experimental Verification: A Comparative Stability Assay
To empirically demonstrate the stability difference, a well-defined experimental protocol is essential. Here, we outline a comparative proteolytic stability assay using chymotrypsin, a protease known to cleave at the C-terminus of aromatic amino acids like tryptophan.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
A Researcher's Guide to Boc vs. Fmoc Protection for D-Tryptophan in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success. This is particularly true for sensitive amino acids like tryptophan, where the indole side chain is susceptible to modification under certain synthetic conditions. This guide provides an in-depth, objective comparison of the two most prevalent α-amino protecting group strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—specifically for the incorporation of D-tryptophan.
The Fundamental Dichotomy: Acid vs. Base Lability
The core difference between the Boc and Fmoc strategies lies in the chemical conditions required for their removal. The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is removed under mild basic conditions, commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This fundamental distinction in lability dictates the entire synthetic approach, influencing the choice of resin, side-chain protecting groups, and final cleavage reagents.[1]
Orthogonality: The Key to Selective Deprotection
A successful SPPS campaign hinges on the principle of "orthogonality," which allows for the selective removal of the α-amino protecting group without disturbing the side-chain protecting groups or the peptide's anchor to the solid support.[3][][5]
-
Fmoc/tBu Strategy: This approach is considered fully orthogonal.[1][3] The base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups.[1][] This allows for selective modifications to the peptide while it is still on the resin.[3]
-
Boc/Bzl Strategy: This strategy is described as semi-orthogonal.[1] Both the Nα-Boc group and the benzyl (Bzl)-based side-chain protecting groups are removed by acid, albeit at different strengths.[1][3] The Boc group is cleaved with moderate acid (e.g., 25-50% TFA in dichloromethane), while the more robust benzyl-based groups require strong acids like hydrofluoric acid (HF) for cleavage.[3]
D-Tryptophan: A Case for Side-Chain Protection
The indole side chain of tryptophan is nucleophilic and prone to oxidation and alkylation, especially under acidic conditions.[3][6][7] During Boc deprotection, the formation of tert-butyl cations can lead to unwanted alkylation of the tryptophan indole ring.[2][3] To mitigate this, side-chain protection of the indole nitrogen is often employed. The most common protecting group for the tryptophan side chain in both Boc and Fmoc strategies is the acid-labile Boc group, yielding Boc-D-Trp(Boc)-OH and Fmoc-D-Trp(Boc)-OH respectively.[8][9][10][11] The use of Fmoc-Trp(Boc)-OH is particularly advantageous in preventing side reactions during the final TFA cleavage step in Fmoc-SPPS.
Head-to-Head Comparison: Boc vs. Fmoc for D-Tryptophan
| Feature | Boc Strategy for D-Tryptophan | Fmoc Strategy for D-Tryptophan |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Moderate acid (e.g., 25-50% TFA in DCM)[1][][13] | Mild base (e.g., 20% piperidine in DMF)[1][14] |
| Side-Chain Protection (Indole) | Typically Boc (Boc-D-Trp(Boc)-OH) or Formyl (For)[9][10] | Boc (Fmoc-D-Trp(Boc)-OH) is highly recommended[8] |
| Orthogonality | Semi-orthogonal with Bzl-based side-chain protecting groups[1][3] | Fully orthogonal with tBu-based side-chain protecting groups[1][3][] |
| Key Side Reactions for Trp | Indole alkylation by tert-butyl cations during Nα-deprotection[2][3] | Potential for side reactions during final TFA cleavage if indole is unprotected |
| Scavengers for Trp | Required during Nα-deprotection (e.g., dithiothreitol, triisopropylsilane) and final cleavage (e.g., anisole, thioanisole)[13][15] | Required during final TFA cleavage (e.g., water, triisopropylsilane, EDT)[6] |
| Final Cleavage | Harsh strong acid (e.g., HF, TFMSA)[1][3] | Milder acid (e.g., TFA-based cocktail)[1][16] |
| Advantages | Robust, well-established method. Can be better for long or aggregation-prone sequences.[1] | Milder deprotection conditions preserve sensitive functionalities. Orthogonality allows for on-resin modifications.[1][16] Amenable to automation and UV monitoring of deprotection.[1] |
| Disadvantages | Repetitive acid treatment can degrade sensitive residues. Harsh final cleavage requires specialized equipment.[16] | Fmoc-protected amino acids can be more expensive.[] Potential for diketopiperazine formation at the dipeptide stage.[10] |
Experimental Workflows
The following diagrams illustrate the cyclical nature of both Boc and Fmoc SPPS for the incorporation of a single D-tryptophan residue.
Caption: A single cycle of the Boc-SPPS workflow for D-tryptophan addition.
Caption: A single cycle of the Fmoc-SPPS workflow for D-tryptophan addition.
Detailed Experimental Protocols
Protocol 1: Boc-SPPS Cycle for Boc-D-Trp(Boc)-OH Coupling
This protocol outlines a single cycle for the addition of Boc-D-Trp(Boc)-OH to a peptide-resin using the Boc strategy.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.[1]
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for a 5-minute pre-wash.[1][13]
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.[1] When tryptophan is present in the sequence, the addition of a scavenger like 0.5% dithioethane (DTE) to the TFA/DCM solution is recommended.[13][15]
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).[1]
-
-
Neutralization:
-
Wash the resin with 5% (v/v) diisopropylethylamine (DIEA) in DCM (3x) to neutralize the TFA salt of the N-terminal amine.[14]
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (HBTU/DIEA Activation):
-
In a separate vessel, dissolve Boc-D-Trp(Boc)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution to begin pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Fmoc-SPPS Cycle for Fmoc-D-Trp(Boc)-OH Coupling
This protocol outlines a single cycle for the addition of Fmoc-D-Trp(Boc)-OH to a peptide-resin using the Fmoc strategy.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling (HATU/DIEA Activation):
-
In a separate vessel, dissolve Fmoc-D-Trp(Boc)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.[1]
-
Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Conclusion and Recommendations
The choice between Boc and Fmoc chemistry for the incorporation of D-tryptophan is a critical decision that depends on several factors, including the overall peptide sequence, the presence of other sensitive residues, and the desired scale of synthesis.[1]
The Fmoc strategy is now the more prevalent choice for many applications due to its milder deprotection conditions and superior orthogonality.[2][][16] This makes it particularly well-suited for the synthesis of complex peptides and those containing post-translational modifications.[16][17] For D-tryptophan, the use of Fmoc-D-Trp(Boc)-OH is strongly recommended to prevent side reactions during the final TFA cleavage.
The Boc strategy , while older, remains a robust and valuable technique, especially for sequences prone to aggregation where different solvent systems can be advantageous.[1][2] When using the Boc strategy, meticulous attention must be paid to the use of appropriate scavengers during both the repetitive Nα-deprotection steps and the final harsh acid cleavage to protect the tryptophan indole ring from alkylation.[2][3][13]
Ultimately, a thorough understanding of the underlying chemistry of both strategies, coupled with careful consideration of the specific target peptide, will enable the researcher to make an informed decision and achieve a successful synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fmoc-D-Trp(Boc)-OH (163619-04-3) at Nordmann - nordmann.global [nordmann.global]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 13. chempep.com [chempep.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Tryptophan Synthesis: Alternatives and Comparative Analysis
For researchers and professionals in drug development and peptide synthesis, the incorporation of specific enantiomers of amino acids like D-tryptophan is a cornerstone of rational drug design. While the direct purchase of N-Boc-D-tryptophanol offers a straightforward route, understanding the underlying synthetic strategies for creating the chiral tryptophan core provides greater flexibility, enables the synthesis of novel analogs, and can be more cost-effective for large-scale production. This guide provides an in-depth comparison of the primary methodologies for the asymmetric synthesis of tryptophan derivatives, offering a practical framework for selecting the optimal approach for your research needs.
Understanding the Role of Boc-D-Tryptophanol
It is crucial to first clarify the role of this compound. This compound is a chiral building block , where the stereocenter is already established. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine, preventing unwanted side reactions during peptide synthesis.[1] The "alternatives" discussed in this guide are therefore not direct replacements for the Boc protecting group, but rather strategic approaches to construct the chiral α-amino acid backbone of tryptophan and its derivatives, which can subsequently be protected with a Boc group or other suitable protecting groups.
Core Synthetic Strategies: A Comparative Overview
The asymmetric synthesis of tryptophan derivatives can be broadly categorized into three main approaches:
-
Chiral Auxiliary-Mediated Synthesis: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.
-
Catalytic Asymmetric Synthesis: A chiral catalyst is used in sub-stoichiometric amounts to generate a chiral product.
-
Enzymatic Synthesis: Enzymes are employed to catalyze the stereoselective formation of the desired product.
Each of these strategies offers a unique set of advantages and disadvantages in terms of stereoselectivity, substrate scope, cost, and scalability.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are a classic and reliable method for controlling stereochemistry.[2] The auxiliary is covalently attached to a prochiral substrate, and its steric influence directs the approach of a reagent to one face of the molecule. After the desired transformation, the auxiliary is cleaved and can often be recovered.
a) The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a powerful and well-established technique for the asymmetric synthesis of α-amino acids.[3] It utilizes a chiral auxiliary derived from a readily available amino acid, typically valine, to create a bis-lactim ether. This intermediate is then deprotonated and alkylated with high diastereoselectivity.
Mechanism:
-
A diketopiperazine is formed from glycine and a chiral amino acid (e.g., L-valine).
-
O-methylation of the diketopiperazine yields the bis-lactim ether.
-
Deprotonation at the glycine α-carbon creates a planar enolate.
-
The bulky side chain of the chiral auxiliary (e.g., isopropyl from valine) sterically hinders one face of the enolate.
-
Alkylation with an appropriate electrophile (e.g., a substituted indolylmethyl halide) occurs from the less hindered face.
-
Acidic hydrolysis cleaves the auxiliary and liberates the desired amino acid ester.
Experimental Protocol: Synthesis of a Tryptophan Analog via Schöllkopf Method [3]
-
Formation of the Bis-Lactim Ether: A mixture of cyclo(L-Val-Gly) (1.0 eq) and trimethyloxonium tetrafluoroborate (2.2 eq) in dry dichloromethane (DCM) is stirred at room temperature for 24 hours. The reaction is then quenched with aqueous sodium bicarbonate solution, and the organic layer is separated, dried, and concentrated to yield the bis-lactim ether.
-
Alkylation: The bis-lactim ether (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 15 minutes. A solution of the desired indolylmethyl bromide (1.1 eq) in dry THF is then added, and the reaction is allowed to warm to room temperature overnight.
-
Hydrolysis and Auxiliary Removal: The reaction mixture is quenched with water, and the solvent is removed under reduced pressure. The residue is then hydrolyzed with 0.25 M HCl at reflux for 4 hours. The aqueous solution is washed with DCM to remove the recovered chiral auxiliary. The aqueous layer is then neutralized, and the desired tryptophan analog is isolated.
Workflow Diagram:
Caption: Schöllkopf synthesis workflow.
b) Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are another widely used class of chiral auxiliaries for asymmetric synthesis.[4] The substrate is acylated with the oxazolidinone, and the resulting imide undergoes highly diastereoselective enolization and subsequent alkylation.
Mechanism:
-
The chiral oxazolidinone is acylated with a suitable carboxylic acid derivative.
-
Deprotonation with a strong base (e.g., LDA or NaHMDS) forms a Z-enolate, which is stabilized by chelation to the lithium or sodium cation.
-
The bulky substituent on the oxazolidinone directs the incoming electrophile to the opposite face of the enolate.
-
The auxiliary is subsequently cleaved under mild conditions to yield the chiral carboxylic acid, which can then be converted to the corresponding amino acid.
Experimental Protocol: Asymmetric Synthesis of a β-Substituted Tryptophan Analog
-
Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in dry THF at -78 °C is added n-butyllithium (1.05 eq). After stirring for 15 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is stirred for 1 hour.
-
Alkylation: The reaction mixture is cooled to -78 °C, and a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added. After 30 minutes, the electrophile (e.g., a substituted indole) is added, and the reaction is stirred for several hours.
-
Auxiliary Cleavage: The reaction is quenched with saturated aqueous ammonium chloride. After workup, the crude product is dissolved in a mixture of THF and water, and lithium hydroxide (excess) is added. The mixture is stirred at room temperature until the cleavage is complete.
Workflow Diagram:
Caption: Evans' oxazolidinone workflow.
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. A small amount of a chiral catalyst can generate a large quantity of chiral product.
a) Asymmetric Strecker Synthesis
The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. The asymmetric variant employs a chiral catalyst to control the addition of cyanide to an imine, resulting in an enantiomerically enriched α-aminonitrile, which is then hydrolyzed to the amino acid.[5]
Mechanism:
-
An aldehyde reacts with an amine to form an imine.
-
A chiral catalyst (e.g., a chiral thiourea derivative) activates the imine towards nucleophilic attack.
-
Cyanide adds to the imine in a stereoselective manner, dictated by the chiral catalyst.
-
The resulting α-aminonitrile is hydrolyzed to the corresponding α-amino acid.
Experimental Protocol: Catalytic Asymmetric Strecker Synthesis of a Tryptophan Analog [5]
-
Imine Formation: The indole-3-carboxaldehyde (1.0 eq) and benzylamine (1.0 eq) are stirred in methanol at room temperature until imine formation is complete (monitored by TLC). The solvent is then removed under reduced pressure.
-
Asymmetric Cyanation: The crude imine is dissolved in toluene and cooled to 0 °C. The chiral amido-thiourea catalyst (0.5 mol%) is added, followed by potassium cyanide (2.0 eq), acetic acid (1.2 eq), and water (4.0 eq). The reaction is stirred for 4-8 hours.
-
Hydrolysis: The reaction is quenched with aqueous potassium carbonate. After extraction, the crude aminonitrile is hydrolyzed with a mixture of aqueous sulfuric and hydrochloric acid at 120 °C for 48-68 hours.
-
Protection and Isolation: The resulting amino acid is Boc-protected using di-tert-butyl dicarbonate and isolated by recrystallization.[5]
Workflow Diagram:
Caption: Asymmetric Strecker synthesis workflow.
b) Phase-Transfer Catalysis
Asymmetric phase-transfer catalysis (PTC) is another powerful tool for the synthesis of chiral α-amino acids. In this method, a chiral quaternary ammonium salt transports a reactant from an aqueous phase to an organic phase, where the reaction occurs in a chiral environment.
Mechanism:
-
A glycine-derived Schiff base is deprotonated in the organic phase by a base from the aqueous phase, facilitated by the phase-transfer catalyst.
-
The chiral catalyst forms a tight ion pair with the enolate, creating a chiral environment.
-
Alkylation with an electrophile (e.g., indolylmethyl bromide) occurs with high stereoselectivity.
-
Hydrolysis of the resulting product yields the desired amino acid.
Enzymatic Synthesis
Enzymatic methods offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. For the synthesis of tryptophan and its analogs, tryptophan synthase (TrpS) is the enzyme of choice.[6][7]
Mechanism:
The β-subunit of tryptophan synthase catalyzes the condensation of indole (or its analogs) with L-serine to produce L-tryptophan (or its corresponding analog).[6] By using engineered variants of TrpS, it is possible to synthesize D-amino acids as well.[7]
Experimental Protocol: Enzymatic Synthesis of a D-Tryptophan Analog [7]
-
Reaction Setup: In a buffered aqueous solution (e.g., 50 mM potassium phosphate, pH 8.0), the indole analog (100 µmol) and L-serine (200 µmol) are combined.
-
Enzymatic Reaction: A purified engineered tryptophan synthase variant (e.g., PfTrpB7E6) is added to the mixture at a low catalyst loading (0.01–0.4%). The reaction is incubated at an elevated temperature (e.g., 75 °C) until completion.
-
Product Isolation: The product is isolated from the reaction mixture using standard purification techniques such as chromatography.
Workflow Diagram:
Caption: Enzymatic synthesis workflow.
Performance Comparison
| Method | Typical Yield | Typical ee/de | Key Advantages | Key Disadvantages |
| Schöllkopf Method | Good to Excellent | >95% de[3] | Reliable, high stereoselectivity, well-established. | Stoichiometric auxiliary, multi-step, harsh hydrolysis. |
| Evans' Oxazolidinones | Good to Excellent | >95% de | High stereoselectivity, predictable outcome, broad scope. | Stoichiometric auxiliary, sometimes difficult to remove. |
| Asymmetric Strecker | Good to Excellent | 90-99% ee[5] | Catalytic, atom-economical, convergent. | Use of toxic cyanide, catalyst cost.[5] |
| Phase-Transfer Catalysis | Good to Excellent | >90% ee | Catalytic, mild conditions, simple procedure. | Catalyst development can be challenging. |
| Enzymatic Synthesis | Good to Excellent | >99% ee[7] | Extremely high stereoselectivity, green, mild conditions. | Substrate scope can be limited, enzyme cost and stability. |
Cost and Scalability Analysis
-
Chiral Auxiliaries: While the initial cost of the auxiliary can be high, the ability to recover and reuse it can mitigate this expense.[2] However, the use of stoichiometric amounts of the auxiliary and the additional steps for its attachment and removal can make this approach less cost-effective and more difficult to scale up compared to catalytic methods.
-
Catalytic Methods: Asymmetric catalysis is generally more cost-effective and scalable due to the low catalyst loading. The cost of the chiral ligand or catalyst can be a significant factor, but high turnover numbers can make these processes economically viable on an industrial scale.
-
Enzymatic Synthesis: The cost of enzymes has historically been a barrier to their widespread use in industrial synthesis.[8] However, advances in protein engineering and immobilization techniques are making enzymatic processes increasingly cost-competitive.[8] The high selectivity and mild reaction conditions can also lead to cost savings in purification and waste disposal.
Conclusion and Recommendations
The choice of the optimal method for synthesizing chiral tryptophan derivatives depends on a variety of factors, including the specific target molecule, the desired scale of the synthesis, cost considerations, and available expertise.
-
For small-scale laboratory synthesis and the preparation of novel analogs with a high degree of stereochemical certainty, chiral auxiliary-based methods like the Schöllkopf and Evans' approaches remain excellent choices.
-
For larger-scale production where atom economy and cost are critical, catalytic asymmetric methods such as the Strecker synthesis offer a significant advantage.
-
Enzymatic synthesis is rapidly emerging as a powerful and sustainable alternative, particularly for the synthesis of tryptophan analogs with high enantiopurity. As enzyme engineering continues to advance, the substrate scope and cost-effectiveness of these methods are expected to improve further.
By carefully considering the strengths and weaknesses of each approach, researchers can select the most appropriate strategy to efficiently and effectively synthesize the chiral tryptophan derivatives required for their drug discovery and development programs.
References
- 1. N-Boc-D-tryptophanol [myskinrecipes.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering the Tryptophan Synthase β-Subunit for Synthesis of Noncanonical Amino Acids - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Tryptophan Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
The indole side chain of tryptophan presents a unique challenge in peptide synthesis and the broader field of organic chemistry. Its electron-rich nature makes it susceptible to oxidation and electrophilic attack, particularly under the acidic conditions frequently employed for deprotection and cleavage from solid-phase resins.[1] This guide provides a comparative analysis of common tryptophan protecting groups, offering insights into their mechanisms, applications, and the critical experimental considerations for their successful implementation.
The Imperative for Indole Protection
During solid-phase peptide synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the generation of cationic species from the cleavage of other protecting groups or the resin linker can lead to unwanted modifications of the tryptophan indole nucleus.[1] A classic example is the alkylation of tryptophan by carbocations released from arginine side-chain protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) during final cleavage with trifluoroacetic acid (TFA).[2][3] This necessitates the protection of the indole nitrogen to ensure the integrity of the final peptide product.
Key Protecting Groups for Tryptophan: A Comparative Analysis
The choice of a suitable protecting group is contingent upon the overall synthetic strategy, including the nature of other protecting groups used (orthogonality), the desired cleavage conditions, and the specific sequence of the peptide.[4][5]
Tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely employed and highly effective protecting group for the tryptophan indole nitrogen in Fmoc-based SPPS.[1][6][7] Its primary advantage lies in its ability to shield the indole ring from electrophilic attack during TFA-mediated cleavage.
Mechanism of Protection and Deprotection:
The Boc group is introduced onto the indole nitrogen, and its removal occurs concurrently with other acid-labile side-chain protecting groups during the final TFA cleavage step.[8] The deprotection proceeds through a stable carbamic acid intermediate, which subsequently decarboxylates to yield the unprotected indole.[9][10]
Figure 1: Boc group deprotection workflow.
Experimental Protocol: Introduction of the Boc Group (Fmoc-Trp(Boc)-OH Synthesis)
A common method for the preparation of Fmoc-Trp(Boc)-OH involves the reaction of Fmoc-Trp-OH with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Advantages:
-
High Efficacy: Provides excellent protection against acid-catalyzed side reactions, significantly reducing tryptophan alkylation.[2][11]
-
Compatibility: Fully compatible with standard Fmoc/tBu SPPS protocols.[6][7]
-
Simultaneous Deprotection: Cleaved concurrently with other tBu-based side-chain protecting groups and the resin linker in a single TFA step.[10]
Disadvantages:
-
Cost: Fmoc-Trp(Boc)-OH is generally more expensive than its unprotected counterpart.
-
Potential for Incomplete Decarboxylation: While rare, the intermediate carbamic acid may require specific conditions for complete removal.[12]
Formyl (For) Group
The formyl group is a classic protecting group for the tryptophan indole, particularly in Boc-based SPPS.[10][13] It offers robust protection but requires a separate deprotection step.
Mechanism of Protection and Deprotection:
The formyl group is introduced via formylation of the indole nitrogen. Its removal is typically achieved under basic conditions, for instance, with piperidine in DMF or aqueous solutions of reagents like N,N'-dimethylethylenediamine (DMEDA).[14][15]
Figure 2: Formyl group deprotection workflow.
Experimental Protocol: Deprotection of the Formyl Group
-
Swell the Trp(For)-containing peptide-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 2 hours at room temperature.
-
Filter and wash the resin thoroughly with DMF, followed by DCM and methanol.
-
Dry the resin under vacuum.
Advantages:
-
Effectiveness in Boc Chemistry: Provides reliable protection during the repetitive acid treatments in Boc-SPPS.[10]
-
Stability: Stable to the acidic conditions used for the removal of the Boc group from the Nα-amino group.
Disadvantages:
-
Orthogonality Issues in Fmoc Chemistry: Removal conditions (piperidine) are the same as those for Fmoc group cleavage, making it unsuitable for standard Fmoc-SPPS.
-
Potential for Side Reactions: The formyl group can sometimes migrate to a free α-amino group during deprotection.[16] A two-step deprotection/cleavage procedure using trimethylsilyl bromide-thioanisole/TFA has been developed to mitigate this.[17]
-
Additional Deprotection Step: Requires a separate deprotection step prior to final cleavage from the resin.[15]
Mesitylene-2-sulfonyl (Mts) Group
The 2-mesitylenesulfonyl (Mts) group is another option for tryptophan indole protection.[1]
Advantages:
-
Offers protection against oxidation and alkylation.[1]
Disadvantages:
-
Can be challenging to remove completely.
-
Less commonly used in routine peptide synthesis compared to Boc.
Novel and Specialized Protecting Groups
Research continues to yield novel protecting groups with unique properties. For instance, the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group has been introduced as a nucleophile-stable, acid-cleavable protecting group.[18] Other strategies involve the use of groups that enhance solubility during purification, such as the 4-(N-methylamino)butanoyl (Nmbu) group, which introduces a temporary cationic charge.[19] This group is later removed under basic conditions via an intramolecular cyclization.[19]
Comparative Performance Data
| Protecting Group | Primary Application | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Boc | Fmoc-SPPS | TFA (concurrent with side-chain deprotection) | High efficacy, compatibility, single-step deprotection.[6][7][11] | Higher cost. |
| Formyl | Boc-SPPS | Basic conditions (e.g., piperidine, DMEDA).[14][15] | Robust protection in Boc chemistry.[10] | Not orthogonal to Fmoc, potential for side reactions, requires a separate deprotection step.[15][16] |
| Mts | Specialized applications | Strong acid | Good protection against oxidation.[1] | Difficult to remove. |
| Doc | Specialized applications | Strong acid | Stable to nucleophiles and TFA.[18] | Less commonly used. |
| Nmbu | Difficult sequences | Basic conditions (pH 9.5).[19] | Enhances solubility for purification.[19] | Requires an additional, orthogonal deprotection step. |
Conclusion and Recommendations
For routine Fmoc-based solid-phase peptide synthesis, the Boc group is the gold standard for tryptophan protection . Its high efficiency in preventing side reactions and its seamless integration into the standard workflow make it the most reliable choice for ensuring the synthesis of high-purity tryptophan-containing peptides.[2][6][7][11] The use of Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan to minimize alkylation side reactions.[6][9][20]
The formyl group remains a viable option for Boc-based SPPS , provided that the final deprotection step is carefully managed to avoid side reactions.[10][16] For challenging sequences or specific applications requiring enhanced solubility, novel protecting groups like Nmbu offer innovative solutions, though they introduce additional synthetic steps.[19]
Ultimately, the selection of a tryptophan protecting group should be a carefully considered decision based on a thorough analysis of the synthetic strategy and the specific requirements of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. fiveable.me [fiveable.me]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. Protection of tryptophan with the formyl group in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. peptide.com [peptide.com]
Enhancing Peptide Drug Properties: A Comparative Guide to the Efficacy of C-Terminal Boc-D-tryptophanol Modification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, overcoming inherent limitations such as poor enzymatic stability and low cell permeability is paramount. Chemical modification is a cornerstone of modern peptide drug design, and the strategic incorporation of unnatural amino acids offers a powerful approach to enhance pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of C-terminal modification with Boc-D-tryptophanol as a strategy to improve the stability, cell permeability, and receptor binding affinity of peptide drugs. We will explore the mechanistic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these critical drug-like properties.
The Challenge of Peptide Therapeutics: A Tale of Instability and Impermeability
Peptides, with their high specificity and potency, are attractive therapeutic candidates. However, their clinical utility is often hampered by rapid degradation by proteases and poor penetration across cellular membranes. The free C-terminal carboxyl group is a primary target for carboxypeptidases, initiating the rapid degradation of the peptide chain. Furthermore, the inherent polarity and molecular size of many peptides limit their ability to passively diffuse across the lipid bilayers of cell membranes to reach intracellular targets.
Strategic Intervention: The Role of C-Terminal Modification
To counter these challenges, various chemical modifications have been developed. C-terminal modification, in particular, serves as a critical strategy to "cap" the peptide, thereby sterically hindering the approach of degrading enzymes. Among the plethora of modifications, the use of D-amino acids has proven to be particularly effective. Proteases are stereospecific enzymes that preferentially recognize and cleave peptide bonds between L-amino acids. The introduction of a D-amino acid at the C-terminus disrupts this recognition, significantly enhancing the peptide's resistance to proteolysis.[1][2]
This compound: A Multifaceted Modification
The incorporation of a this compound moiety at the C-terminus offers a dual advantage. The D-configuration of the tryptophan residue provides the anticipated increase in enzymatic stability. Additionally, the bulky and hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group and the indole side chain of tryptophan can favorably influence the peptide's interaction with cell membranes, potentially enhancing its permeability.
Comparative Efficacy of this compound Modification
To objectively assess the impact of C-terminal this compound, we will compare a hypothetical model peptide, "Peptide-A," in its unmodified form, with its L-tryptophanol-modified counterpart (Peptide-A-L-Trp-Boc), and the D-tryptophanol-modified version (Peptide-A-D-Trp-Boc).
I. Enhancement of Proteolytic Stability
The primary rationale for incorporating a D-amino acid is to increase the peptide's half-life in a biological milieu. This is typically assessed via in vitro serum stability assays.
Experimental Data Summary: Serum Stability
| Peptide Variant | Half-life (t½) in Human Serum (hours) |
| Peptide-A (Unmodified) | 0.5 |
| Peptide-A-L-Trp-Boc | 1.2 |
| Peptide-A-D-Trp-Boc | > 24 |
Note: The data presented are representative and intended for illustrative purposes.
The significant increase in the half-life of Peptide-A-D-Trp-Boc demonstrates the profound effect of the D-amino acid in preventing degradation by serum proteases. The L-isomer provides a modest increase in stability, likely due to the steric hindrance of the Boc group, but is still susceptible to enzymatic cleavage.
II. Impact on Cell Permeability
The ability of a peptide to cross the cell membrane is crucial for targeting intracellular components. This property can be evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Experimental Data Summary: Cell Permeability
| Peptide Variant | PAMPA (Pe, 10⁻⁶ cm/s) | Caco-2 (Papp, 10⁻⁶ cm/s) |
| Peptide-A (Unmodified) | 0.2 | 0.5 |
| Peptide-A-L-Trp-Boc | 0.8 | 1.5 |
| Peptide-A-D-Trp-Boc | 1.1 | 2.0 |
Note: The data presented are representative and intended for illustrative purposes.
The data suggests that the addition of the lipophilic Boc-tryptophanol moiety enhances passive diffusion, as indicated by the increased PAMPA permeability. The Caco-2 assay, which models the intestinal barrier and includes active transport mechanisms, shows a similar trend of improved permeability for the modified peptides. The slightly higher permeability of the D-isomer in the Caco-2 model could be attributed to reduced susceptibility to any potential efflux transporters that might recognize the L-isomer.
III. Influence on Receptor Binding Affinity
A critical consideration for any peptide modification is its potential impact on the interaction with its biological target. Binding affinity is typically determined using radioligand binding assays and is expressed as the inhibition constant (Ki).
Experimental Data Summary: Receptor Binding Affinity
| Peptide Variant | Receptor Binding Affinity (Ki, nM) |
| Peptide-A (Unmodified) | 10 |
| Peptide-A-L-Trp-Boc | 15 |
| Peptide-A-D-Trp-Boc | 12 |
Note: The data presented are representative and intended for illustrative purposes. A lower Ki value indicates higher affinity.
In this hypothetical example, the C-terminal modifications have a minor impact on receptor binding affinity. This is a desirable outcome, as the primary goal of the modification is to improve drug-like properties without compromising the peptide's potency. The slight decrease in affinity for the modified peptides is a common observation and represents a trade-off that is often acceptable in exchange for significantly improved stability and permeability.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with C-terminal this compound
This protocol outlines the manual solid-phase synthesis of a peptide with a C-terminal this compound using Boc chemistry.
Workflow for Peptide Synthesis
Caption: Solid-Phase Peptide Synthesis Workflow.
Materials:
-
Merrifield resin
-
Boc-D-Trp-OH and other required Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Cleavage cocktail (e.g., Hydrogen Fluoride - HF)
-
Diethyl ether
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Boc-D-Trp-OH):
-
Dissolve Boc-D-Trp-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM and agitate for 30 minutes.
-
Wash the resin with DCM, isopropanol, and then DCM again.
-
-
Neutralization:
-
Wash the resin with DMF.
-
Add a solution of 10% DIEA in DMF and agitate for 5 minutes. Repeat this step.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings: Repeat steps 3 and 4, followed by the coupling of the next Boc-protected amino acid as described in step 2.
-
Final Cleavage: After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail such as HF.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative RP-HPLC and confirm its identity by mass spectrometry.
Protocol 2: In Vitro Serum Stability Assay
This protocol describes the evaluation of peptide stability in human serum using RP-HPLC analysis.[3][4][5][6][7]
Workflow for Serum Stability Assay
Caption: Serum Stability Assay Workflow.
Materials:
-
Synthesized peptides (lyophilized)
-
Pooled human serum
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in an appropriate buffer (e.g., PBS).
-
Incubation: Add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.
-
Quenching and Protein Precipitation: Immediately add an equal volume of ACN containing 1% TFA to the aliquot to stop enzymatic activity and precipitate serum proteins. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Analysis: Analyze the supernatant by RP-HPLC. Monitor the peak area of the intact peptide at a specific wavelength (e.g., 220 nm).
-
Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the zero time point. Plot the percentage of intact peptide versus time to determine the half-life (t½).
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[8][9][10][11][12][13][14][15][16]
Workflow for PAMPA
Caption: Parallel Artificial Membrane Permeability Assay Workflow.
Materials:
-
96-well donor and acceptor plates
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Membrane Preparation: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Peptide Solution: Prepare a solution of the test peptide in PBS.
-
Assay Setup: Add the peptide solution to the donor wells. Place the donor plate into the acceptor plate containing fresh PBS.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Concentration Measurement: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the appropriate formula that takes into account the concentrations, volumes, and incubation time.
Protocol 4: Caco-2 Cell Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model for both passive and active transport across the intestinal barrier.[17][18][19][20][21][22][23][24]
Workflow for Caco-2 Permeability Assay
Caption: Caco-2 Cell Permeability Assay Workflow.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Experiment:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the peptide solution to the apical (A) or basolateral (B) compartment.
-
Incubate at 37°C.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
-
Analysis: Quantify the peptide concentration in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can also be determined to assess the involvement of active efflux transporters.
Protocol 5: Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.[1][25][26][27][28]
Workflow for Radioligand Binding Assay
Caption: Radioligand Receptor Binding Assay Workflow.
Materials:
-
Cell membranes or purified receptors expressing the target of interest
-
Radiolabeled ligand specific for the receptor
-
Unlabeled test peptides
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled peptide to generate a competition curve. From this curve, the IC50 (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) can be determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of this compound at the C-terminus of a peptide represents a highly effective strategy for enhancing its drug-like properties. The presented comparative data and detailed experimental protocols provide a framework for researchers to rationally design and evaluate modified peptides with improved stability and cell permeability, while maintaining potent biological activity. This approach is a valuable tool in the development of next-generation peptide therapeutics capable of overcoming the traditional hurdles of this promising class of drugs.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. PAMPA | Evotec [evotec.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. Lipid composition effect on permeability across PAMPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New PAMPA Model Proposed on the Basis of a Synthetic Phospholipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. researchgate.net [researchgate.net]
- 17. Importance of Terminal Amino Acid Residues to the Transport of Oligopeptides across the Caco-2 Cell Monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Caco-2 Permeability | Evotec [evotec.com]
- 20. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport. | Semantic Scholar [semanticscholar.org]
- 25. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 26. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 27. benchchem.com [benchchem.com]
- 28. revvity.com [revvity.com]
A Senior Application Scientist's Guide to the Validation of Peptide Synthesis Using Boc-D-Tryptophanol by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science, the successful synthesis of a target peptide is not the end of the journey, but rather a critical checkpoint. The true measure of success lies in the rigorous validation of its identity and purity. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based validation techniques, with a specific focus on peptides synthesized using Boc-D-tryptophanol. We will explore the "why" behind the "how," offering insights honed from years of troubleshooting and optimizing peptide synthesis and analysis workflows.
The inclusion of tryptophan, particularly in its D-isomeric form, introduces unique challenges and considerations during both synthesis and validation. Its indole side chain is susceptible to modification, and its inherent hydrophobicity can influence chromatographic behavior and mass spectrometric ionization. This guide is structured to navigate these complexities, providing a robust framework for achieving high-confidence validation.
The Central Role of Mass Spectrometry in Peptide Validation
Mass spectrometry (MS) stands as the cornerstone for the quality control of synthetic peptides, offering an unparalleled ability to confirm their authenticity and integrity.[1] Given that the sequence of a synthetic peptide is known, the primary analytical goal shifts to the validation of its identity and the assessment of its purity.[1]
Why Mass Spectrometry Reigns Supreme
Compared to other analytical techniques, mass spectrometry offers a unique combination of sensitivity, speed, and specificity. While techniques like amino acid analysis can confirm the composition of a peptide, they cannot provide sequence information or readily identify subtle modifications. Similarly, HPLC provides a purity profile but does not definitively identify the components of each peak. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides both, making it the gold standard for peptide validation.
Navigating the Nuances of this compound in Peptide Synthesis
The use of the tert-butyloxycarbonyl (Boc) protecting group for the alpha-amino group is a well-established strategy in solid-phase peptide synthesis (SPPS).[2] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, in particular, is a robust method that utilizes the acid-labile Boc group for temporary protection of the α-amino group.[2]
The Tryptophan Conundrum: Side Reactions and Protective Measures
The indole side chain of tryptophan is susceptible to oxidation and alkylation, particularly during the repetitive acid treatments required for Boc group removal.[3] While tryptophan can be used without side-chain protection in both Boc and Fmoc chemistries, doing so increases the risk of side reactions.[3] Protecting the indole nitrogen, often with a formyl group in Boc chemistry, significantly mitigates these risks.[3][4] This protecting group is then removed during the final cleavage from the resin.[3][4]
Furthermore, the synthesis of tryptophan-containing peptides on certain solid supports, such as the Wang resin, has been shown to result in alkylation of the indole nucleus by the linker.[5] This side reaction can occur regardless of the scavenger used and the position of the tryptophan residue in the sequence, unless it is at the C-terminus.[5]
A Comparative Analysis of Mass Spectrometry Ionization Techniques
The two most prevalent soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7] The choice between them is often dictated by the specific analytical question, sample complexity, and available instrumentation.
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | A high voltage is applied to a liquid to create an aerosol, generating ions from the sample.[8] | A laser strikes a matrix containing the analyte, causing desorption and ionization.[7] |
| Ion Charging | Typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).[6] | Predominantly generates singly charged ions ([M+H]⁺).[6] |
| Coupling to Separation | Easily coupled with liquid chromatography (LC) for online separation and analysis.[9] | Primarily an offline technique, though coupling with LC is possible.[10] |
| Sample Throughput | Can be automated for high-throughput analysis.[11] | Well-suited for rapid profiling of multiple samples spotted on a target plate.[7] |
| Fragmentation | Minimal fragmentation during ionization, preserving the intact peptide for MS/MS analysis.[6] | Also a soft ionization technique with minimal fragmentation.[7] |
| Tolerance to Contaminants | More sensitive to salts and detergents, often requiring sample cleanup. | More tolerant to buffers and impurities, although cleanup can enhance sensitivity.[10] |
Causality in Technique Selection: ESI-MS vs. MALDI-TOF-MS
For comprehensive validation of a newly synthesized peptide, Electrospray Ionization coupled with Liquid Chromatography and Tandem Mass Spectrometry (LC-ESI-MS/MS) is the superior choice. The online separation provided by LC allows for the resolution of the target peptide from synthesis-related impurities, providing a clear purity profile. The generation of multiply charged ions in ESI is advantageous for tandem mass spectrometry (MS/MS) as these ions are more easily fragmented, yielding rich sequence information for confirmation.[8]
MALDI-TOF-MS , on the other hand, excels in rapid screening and confirmation of the molecular weight of the primary product.[12] Its tolerance for minor impurities and high throughput make it an excellent tool for initial quality checks and for analyzing simpler mixtures.[7][10]
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to create a self-validating system, where the data from each step informs and confirms the next.
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide using this compound
This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ala-Gly-Leu-D-Trp-Phe-Val) on a Merrifield resin using the Boc/Bzl strategy.
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Attach the C-terminal Boc-amino acid (Boc-Val-OH) to the resin.
-
Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting TFA salt with a solution of diisopropylethylamine (DIEA) in DCM.
-
Coupling: Couple the next Boc-amino acid (Boc-Phe-OH) using a suitable activating agent (e.g., HBTU/HOBt in the presence of DIEA).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid, including Boc-D-Trp(For)-OH.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA) containing scavengers to protect the tryptophan residue.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.
Protocol 2: Validation by LC-ESI-MS and MS/MS
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).[13]
-
LC Separation: Inject the sample onto a reverse-phase C18 column and separate the components using a water/acetonitrile gradient containing 0.1% formic acid.
-
MS Analysis (MS1): As peptides elute from the column, acquire full scan mass spectra to determine the mass-to-charge ratios (m/z) of the intact peptide and any impurities.
-
MS/MS Analysis (MS2): In a data-dependent acquisition mode, select the precursor ion corresponding to the target peptide for fragmentation by collision-induced dissociation (CID). Acquire the fragment ion spectrum.
-
Data Analysis:
-
MS1: Deconvolute the multiply charged ion series to determine the experimental molecular weight of the peptide. Compare this to the theoretical molecular weight.
-
MS2: Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence. The presence of characteristic fragment ions for tryptophan can further validate its incorporation.[14]
-
Alternative Validation Method: MALDI-TOF-MS
For a rapid initial assessment, MALDI-TOF-MS can be employed.
-
Sample Preparation: Mix a small amount of the crude peptide solution with a suitable MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the MALDI target plate.[10]
-
Data Acquisition: Acquire the mass spectrum. The dominant peak should correspond to the singly protonated molecular ion ([M+H]⁺) of the target peptide.[7]
While MALDI-TOF-MS is excellent for confirming the presence of the desired product, it does not provide the same level of purity information or the detailed sequence confirmation that LC-ESI-MS/MS offers.
Visualizing the Workflow and Data
Experimental Workflow for Peptide Synthesis and Validation
References
- 1. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 5. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 13. benchchem.com [benchchem.com]
- 14. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of D-Tryptophan Derivatives
In the intricate landscape of neurodegenerative disease research, the pursuit of effective neuroprotective agents is a paramount objective. Among the diverse molecules under investigation, derivatives of the essential amino acid tryptophan have emerged as a compelling class of compounds. This guide provides an in-depth comparison of the neuroprotective effects of various D-tryptophan derivatives, delving into their mechanisms of action, and presenting supporting experimental data to inform researchers, scientists, and drug development professionals.
The Kynurenine Pathway: A Double-Edged Sword in Neuroprotection
The metabolism of tryptophan is a critical biological process with profound implications for neuronal health. Over 95% of tryptophan is catabolized through the kynurenine pathway, a metabolic cascade that gives rise to a spectrum of neuroactive compounds[1]. This pathway represents a crucial bifurcation, leading to the production of both neuroprotective and neurotoxic metabolites. The balance between these opposing arms of the pathway is a key determinant of neuronal fate in the context of neurodegenerative disorders[2].
The neuroprotective branch of the kynurenine pathway culminates in the synthesis of kynurenic acid (KYNA). KYNA is an endogenous antagonist of N-methyl-D-aspartate (NMDA) receptors, which are ionotropic glutamate receptors critically involved in synaptic plasticity and neuronal function[1][3]. Overactivation of NMDA receptors leads to excitotoxicity, a primary mechanism of neuronal cell death in a host of neurological conditions. By antagonizing these receptors, KYNA exerts a potent neuroprotective effect[3].
Conversely, the neurotoxic arm of the kynurenine pathway produces metabolites such as quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK). QUIN is an NMDA receptor agonist, thereby promoting excitotoxicity, while 3-HK contributes to oxidative stress through the generation of free radicals[3]. An imbalance favoring the production of these neurotoxic metabolites has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease[4].
D-Tryptophan Derivatives: A Promising Avenue for Therapeutic Intervention
While L-tryptophan is the more common isomer, D-tryptophan and its derivatives have garnered significant interest for their potential therapeutic applications. The strategic modification of the D-tryptophan scaffold has led to the development of novel compounds with enhanced neuroprotective properties. This section compares the efficacy of several notable D-tryptophan derivatives.
Comparative Analysis of Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of key D-tryptophan derivatives based on available experimental data.
| Derivative | Mechanism of Action | Experimental Model | Key Findings | Reference(s) |
| 4-Chlorokynurenine (4-Cl-KYN) | Prodrug of 7-chloro-kynurenic acid (7-Cl-KYNA), a potent NMDA receptor antagonist. | Quinolinic acid-induced neurotoxicity in rats | Intraperitoneal injection of 4-Cl-KYN (50 mg/kg) 10, 30, 120, and 360 minutes after quinolinate injection prevented hippocampal neurotoxicity. | [5][6] |
| Kainate-induced seizures in rats | Attenuated seizures and neuronal loss in the piriform cortex. | [5][6] | ||
| Mouse models of depression | Exhibited rapid and persistent antidepressant-like effects. | [6] | ||
| N-acetyl-D-tryptophan (D-NAT) | Inactive isomer | In vitro models of amyotrophic lateral sclerosis (ALS) using NSC-34 motor neuron-like cells and primary motor neurons. | Showed no protective effect against cell death. | |
| Indole-3-propionic acid (IPA) | Antioxidant, free-radical scavenger, anti-inflammatory. | Ischemic brain injury in Mongolian gerbils (in vivo). | Oral administration of IPA (10 mg/kg) for 15 days prior to ischemia protected neurons from damage, reduced lipid peroxidation, and decreased DNA damage in the hippocampus. | [7][8] |
| Mouse middle cerebral artery occlusion (MCAO) model. | Alleviated ischemic brain injury. | [2] | ||
| Tryptophanol-derived oxazolopiperidone lactams | NMDA receptor antagonist. | Cultured rat cerebellar granule neurons (in vitro). | The most active compound exhibited an IC50 of 63.4 µM, which was 1.5-fold more active than the clinically approved NMDA antagonist amantadine (IC50 = 92 µM). | [9] |
Delving into the Mechanisms of Neuroprotection
The neuroprotective effects of D-tryptophan derivatives are primarily attributed to two key mechanisms: antagonism of NMDA receptors and antioxidant activity.
NMDA Receptor Antagonism
As previously mentioned, the overactivation of NMDA receptors is a central mediator of excitotoxicity. D-tryptophan derivatives, particularly those that are precursors to potent NMDA receptor antagonists like 7-Cl-KYNA, offer a targeted approach to mitigate this pathological process. By blocking the glycine co-agonist site on the NMDA receptor, these compounds prevent excessive calcium influx into neurons, thereby averting the downstream cascade of events that lead to cell death[1][4].
Caption: Signaling pathway of NMDA receptor antagonism by a D-tryptophan derivative.
Antioxidant and Anti-inflammatory Effects
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is another key contributor to neurodegeneration. Some tryptophan metabolites, such as indole-3-propionic acid, are potent antioxidants and free radical scavengers[7][8]. These compounds can directly neutralize harmful ROS, thereby protecting neurons from oxidative damage to lipids, proteins, and DNA[7][8]. Furthermore, IPA has been shown to exert anti-inflammatory effects by reducing the synthesis of pro-inflammatory cytokines[10][11].
Experimental Protocols for Assessing Neuroprotection
The evaluation of the neuroprotective potential of D-tryptophan derivatives necessitates robust and reproducible experimental models. Both in vitro and in vivo assays are crucial for a comprehensive assessment.
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This protocol details a common in vitro method to assess the ability of a test compound to protect neurons from glutamate-induced cell death.
1. Cell Culture:
-
Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.
-
Plate cells in 96-well plates at a suitable density and allow them to adhere and differentiate for 24-48 hours.
2. Compound Treatment:
-
Prepare a stock solution of the D-tryptophan derivative in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to various concentrations in the cell culture medium. The final solvent concentration should not exceed 0.1%.
-
Pre-treat the cells with the test compound for 1-2 hours before inducing excitotoxicity. Include a vehicle control group.
3. Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamate in sterile water or PBS.
-
Add glutamate to the cell culture medium to a final concentration known to induce significant cell death (e.g., 50-100 µM). Include a control group without glutamate.
-
Incubate the cells for 24 hours at 37°C.
4. Assessment of Cell Viability (MTT Assay):
-
After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Aspirate the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
In Vivo Model of Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO)
This protocol outlines a widely used in vivo model to evaluate the neuroprotective effects of a compound in a stroke model.
1. Animal Model:
-
Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. MCAO Surgery:
-
Anesthetize the animal with an appropriate anesthetic (e.g., isoflurane).
-
Perform a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
3. Compound Administration:
-
Dissolve the D-tryptophan derivative in a suitable vehicle.
-
Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and time point relative to the MCAO procedure (e.g., 30 minutes before or 1 hour after reperfusion).
-
Include a vehicle-treated control group.
4. Neurological Deficit Scoring:
-
At 24 hours post-MCAO, assess the neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
5. Infarct Volume Measurement:
-
Euthanize the animal at a specified time point (e.g., 24 or 48 hours post-MCAO).
-
Harvest the brain and slice it into coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Quantify the infarct volume using image analysis software.
Caption: A typical workflow for the preclinical evaluation of a novel neuroprotective D-tryptophan derivative.
Conclusion and Future Directions
The exploration of D-tryptophan derivatives represents a promising frontier in the development of neuroprotective therapeutics. The ability of these compounds to modulate the kynurenine pathway, antagonize NMDA receptors, and exert antioxidant effects underscores their multifaceted potential. Prodrug strategies, such as that employed for 4-chlorokynurenine, offer an effective means to overcome the blood-brain barrier, a significant hurdle in CNS drug development.
While the data for some derivatives like 4-Cl-KYN are encouraging, further research is needed to expand the repertoire of neuroprotective D-tryptophan analogs and to conduct head-to-head comparisons in standardized preclinical models. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation compounds with enhanced efficacy and safety profiles. Ultimately, the continued investigation of D-tryptophan derivatives holds the potential to yield novel and effective treatments for a range of devastating neurodegenerative diseases.
References
- 1. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 4-Chlorokynurenine - Wikipedia [en.wikipedia.org]
- 5. The Prodrug 4-Chlorokynurenine Causes Ketamine-Like Antidepressant Effects, but Not Side Effects, by NMDA/GlycineB-Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Indole-3-propionic acid attenuates neuronal damage and oxidative stress in the ischemic hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Tryptophanol-derived oxazolopiperidone lactams: identification of a hit compound as NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Boc vs. Fmoc Protecting Groups for Tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for tryptophan (Trp) is a critical decision in solid-phase peptide synthesis (SPPS). This choice profoundly influences not only the cost-effectiveness of the synthesis but also the purity and yield of the final peptide. This guide provides an in-depth, objective comparison of these two cornerstone methodologies, supported by experimental insights and detailed protocols to inform the rational design of your peptide synthesis campaigns.
The Tryptophan Conundrum: A Tale of Two Chemistries
The indole side chain of tryptophan is a double-edged sword. While essential for the structure and function of many peptides, its electron-rich nature makes it highly susceptible to electrophilic attack. During peptide synthesis, particularly during the repetitive acid treatments of the Boc strategy or the final acid-mediated cleavage from the resin, the indole ring can be modified, leading to a heterogeneous and often difficult-to-purify product. The two primary SPPS strategies, Boc and Fmoc, offer distinct approaches to managing this challenge.
The fundamental difference lies in the lability of the α-amino protecting group: the Boc group is acid-labile, while the Fmoc group is base-labile. This dictates the entire orthogonal protection scheme, including the choice of side-chain protecting groups and the final cleavage conditions.
At a Glance: Key Differences in Boc and Fmoc Strategies for Tryptophan
| Feature | Boc Strategy for Tryptophan | Fmoc Strategy for Tryptophan |
| α-Amino Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Tryptophan Side-Chain Protection | Often unprotected (Boc-Trp-OH) or formyl-protected (Boc-Trp(For)-OH)[1] | Typically protected with an acid-labile group, most commonly Boc (Fmoc-Trp(Boc)-OH)[2] |
| Deprotection Conditions | Repetitive treatment with strong acid (e.g., TFA) | Repetitive treatment with a mild base (e.g., piperidine) |
| Key Advantage for Trp | Strong acid deprotection can help disrupt aggregation in hydrophobic sequences.[] | Milder deprotection conditions preserve the integrity of the acid-sensitive indole ring.[] |
| Key Disadvantage for Trp | Repetitive acid exposure increases the risk of indole alkylation and oxidation.[][4] | Requires an additional side-chain protecting group on Trp, increasing cost and synthetic steps. |
| Cost of Amino Acid | Boc-Trp-OH is generally less expensive.[] | Fmoc-Trp(Boc)-OH is more expensive due to the additional protecting group and more complex synthesis.[] |
| Overall Cost-Effectiveness | Can be more cost-effective for specific, well-established processes. | Often more cost-effective for complex or sensitive peptides due to higher purity and yield, reducing downstream purification costs.[][] |
Delving Deeper: A Mechanistic and Performance Comparison
The Boc Strategy: A Classic Approach with Caveats
In the traditional Boc/Bzl (benzyl) strategy, the α-amino group is protected by the acid-labile Boc group, which is removed at each cycle with trifluoroacetic acid (TFA). The side chains are protected by more acid-stable groups, typically benzyl-based, which are removed at the end of the synthesis with a very strong acid like anhydrous hydrogen fluoride (HF).
For tryptophan, often the indole nitrogen is left unprotected. The tert-butyl cations generated during Boc deprotection can alkylate the indole ring.[4] To mitigate this, scavengers such as dithioethane (DTE) are often added to the TFA deprotection solution.[4]
Experimental Workflow: Boc Strategy for Tryptophan
References
The Tryptophan Switch: A Comparative Guide to Incorporating D-Tryptophan for Enhanced Peptide Therapeutics
For researchers, scientists, and professionals in drug development, the quest for more robust and effective peptide-based therapeutics is a constant endeavor. Native peptides, composed of L-amino acids, often fall short of their therapeutic potential due to rapid degradation by endogenous proteases. A powerful and widely adopted strategy to overcome this limitation is the stereochemical inversion of one or more amino acid residues to their D-enantiomers. This guide provides an in-depth, objective comparison of the biological impacts of incorporating D-tryptophan into peptides versus their native L-tryptophan counterparts, supported by experimental data and detailed methodologies.
The unique indole side chain of tryptophan plays a critical role in many peptide-receptor interactions through hydrogen bonding, and cation-π interactions. By switching from the natural L-configuration to the non-natural D-form, we can profoundly alter a peptide's stability, conformation, and bioactivity, unlocking new therapeutic possibilities.
The Core Advantages of D-Tryptophan Incorporation: A Mechanistic Overview
The primary rationale for substituting L-tryptophan with D-tryptophan is to enhance the peptide's resistance to proteolytic degradation.[1][2][3] Endogenous proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds flanked by L-amino acids. The introduction of a D-tryptophan residue creates a steric blockade, rendering the adjacent peptide bonds unrecognizable to these enzymes, thereby significantly extending the peptide's in vivo half-life.[1][3]
Beyond stability, this single stereochemical change can induce significant conformational shifts. D-amino acids can disrupt or stabilize secondary structures like α-helices and β-turns, which can be pivotal for receptor binding and biological activity.[1] This conformational modulation can lead to altered receptor affinity and selectivity, sometimes resulting in superagonists or potent antagonists.[3]
Comparative Analysis: D-Trp vs. L-Trp Peptides in Action
The true impact of the L-to-D-tryptophan switch is best illustrated through direct comparison. The following sections present a synthesis of data from various studies, highlighting the quantitative differences in proteolytic stability, receptor binding affinity, and in vivo efficacy.
Enhanced Proteolytic Stability
The most immediate and predictable outcome of D-tryptophan incorporation is a dramatic increase in stability against enzymatic degradation.
| Peptide/Analog | Amino Acid at Position X | Half-life (t½) in Human Plasma | Reference |
| Peptide A (Hypothetical) | L-Tryptophan | < 10 minutes | General Knowledge |
| Peptide A (Hypothetical) | D-Tryptophan | > 8 hours | General Knowledge |
| CJ-15,208 Analog | L-Tryptophan | Slower Metabolism | [4] |
| CJ-15,208 Analog | D-Tryptophan | Faster Metabolism* | [4] |
*Note: In the specific case of the CJ-15,208 analogs, the D-Trp containing peptide was metabolized faster, highlighting that the effect can be context-dependent and influenced by the overall peptide sequence and structure.[4]
Modulation of Receptor Binding Affinity
The conformational changes induced by D-tryptophan can have a profound and often unpredictable effect on receptor binding. This can be advantageous, leading to increased affinity or altered selectivity.
| Peptide/Analog | Receptor | Binding Affinity (Ki or IC50) | Key Finding | Reference |
| MEN 10207 | NK2 Tachykinin | High Affinity | Simultaneous presence of three D-Trp residues is crucial for high affinity and selectivity. | [5] |
| L-Trp substituted MEN 10207 | NK2 Tachykinin | Reduced Affinity | Replacement of D-Trp with L-Trp diminishes binding. | [5] |
| CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) | Kappa Opioid (KOR) | Ki = 1.2 nM | High affinity KOR antagonist. | [4] |
| [D-Trp]CJ-15,208 | Kappa Opioid (KOR) | Ki = 0.5 nM | D-Trp isomer shows increased KOR affinity. | [4] |
| C[RW]5 (cyclic decapeptide) | Src Kinase | IC50 = 2.8 µM | Potent inhibitor; presence of Trp and Arg is critical. |
Impact on Immunogenicity
A significant advantage of incorporating D-amino acids is the potential for reduced immunogenicity. Peptides composed of D-amino acids are less likely to be processed and presented by antigen-presenting cells, thereby evading an immune response. While specific comparative studies on D-tryptophan are limited, the general principle holds promise for developing less immunogenic peptide therapeutics. D-tryptophan has been noted for its immunomodulatory effects and its potential as a prebiotic to maintain intestinal balance.[6]
Experimental Protocols: A Guide for the Bench Scientist
To empower researchers to validate these findings with their own peptides of interest, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of a peptide in human plasma.
Materials:
-
Test peptide (L-Trp and D-Trp versions)
-
Human plasma (from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
Incubator or water bath at 37°C
-
Centrifuge
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Preparation: Dissolve the test peptides in PBS to a final stock concentration of 1 mg/mL.
-
Assay Setup: In a microcentrifuge tube, mix 90 µL of pre-warmed human plasma with 10 µL of the peptide stock solution.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot.
-
Quenching: Immediately add the 20 µL aliquot to 80 µL of the quenching solution to stop enzymatic degradation.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by RP-HPLC.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and calculate the half-life (t½).
Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a peptide for its receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand with known affinity for the receptor
-
Test peptides (L-Trp and D-Trp versions) at various concentrations
-
Binding buffer (specific to the receptor system)
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Plate Setup: In a 96-well plate, add binding buffer to each well.
-
Component Addition: Add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide (or buffer for total binding, and a high concentration of unlabeled ligand for non-specific binding).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot this against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.
Materials:
-
Test peptides (L-Trp and D-Trp versions)
-
Appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the buffer at a suitable concentration (e.g., 0.1-0.2 mg/mL). Prepare a buffer blank.
-
Instrument Setup: Purge the CD instrument with nitrogen gas. Set the desired parameters (e.g., wavelength range 190-260 nm, scanning speed, bandwidth).
-
Blank Measurement: Record a spectrum of the buffer blank.
-
Sample Measurement: Record a spectrum of the peptide solution.
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the data from millidegrees to mean residue ellipticity.
-
Structure Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software.
Conclusion and Future Outlook
The strategic incorporation of D-tryptophan is a cornerstone of modern peptide drug design, offering a potent method to enhance proteolytic stability and modulate biological activity.[1][3] This guide has provided a comparative framework, supported by experimental evidence and detailed protocols, to aid researchers in harnessing the power of this stereochemical switch.
While the benefits are clear, the impact of D-tryptophan incorporation is not always predictable and is highly dependent on the specific peptide sequence and its biological target. Therefore, empirical validation through the assays described herein is crucial for the rational design of next-generation peptide therapeutics. Future research will undoubtedly uncover more nuanced structure-activity relationships, further refining our ability to tailor the pharmacokinetic and pharmacodynamic profiles of peptides for improved therapeutic outcomes.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Tryptophan Substitution in CJ-15,208 (cyclo[Phe-D-Pro-Phe-Trp]) Introduces δ-Opioid Receptor Antagonism, Preventing Antinociceptive Tolerance and Stress-Induced Reinstatement of Extinguished Cocaine-Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of D-tryptophan for affinity of MEN 10207 tachykinin antagonist at NK2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
